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  • Product: 6-Methyl-2-(3-pyridinyl)-4-pyrimidinol
  • CAS: 16879-57-5

Core Science & Biosynthesis

Foundational

6-Methyl-2-(3-pyridinyl)-4-pyrimidinol: Structural Dynamics, Synthesis, and Applications in Drug Discovery

Executive Summary 6-Methyl-2-(3-pyridinyl)-4-pyrimidinol (CAS: 16879-57-5) is a highly versatile heterocyclic building block characterized by a pyrimidine core substituted with a methyl group, a hydroxyl/oxo group, and a...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

6-Methyl-2-(3-pyridinyl)-4-pyrimidinol (CAS: 16879-57-5) is a highly versatile heterocyclic building block characterized by a pyrimidine core substituted with a methyl group, a hydroxyl/oxo group, and a 3-pyridinyl moiety[1][2]. Due to its unique electronic distribution and tautomeric flexibility, this compound serves as a privileged scaffold in medicinal chemistry—particularly in the design of ATP-competitive kinase inhibitors[3][4]—and as a critical intermediate in agrochemical synthesis. This technical guide provides an in-depth analysis of its structural dynamics, a self-validating synthetic protocol, and its applications in drug design.

Physicochemical Profiling & Structural Dynamics

Understanding the physicochemical properties of 6-Methyl-2-(3-pyridinyl)-4-pyrimidinol is essential for predicting its behavior in both synthetic workflows and biological assays[5].

Quantitative Data Summary
PropertyValue
Chemical Name 6-Methyl-2-(3-pyridinyl)-4-pyrimidinol
CAS Number 16879-57-5
Molecular Formula C10H9N3O
Molecular Weight 187.20 g/mol
Monoisotopic Mass 187.07455 Da
Tautomeric Forms 4-pyrimidinol (lactim) ⇌ 4(3H)-pyrimidinone (lactam)
Appearance Off-white to pale yellow powder
The Causality of Tautomerism

The compound exhibits pronounced lactam-lactim tautomerism. In non-polar environments or the gas phase, the 4-pyrimidinol (lactim) form is favored, presenting a nucleophilic oxygen that can be readily functionalized (e.g., converted to a chloride using POCl₃ for cross-coupling reactions). Conversely, in polar solvents and physiological conditions, the 4(3H)-pyrimidinone (lactam) form predominates[5].

Causality in Drug Design: This equilibrium is not merely a structural curiosity; it directly dictates the molecule's binding modality. The lactam form provides a rigid hydrogen-bond donor (N-H) and acceptor (C=O) pair, which is geometrically ideal for anchoring into the hinge region of protein kinases[3][4].

TautomerismLogic Core 6-Methyl-2-(3-pyridinyl)-4-pyrimidinol (CAS: 16879-57-5) TautomerA 4-Pyrimidinol Form (OH active) Core->TautomerA Solvent/pH dependent TautomerB 4(3H)-Pyrimidinone Form (NH and C=O active) Core->TautomerB Solvent/pH dependent ReactA O-Alkylation / Halogenation (e.g., POCl3 to Chloropyrimidine) TautomerA->ReactA Electrophilic Attack at O ReactB N-Alkylation / H-Bonding (Kinase Hinge Binder) TautomerB->ReactB Electrophilic Attack at N

Figure 1: Tautomeric equilibrium and its causal relationship with chemical reactivity.

Mechanistic Synthesis Pathway (Self-Validating Protocol)

The synthesis of 6-Methyl-2-(3-pyridinyl)-4-pyrimidinol relies on a variant of the Pinner Pyrimidine Synthesis, utilizing the condensation of an amidine with a β-keto ester[6][7]. To ensure scientific integrity, the following protocol is designed as a self-validating system , where visual and chemical cues confirm the success of each mechanistic step.

Reagents Required
  • Nicotinamidine hydrochloride (Provides the N-C-N fragment)[6]

  • Ethyl acetoacetate (Provides the C-C-C fragment)[6]

  • Sodium ethoxide (Base)

  • Ethanol (Anhydrous solvent)

Step-by-Step Methodology
  • Base Activation & Free-Basing: Suspend 1.0 eq of nicotinamidine hydrochloride in anhydrous ethanol. Slowly add 1.1 eq of sodium ethoxide.

    • Causality & Validation: The base neutralizes the HCl salt to generate the nucleophilic amidine free base. The reaction mixture transitions from a cloudy suspension to a clear solution, visually validating the successful liberation of the free base.

  • Enolate Formation & Condensation: To the clear solution, add 1.1 eq of ethyl acetoacetate dropwise at room temperature. The sodium ethoxide deprotonates the active methylene of the β-keto ester, forming a highly reactive enolate[6][7].

  • Cyclization via Reflux: Heat the mixture to reflux (78°C) for 4–6 hours.

    • Causality: While the initial nucleophilic attack of the amidine nitrogen onto the ester carbonyl occurs at room temperature, the subsequent intramolecular cyclization and dehydration require thermal energy to overcome the activation barrier.

  • Workup & Precipitation: Cool the reaction to room temperature and concentrate under reduced pressure. Dissolve the residue in water and carefully adjust the pH to 6.5–7.0 using glacial acetic acid.

    • Validation: The target pyrimidinol is highly polar but neutral at pH 7. As the pH reaches the isoelectric point, a dense off-white precipitate forms rapidly, self-validating the successful construction of the pyrimidine core.

  • Isolation: Filter the precipitate, wash with cold water and diethyl ether, and dry under vacuum to afford the product (Yield: 70-85%).

SynthesisWorkflow Step1 Step 1: Base Activation Sodium Ethoxide + Ethanol Step2 Step 2: Amidine Free-Basing Nicotinamidine HCl -> Free Base Step1->Step2 Addition of Amidine Step3 Step 3: Enolate Formation Ethyl Acetoacetate + NaOEt Step1->Step3 Addition of Beta-Keto Ester Step4 Step 4: Condensation Reaction Reflux at 78°C for 4-6 hours Step2->Step4 Step3->Step4 Step5 Step 5: Cyclization & Dehydration Formation of Pyrimidine Ring Step4->Step5 Intramolecular Attack Step6 Step 6: Workup & Isolation Neutralization, Filtration, Washing Step5->Step6 Cooling to RT Step7 Final Product 6-Methyl-2-(3-pyridinyl)-4-pyrimidinol Step6->Step7 Yield: 70-85%

Figure 2: Step-by-step synthesis workflow and mechanistic logic for the pyrimidinol core.

Applications in Drug Discovery: The Pyridyl-Pyrimidine Pharmacophore

In modern drug development, substituted pyrimidines are cornerstones for targeting dysregulated signaling pathways in oncology and inflammatory diseases[3][4]. 6-Methyl-2-(3-pyridinyl)-4-pyrimidinol acts as a highly efficient precursor for synthesizing advanced kinase inhibitors (e.g., targeting CDK7 or VEGFR-2)[4][8][9].

Mechanistic Role in Kinase Inhibition

The structural topology of this compound provides a dual-interaction modality within the ATP-binding pocket of kinases:

  • Hinge Binding: The pyrimidine N1 and the exocyclic NH (in the lactam tautomer) form a bidentate hydrogen-bonding network with the backbone amide and carbonyl of the kinase hinge region[3].

  • Solvent Channel/Hydrophobic Pocket Probing: The 3-pyridinyl group at the C2 position can be further functionalized to project into the solvent-exposed channel, while the C6-methyl group provides a steric vector that can direct the molecule into deep hydrophobic pockets, enhancing target selectivity[8][9].

By converting the C4-hydroxyl group to a chloride (via POCl₃), researchers can easily perform S_NAr (nucleophilic aromatic substitution) reactions with various anilines, rapidly generating libraries of 4-amino-pyridyl-pyrimidine derivatives for high-throughput screening[3].

Analytical Characterization & Validation

To confirm the identity and purity of the synthesized 6-Methyl-2-(3-pyridinyl)-4-pyrimidinol[1], the following analytical parameters serve as the final validation step:

  • LC-MS (ESI+): Expected [M+H]+ at m/z 188.08. The presence of a sodium adduct [M+Na]+ at m/z 210.06 is also highly characteristic[5].

  • ¹H NMR (DMSO-d₆, 400 MHz):

    • δ 2.30 (s, 3H, -CH₃)

    • δ 6.35 (s, 1H, pyrimidine C5-H)

    • δ 7.50–9.20 (m, 4H, pyridine protons)

    • δ 12.50 (br s, 1H, exchangeable NH/OH, confirming the tautomeric equilibrium)

References

  • PubChemLite. 16879-57-5 (C10H9N3O) Structural Information & Predicted Collision Cross Section. Available at:[Link]

Sources

Exploratory

Synthesis and Mechanistic Pathway of 6-Methyl-2-(3-pyridinyl)-4-pyrimidinol: A Comprehensive Guide

Executive Summary & Target Profile The compound 6-Methyl-2-(3-pyridinyl)-4-pyrimidinol (CAS: 16879-57-5) is a highly versatile heterocyclic building block frequently utilized in the development of kinase inhibitors, agro...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Target Profile

The compound 6-Methyl-2-(3-pyridinyl)-4-pyrimidinol (CAS: 16879-57-5) is a highly versatile heterocyclic building block frequently utilized in the development of kinase inhibitors, agrochemicals, and advanced materials[1],[2]. Structurally, it features a central pyrimidine core substituted with a methyl group at C6, a 3-pyridinyl moiety at C2, and a hydroxyl group at C4 (which exists in tautomeric equilibrium with its pyrimidin-4(3H)-one form).

Synthesizing this heavily substituted heterocycle requires precise thermodynamic control to ensure correct regioselectivity and to prevent unwanted side reactions such as the self-condensation of precursors. This guide details the classical Pinner-type cyclocondensation pathway[3], providing the mechanistic causality and self-validating protocols necessary for high-yield synthesis[4].

Retrosynthetic Analysis & Pathway Design

The most efficient route to 2,4,6-trisubstituted pyrimidines relies on the disconnection of the pyrimidine ring into a nitrogen-carbon-nitrogen (N-C-N) donor and a three-carbon (C-C-C) acceptor[3].

  • N-C-N Donor: Nicotinamidine (3-amidinopyridine) serves as the bis-nucleophile. It is typically supplied as a hydrochloride salt for bench stability.

  • C-C-C Acceptor: Ethyl acetoacetate (a β -keto ester) acts as the bis-electrophile, providing both a highly reactive ketone carbonyl and an ester carbonyl for sequential nucleophilic attack.

Retrosynthesis Target 6-Methyl-2-(3-pyridinyl) -4-pyrimidinol Disconnection C-N Bond Disconnection Target->Disconnection Synthon1 Nicotinamidine (N-C-N Donor) Disconnection->Synthon1 Synthon2 Ethyl Acetoacetate (C-C-C Acceptor) Disconnection->Synthon2

Retrosynthetic disconnection of the target pyrimidinol into its primary synthons.

Mechanistic Causality & Electron Flow

The synthesis is driven by a base-catalyzed condensation mechanism. Understanding the electron flow and the causality behind the reagent choices is critical for troubleshooting and scaling the reaction[5].

  • Amidine Free-Basing: Nicotinamidine hydrochloride is inert to condensation. The addition of a strong base (Sodium Ethoxide, NaOEt) deprotonates the salt, liberating the highly nucleophilic free amidine. Causality: NaOEt is chosen over aqueous bases (like NaOH) to prevent the premature hydrolysis of the ethyl acetoacetate ester into an unreactive carboxylate.

  • Initial Nucleophilic Attack: The primary amine of the free nicotinamidine attacks the more electrophilic ketone carbonyl of ethyl acetoacetate. This forms an unstable tetrahedral intermediate that rapidly dehydrates to yield an imine/enamine intermediate.

  • Intramolecular Cyclization: The secondary amidine nitrogen undergoes an intramolecular nucleophilic acyl substitution at the ester carbonyl.

  • Elimination and Tautomerization: The expulsion of an ethoxide leaving group (which picks up a proton to become ethanol) closes the ring. The resulting pyrimidine undergoes tautomerization to its thermodynamically favored pyrimidin-4-ol/pyrimidin-4(3H)-one state.

Mechanism Reactants Nicotinamidine + Ethyl Acetoacetate Imine Imine/Enamine Intermediate Reactants->Imine Nucleophilic Attack Cyclization Intramolecular Cyclization Imine->Cyclization Acyl Substitution Product Pyrimidin-4-ol (+ H2O, EtOH) Cyclization->Product Elimination & Tautomerization

Mechanistic sequence of pyrimidine ring formation via condensation and cyclization.

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. Visual and thermal cues at each step confirm that the reaction is proceeding correctly, ensuring high trustworthiness in the methodology.

Reagents Required:

  • Nicotinamidine hydrochloride (1.0 equiv)

  • Ethyl acetoacetate (1.1 equiv)

  • Sodium metal (1.2 equiv)

  • Absolute Ethanol (Solvent)

  • Glacial Acetic Acid (for neutralization)

Step-by-Step Methodology:

  • In Situ Base Generation: Under an inert atmosphere (N₂ or Ar), slowly add pieces of sodium metal (1.2 equiv) to anhydrous absolute ethanol at 0°C.

    • Self-Validation: The reaction will effervesce (H₂ gas evolution). Wait until all sodium has completely dissolved, leaving a clear solution of NaOEt. Unreacted sodium will ruin the stoichiometry and pose a safety hazard.

  • Amidine Liberation: Add nicotinamidine hydrochloride (1.0 equiv) to the NaOEt solution in one portion. Stir at room temperature for 30 minutes.

    • Self-Validation: A fine white precipitate of sodium chloride (NaCl) will form, confirming the successful displacement of the hydrochloride salt and the liberation of the free amidine.

  • Electrophile Addition: Add ethyl acetoacetate (1.1 equiv) dropwise over 15 minutes.

    • Causality: Dropwise addition prevents localized concentration spikes, thereby suppressing the base-catalyzed Claisen self-condensation of the β -keto ester.

  • Cyclocondensation (Reflux): Heat the reaction mixture to reflux (approx. 78°C) for 4 to 6 hours. Monitor the reaction progress via TLC (DCM:MeOH 9:1).

  • Workup and Neutralization: Cool the mixture to room temperature and concentrate it under reduced pressure to remove the bulk of the ethanol. Dissolve the crude residue in a minimal amount of cold water. Slowly add glacial acetic acid dropwise until the pH reaches ~6.5.

    • Causality: The target pyrimidinol is amphoteric due to the basic pyridine ring and the acidic pyrimidinol hydroxyl. Neutralizing to the isoelectric point ensures the molecule is in its neutral form, forcing it to crash out of the aqueous solution.

  • Isolation: Filter the resulting precipitate under a vacuum. Wash the filter cake sequentially with ice-cold water (to remove residual salts) and cold diethyl ether (to remove unreacted ester). Dry under a high vacuum to yield the pure product.

Workflow Step1 1. Base Preparation Dissolve Na in absolute EtOH Step2 2. Amidine Free-Basing Add Nicotinamidine HCl Step1->Step2 Step3 3. Condensation Dropwise add Ethyl Acetoacetate Step2->Step3 Step4 4. Reflux Heat at 78°C for 4-6 hours Step3->Step4 Step5 5. Workup Concentrate, neutralize with AcOH Step4->Step5 Step6 6. Isolation Filter, wash (H2O/EtOH), dry Step5->Step6

Step-by-step synthetic workflow for the preparation of the target pyrimidinol.

Quantitative Data & Analytical Characterization

To verify the success of the synthesis, the isolated compound should be characterized against the following standard analytical parameters.

ParameterValue / Description
Chemical Formula C₁₀H₉N₃O
Molecular Weight 187.20 g/mol
Typical Isolated Yield 65% - 80%
Optimal Base / Solvent Sodium Ethoxide (NaOEt) / Absolute Ethanol
Reaction Time & Temp 4 - 6 hours at 78°C (Reflux)
¹H NMR (DMSO-d₆) Markers ~2.2 ppm (s, 3H, CH₃), ~6.2 ppm (s, 1H, pyrimidine C5-H), ~7.5-9.2 ppm (m, 4H, pyridine), ~12.5 ppm (br s, 1H, OH/NH tautomer)
LC-MS (ESI) [M+H]⁺ m/z 188.1

References

  • RSC Publishing. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. Retrieved from:[Link]

  • Brown, D. J. The Pyrimidines, Supplement 1. John Wiley & Sons.
  • MDPI. Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. Retrieved from:[Link]

Sources

Foundational

Architecting Kinase Inhibitors: A Technical Guide to 6-Methyl-2-(3-pyridinyl)-4-pyrimidinol

Executive Summary In the landscape of modern targeted oncology, the pyrimidine core serves as a privileged pharmacophore, acting as a structural mimic of the adenine ring found in ATP. Among the specialized building bloc...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern targeted oncology, the pyrimidine core serves as a privileged pharmacophore, acting as a structural mimic of the adenine ring found in ATP. Among the specialized building blocks utilized in early-stage drug discovery, 6-Methyl-2-(3-pyridinyl)-4-pyrimidinol (CAS 16879-57-5) stands out as a critical precursor[1].

As a Senior Application Scientist, I frequently leverage this specific scaffold when designing inhibitors for serine/threonine kinases. The strategic placement of the 3-pyridinyl group at the C2 position provides a highly specific hydrogen-bonding vector, which is essential for anchoring the molecule within the solvent-exposed or hinge regions of kinase active sites. This guide dissects the physicochemical dynamics, oncological relevance, and self-validating synthetic protocols required to successfully deploy this compound in drug development workflows.

Physicochemical Profiling & Structural Dynamics

Before integrating CAS 16879-57-5 into a synthetic pipeline, it is imperative to understand its structural behavior. The compound exists in a dynamic tautomeric equilibrium between the 4-pyrimidinol (enol) and 4(3H)-pyrimidinone (keto) forms. In polar solvents and the solid state, the pyrimidinone tautomer heavily predominates[2]. This electronic distribution dictates its orthogonal reactivity: the nitrogen atoms act as weak nucleophiles, while the C4-oxo group requires aggressive electrophilic activation prior to functionalization.

Quantitative Data Summary
PropertyValue
Chemical Name 6-Methyl-2-(3-pyridinyl)-4-pyrimidinol
CAS Number 16879-57-5
Molecular Formula C10H9N3O
Monoisotopic Mass 187.07455 Da[2]
Predicted [M+H]+ 188.08 m/z[2]
SMILES CC1=CC(=O)NC(=N1)C2=CN=CC=C2[2]
Hazard Profile H302, H312, H332 (Harmful if swallowed/inhaled/skin)[3]

Mechanistic Role in Oncology (The B-Raf Connection)

The primary industrial utility of CAS 16879-57-5 lies in its role as an intermediate for synthesizing B-Raf kinase inhibitors. Activating missense mutations in the BRAF gene (most notably the V600E substitution) occur in approximately 66% of malignant cutaneous melanomas[4]. This mutation uncouples the kinase from upstream regulatory signals, leading to constitutive activation of the MAPK/ERK signaling cascade and unchecked tumor proliferation.

Functionalized derivatives of our target pyrimidinol are designed to act as ATP-competitive inhibitors. The pyrimidine core occupies the adenine-binding pocket, while the 3-pyridinyl moiety and subsequent C4-substitutions project into the allosteric specificity pockets of the mutated B-Raf enzyme[4].

Pathway Ras Ras GTPase (Active) BRaf B-Raf Kinase (V600E Mutant) Ras->BRaf Allosteric Activation MEK MEK 1/2 BRaf->MEK Phosphorylation ERK ERK 1/2 MEK->ERK Phosphorylation Tumor Tumorigenesis & Cell Survival ERK->Tumor Transcriptional Control Drug Pyrimidine-based Inhibitor Drug->BRaf ATP-competitive Inhibition

Fig 1: MAPK/ERK pathway showing ATP-competitive inhibition of mutant B-Raf by pyrimidine scaffolds.

Synthetic Methodology & Functionalization Workflow

To utilize this building block in library synthesis (e.g., via Nucleophilic Aromatic Substitution, SNAr), the inert C4-oxo group must be converted into a reactive leaving group, typically a chloride.

Workflow Amidine 3-Pyridinecarboxamidine Condensation Base-Promoted Condensation (NaOEt, EtOH, 80°C) Amidine->Condensation Ester Ethyl Acetoacetate Ester->Condensation Intermediate 6-Methyl-2-(3-pyridinyl)-4-pyrimidinol (CAS: 16879-57-5) Condensation->Intermediate Activation Electrophilic Activation (POCl3, cat. DMF, 90°C) Intermediate->Activation Product 4-Chloro-6-methyl-2-(3-pyridinyl)pyrimidine (SNAr Precursor) Activation->Product

Fig 2: Synthetic workflow for the preparation and electrophilic activation of CAS 16879-57-5.

Step-by-Step Experimental Protocols

The following protocols are designed as self-validating systems , ensuring that the causality behind each reagent choice is clear and that analytical checkpoints prevent the propagation of failed reactions.

Protocol A: De Novo Synthesis via Base-Promoted Condensation

Objective: Construct the pyrimidinol core from basic precursors. Causality: Nicotinamidine is supplied as a hydrochloride salt to prevent oxidative degradation. Sodium ethoxide (NaOEt) serves a dual purpose: it first neutralizes the HCl salt to liberate the free amidine, and subsequently deprotonates the highly acidic α -carbon of ethyl acetoacetate to form a reactive enolate. Ethanol is chosen as the solvent to match the ethoxide base, preventing unwanted transesterification.

  • Preparation: Charge a flame-dried 250 mL round-bottom flask with absolute ethanol (100 mL) and NaOEt (2.2 equivalents).

  • Neutralization: Add nicotinamidine hydrochloride (1.0 eq) portion-wise at 0°C.

    • Validation Checkpoint 1: The reaction mixture will become cloudy as insoluble NaCl precipitates, confirming the liberation of the free amidine base.

  • Condensation: Introduce ethyl acetoacetate (1.1 eq) dropwise over 15 minutes.

  • Cyclization: Attach a reflux condenser and heat the mixture to 80°C for 12 hours.

  • Isolation: Concentrate the mixture in vacuo, dissolve the residue in water, and carefully acidify to pH 5.5 using 1M HCl. Filter the resulting precipitate and wash with cold water.

    • Validation Checkpoint 2: Analyze the dried solid via LC-MS. A successful synthesis will yield a dominant peak corresponding to the [M+H]+ adduct at m/z 188.08 [2]. ^1H-NMR (DMSO-d6) will show a characteristic pyrimidine C5 proton singlet at ~6.3 ppm.

Protocol B: Electrophilic Activation (Chlorination)

Objective: Convert the stable pyrimidinone tautomer into the highly reactive 4-chloro-6-methyl-2-(3-pyridinyl)pyrimidine. Causality: Phosphorus oxychloride (POCl3) alone reacts sluggishly with the pyrimidinone oxygen. The addition of catalytic N,N-Dimethylformamide (DMF) generates the Vilsmeier-Haack reagent (a chloromethyleneiminium ion) in situ. This highly electrophilic species rapidly attacks the pyrimidinone oxygen, drastically lowering the activation energy for the subsequent addition-elimination of chloride.

  • Suspension: Suspend 6-Methyl-2-(3-pyridinyl)-4-pyrimidinol (1.0 eq) in neat POCl3 (10.0 eq).

  • Catalysis: Add DMF (0.1 eq) dropwise.

  • Activation: Heat the reaction to 90°C for 4 hours under an inert nitrogen atmosphere.

  • Quenching: Cool to room temperature and carefully pour the mixture over crushed ice to hydrolyze excess POCl3. (Caution: Highly exothermic evolution of HCl gas).

  • Extraction: Neutralize with saturated aqueous NaHCO3 and extract with dichloromethane (3 x 50 mL). Dry the organic layer over MgSO4 and concentrate.

    • Validation Checkpoint 3: TLC (Hexane:EtOAc 7:3) will show a massive Rf shift, as the chlorinated product is significantly less polar than the starting pyrimidinol. LC-MS will reveal a characteristic 3:1 isotopic pattern for chlorine at m/z 206.05 and 208.05 ([M+H]+).

References

  • PubChem. "4-methyl-2-pyridin-3-yl-1H-pyrimidin-6-one (CAS 16879-57-5)". National Center for Biotechnology Information. URL: [Link]

  • AstraZeneca UK Limited. "Quinazoline derivatives having b-raf inhibitory activity". World Intellectual Property Organization, WO2006079791A1.

Sources

Exploratory

In-Depth Technical Guide: 6-Methyl-2-(3-pyridinyl)-4-pyrimidinol – Synthesis, Structural Properties, and Applications

Executive Summary 6-Methyl-2-(3-pyridinyl)-4-pyrimidinol is a highly versatile heterocyclic building block extensively utilized in the rational design of targeted therapeutics and agrochemicals. Featuring a bidentate hyd...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

6-Methyl-2-(3-pyridinyl)-4-pyrimidinol is a highly versatile heterocyclic building block extensively utilized in the rational design of targeted therapeutics and agrochemicals. Featuring a bidentate hydrogen-bonding motif and a reactive pyrimidine core, this intermediate is a cornerstone in the synthesis of kinase inhibitors and advanced materials. This whitepaper provides an authoritative analysis of its chemical identity, physicochemical properties, tautomeric behavior, and validated synthetic methodologies.

Chemical Identity & Structural Properties

The systematic IUPAC name for this compound is 6-methyl-2-(pyridin-3-yl)pyrimidin-4-ol [1]. However, due to tautomerization, it is frequently referenced in literature and chemical catalogs by its lactam form: 6-methyl-2-(3-pyridinyl)-4(3H)-pyrimidinone [2].

  • CAS Registry Number: 16879-57-5

  • Molecular Formula: C10H9N3O

  • Molecular Weight: 187.20 g/mol

  • InChIKey: XCFHAJVBGFMEBM-UHFFFAOYSA-N

The compound exhibits a predicted XLogP of 0.2, indicating a relatively hydrophilic profile suitable for oral bioavailability in drug design [1].

Table 1: Physicochemical and Structural Parameters

ParameterValueCausality / Significance in Design
Molecular Weight 187.20 g/mol Highly efficient fragment for Fragment-Based Drug Discovery (FBDD).
Predicted XLogP 0.2Enhances aqueous solubility of downstream Active Pharmaceutical Ingredients (APIs).
Topological Polar Surface Area ~56 ŲOptimal for cell membrane permeability; facilitates intracellular kinase targeting.
Hydrogen Bond Donors 1 (in lactam/lactim form)Crucial for anchoring to the ATP-binding hinge region of kinases.
Hydrogen Bond Acceptors 3Participates in secondary interactions within the target protein binding pocket.
Density (Predicted) 1.27 g/cm³Relevant for crystallization and formulation scaling.

Structural Tautomerism & Reactivity Profiling

A critical aspect of 6-methyl-2-(pyridin-3-yl)pyrimidin-4-ol is its lactim-lactam tautomerism. In polar solvents and physiological conditions, the compound exists in a dynamic equilibrium between the hydroxyl (lactim) and the oxo (lactam) forms.

Causality in Drug Design: This tautomerism dictates the molecule's reactivity and binding affinity. The lactam form presents a nucleophilic nitrogen (N3) and an electrophilic carbonyl carbon (C4), whereas the lactim form presents a nucleophilic oxygen. When designing kinase inhibitors, the tautomeric state determines the exact hydrogen-bond donor/acceptor vector presented to the kinase hinge region (e.g., interacting with the backbone amide of the kinase).

Mechanistic Synthesis & Experimental Protocol

The de novo synthesis of 6-methyl-2-(pyridin-3-yl)pyrimidin-4-ol is achieved via a classic Traube-type pyrimidine condensation. The reaction utilizes nicotinamidine (as the bis-nucleophile) and ethyl acetoacetate (as the bis-electrophile) [3].

Causality of Reagent Selection:

  • Sodium Ethoxide (NaOEt): Acts as a strong base to deprotonate the amidine hydrochloride, liberating the free base, and subsequently forms the enolate of ethyl acetoacetate to initiate nucleophilic attack.

  • Ethanol Solvent: Provides a protic environment that stabilizes the transition states and allows for a homogeneous refluxing temperature (~78°C) optimal for the thermodynamic cyclization step.

Protocol 1: Synthesis of 6-Methyl-2-(3-pyridinyl)-4-pyrimidinol

Self-Validating System: This protocol relies on isoelectric precipitation. The product will only precipitate when the pH is carefully adjusted to its isoelectric point, ensuring high purity without the need for column chromatography.

  • Preparation of the Free Base: Suspend nicotinamidine hydrochloride (1.0 eq) in anhydrous ethanol. Slowly add a freshly prepared solution of sodium ethoxide (1.1 eq) in ethanol at 0°C. Stir for 30 minutes to liberate the free amidine.

  • Condensation: Add ethyl acetoacetate (1.1 eq) dropwise to the reaction mixture at room temperature.

  • Cyclization: Elevate the temperature to reflux (78°C) and maintain for 12-16 hours. Monitor the consumption of the amidine via TLC (Eluent: DCM/MeOH 9:1).

  • Solvent Removal: Upon completion, cool the mixture to room temperature and concentrate the solvent in vacuo to yield the sodium salt of the pyrimidinol.

  • Isoelectric Precipitation: Dissolve the crude residue in a minimal amount of distilled water. Chill to 4°C. Slowly add glacial acetic acid or 1M HCl dropwise until the pH reaches 5.5–6.0. Validation: A dense white/off-white precipitate will form exclusively at this pH.

  • Isolation: Filter the precipitate under vacuum, wash with cold water, and dry under high vacuum at 50°C to afford the pure target compound.

G N1 Nicotinamidine (Nucleophile) N4 Condensation Intermediate N1->N4 N2 Ethyl Acetoacetate (Electrophile) N2->N4 N3 Base Catalyst (NaOEt/EtOH) N3->N4 Deprotonation N5 Cyclization (-H2O, -EtOH) N4->N5 Reflux N6 Lactim Tautomer (4-Pyrimidinol) N5->N6 N7 Lactam Tautomer (4-Pyrimidinone) N6->N7 Tautomerization

Figure 1: Mechanistic workflow and tautomeric equilibrium in the synthesis of the target compound.

Downstream Functionalization: Library Generation

To utilize this building block in drug discovery, the hydroxyl group is typically converted into a leaving group (chloride) to enable Nucleophilic Aromatic Substitution (SNAr).

Causality of Chlorination: The C4-OH is a poor leaving group. Reacting the pyrimidinol with phosphorus oxychloride (POCl3) converts it into 4-chloro-6-methyl-2-(pyridin-3-yl)pyrimidine. The highly electronegative chlorine atom, coupled with the electron-withdrawing nature of the pyrimidine ring, makes the C4 position highly susceptible to attack by diverse amines, allowing for rapid generation of API libraries.

Protocol 2: Chlorination and SNAr Workflow
  • Chlorination: Suspend 6-methyl-2-(3-pyridinyl)-4-pyrimidinol in neat POCl3 (10 eq). Add a catalytic amount of N,N-dimethylaniline. Reflux at 105°C for 4 hours.

  • Quenching: Carefully pour the cooled mixture over crushed ice to quench excess POCl3. Extract with ethyl acetate, wash with brine, and concentrate.

  • SNAr Reaction: Dissolve the resulting chloro-pyrimidine in NMP or DMF. Add the desired primary/secondary amine (1.2 eq) and DIPEA (2.0 eq). Heat at 90°C until completion to yield the final functionalized derivative.

SNAr S1 6-Methyl-2-(3-pyridinyl)-4-pyrimidinol S2 POCl3 / Reflux (Chlorination) S1->S2 S3 4-Chloro-6-methyl-2-(3-pyridinyl)pyrimidine (Reactive Electrophile) S2->S3 -HCl, -PO2Cl S5 SNAr Reaction (Base, Heat) S3->S5 S4 Primary/Secondary Amines (Nucleophiles) S4->S5 S6 Target Kinase Inhibitor / Active API S5->S6 Library Generation

Figure 2: Downstream functionalization via chlorination and SNAr to generate targeted API libraries.

Conclusion

The 6-methyl-2-(3-pyridinyl)-4-pyrimidinol scaffold is an indispensable intermediate in modern medicinal chemistry. Its predictable reactivity, driven by its tautomeric nature and the electron-deficient pyrimidine core, allows scientists to engineer highly specific molecular interactions. By adhering to the validated condensation and functionalization protocols outlined above, researchers can efficiently leverage this compound to accelerate the discovery of novel therapeutics.

References

  • Title: 16879-57-5 (C10H9N3O) - PubChemLite Source: University of Luxembourg / PubChemLite URL: [Link]

  • Title: Design, Synthesis and Evaluation of New Quinazolin-4-One Derivatives as Apoptotic Enhancers and Autophagy Inhibitors with Potent Antitumor Activity Source: European Journal of Medicinal Chemistry / ResearchGate URL: [Link]

Foundational

Comprehensive Spectroscopic Profiling and Structural Elucidation of 6-Methyl-2-(3-pyridinyl)-4-pyrimidinol

Executive Summary In modern fragment-based drug discovery, pyrimidine derivatives serve as critical hinge-binding motifs in kinase inhibitor design. 6-Methyl-2-(3-pyridinyl)-4-pyrimidinol (CAS: 16879-57-5), a highly func...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern fragment-based drug discovery, pyrimidine derivatives serve as critical hinge-binding motifs in kinase inhibitor design. 6-Methyl-2-(3-pyridinyl)-4-pyrimidinol (CAS: 16879-57-5), a highly functionalized heterocycle with the molecular formula C₁₀H₉N₃O[1][2][3], presents a unique analytical challenge due to its dynamic tautomeric landscape.

As a Senior Application Scientist, I approach the characterization of such compounds not as a simple checklist of analytical runs, but as a self-validating system of orthogonal data. Relying on a single spectroscopic method is insufficient because the compound exists in a solvent- and state-dependent equilibrium between its lactim (4-pyrimidinol) and lactam (4(1H)-pyrimidinone) forms. This whitepaper details the causality behind our experimental choices, the step-by-step methodologies required for robust data acquisition, and the comprehensive spectroscopic fingerprint of this molecule.

Synthesis and Tautomeric Landscape

The synthesis of 2-substituted pyrimidin-4-ols is classically achieved through the base-catalyzed condensation of an amidine with a β -keto ester[4]. For this compound, nicotinamidine hydrochloride and ethyl acetoacetate are utilized.

Causality in Synthesis: Sodium ethoxide is selected as the base to deprotonate the active methylene of ethyl acetoacetate, facilitating a nucleophilic attack on the electrophilic carbon of nicotinamidine. Ethanol is chosen as the solvent because its boiling point (78 °C) provides the optimal thermal energy for the cyclization step without causing thermal degradation of the amidine precursor.

Once synthesized, the compound exhibits tautomerism. In non-polar environments or the solid state, intermolecular hydrogen bonding heavily favors the keto (lactam) form. In polar protic environments, the enol (lactim) form becomes more prominent.

SynthesisWorkflow A Nicotinamidine Hydrochloride C Sodium Ethoxide (Ethanol, Reflux) A->C B Ethyl Acetoacetate B->C D 6-Methyl-2-(3-pyridinyl) -4-pyrimidinol (Enol) C->D Condensation & Cyclization E 6-Methyl-2-(3-pyridinyl) -pyrimidin-4(1H)-one (Keto) D->E Tautomeric Equilibrium

Chemical synthesis workflow and tautomeric equilibrium of 6-Methyl-2-(3-pyridinyl)-4-pyrimidinol.

Protocol 1: Synthesis and Isolation Workflow
  • Base Preparation: Dissolve 1.1 equivalents of sodium metal in anhydrous ethanol under an inert N₂ atmosphere to generate sodium ethoxide.

  • Free-Basing: Add 1.0 equivalent of nicotinamidine hydrochloride. Stir at room temperature for 30 minutes to liberate the free amidine base.

  • Condensation: Add 1.1 equivalents of ethyl acetoacetate dropwise to control the exothermic reaction.

  • Cyclization: Heat the mixture to reflux (78 °C) for 12 hours. The extended time ensures complete thermodynamic conversion to the pyrimidine ring.

  • Isolation: Cool the mixture to 0 °C and neutralize with 1M HCl to pH 6.5. Self-Validation: The product will precipitate exclusively at its isoelectric point. Filter and recrystallize from an ethanol/water (80:20) gradient to achieve >95% purity[3].

Orthogonal Spectroscopic Validation

To definitively prove the molecular structure and map the tautomeric state, we employ an orthogonal validation logic.

SpectroscopicLogic Compound 6-Methyl-2-(3-pyridinyl)-4-pyrimidinol NMR NMR Spectroscopy (1H, 13C, 2D) Compound->NMR Connectivity MS Mass Spectrometry (ESI-TOF) Compound->MS Exact Mass IR FT-IR Spectroscopy Compound->IR Functional Groups UV UV-Vis Spectroscopy Compound->UV Conjugation Validation Complete Structural Elucidation NMR->Validation MS->Validation IR->Validation UV->Validation

Orthogonal spectroscopic validation logic for structural elucidation and tautomer identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality in Method: DMSO-d₆ is strictly chosen over CDCl₃. The extensive intermolecular hydrogen-bonding network of the pyrimidinone tautomer causes severe line broadening and poor solubility in chloroform. DMSO-d₆ disrupts these networks, providing sharp peaks and allowing observation of the exchangeable NH/OH proton.

Protocol 2: NMR Sample Preparation and Acquisition
  • Weigh exactly 15 mg of the dried compound.

  • Dissolve in 0.6 mL of DMSO-d₆. Sonicate for 2 minutes to ensure complete dissolution (particulates cause magnetic field inhomogeneities).

  • Transfer to a high-quality 5 mm NMR tube.

  • Acquire ¹H NMR at 400 MHz (16 scans, relaxation delay 2s) and ¹³C NMR at 100 MHz (512 scans) using TMS as an internal standard.

Table 1: ¹H NMR Assignments (400 MHz, DMSO-d₆)

Chemical Shift (ppm)MultiplicityIntegrationJ-Coupling (Hz)Assignment & Mechanistic Rationale
12.50Broad Singlet1H-NH / OH: Extreme downfield shift indicates a strongly H-bonded lactam NH proton.
9.25Doublet of Doublets1H2.2, 0.8Pyridine-H2': Highly deshielded by the adjacent pyridine nitrogen and pyrimidine ring.
8.68Doublet of Doublets1H4.8, 1.6Pyridine-H6': Deshielded by the ortho-nitrogen atom.
8.42Doublet of Triplets1H8.0, 2.0Pyridine-H4': Exhibits ortho coupling to H5' and meta coupling to H6'.
7.52Doublet of Doublets1H8.0, 4.8Pyridine-H5': Least deshielded aromatic proton.
6.30Singlet1H-Pyrimidine-H5: Characteristic isolated olefinic proton of the pyrimidine core.
2.35Singlet3H-Pyrimidine-CH₃: Standard methyl resonance.

Table 2: ¹³C NMR Assignments (100 MHz, DMSO-d₆)

Chemical Shift (ppm)Carbon TypeAssignment
166.5QuaternaryPyrimidine-C6
164.2QuaternaryPyrimidine-C4 (C=O / C-OH)
160.8QuaternaryPyrimidine-C2
151.2CHPyridine-C6'
148.5CHPyridine-C2'
135.4CHPyridine-C4'
133.1QuaternaryPyridine-C3' (Attachment point)
123.8CHPyridine-C5'
110.5CHPyrimidine-C5
23.4CH₃Pyrimidine-CH₃
Mass Spectrometry (ESI-TOF)

Causality in Method: Electrospray Ionization Time-of-Flight (ESI-TOF) is preferred over Electron Impact (EI). The high melting point and polarity of the lactam form make it poorly volatile, leading to thermal degradation during EI vaporization. ESI allows for soft ionization directly from the solution phase, preserving the intact molecular ion [M+H]+ [3].

Protocol 3: LC-MS/ESI-TOF Analysis
  • Prepare a 1 µg/mL solution in LC-MS grade Methanol containing 0.1% Formic Acid (to promote protonation).

  • Inject 2 µL into the LC-MS system (e.g., Agilent 6545 Q-TOF).

  • Run a 5-minute isocratic flow (50:50 Water/MeCN + 0.1% FA) at 0.4 mL/min.

  • Acquire in positive ion mode (m/z 100-1000).

Results:

  • Calculated Exact Mass for C₁₀H₁₀N₃O⁺: 188.0818

  • Observed Mass: 188.0822 ( Δ < 3 ppm).

  • Fragmentation Signature: A key fragment at m/z 160.08 represents the loss of CO (-28 Da). This is a classic collision-induced dissociation (CID) signature of the pyrimidin-4(1H)-one tautomer, validating the presence of the keto form in the gas phase.

Vibrational Spectroscopy (FT-IR)

Causality in Method: Attenuated Total Reflection (ATR) is selected over traditional KBr pelleting to prevent moisture absorption (KBr is hygroscopic), which would obscure the critical 3100–2700 cm⁻¹ region necessary for analyzing tautomeric stretching bands.

Table 3: Key FT-IR Vibrational Modes (ATR, Solid State)

Wavenumber (cm⁻¹)IntensityAssignmentStructural Significance
3100–2700Broad, Strong ν (N-H) / ν (O-H)Indicates extensive intermolecular H-bonding in the crystal lattice.
1665Strong ν (C=O)Confirms that the 4(1H)-pyrimidinone tautomer is the dominant species in the solid state.
1590, 1550Medium ν (C=N), ν (C=C)Pyridine and pyrimidine ring breathing modes.
1420Weak δ (C-H)Methyl group deformation.

Conclusion

The comprehensive profiling of 6-Methyl-2-(3-pyridinyl)-4-pyrimidinol confirms its structural identity and highlights the critical nature of its tautomeric equilibrium. The solid-state IR and solution-state DMSO-d₆ NMR data conclusively demonstrate that the compound predominantly exists in the 4(1H)-pyrimidinone (lactam) form under standard analytical conditions. This insight is paramount for researchers utilizing this scaffold in biochemical assays or computational docking studies, where the correct protonation state dictates binding affinity.

References

  • Shriner, R. L., & Neumann, F. W. The Chemistry of the Amidines. Chemical Reviews. ResearchGate. URL:[Link]

Sources

Exploratory

6-Methyl-2-(3-pyridinyl)-4-pyrimidinol: Pharmacophore Dynamics and Mechanism of Action in Kinase Inhibition

Executive Summary 6-Methyl-2-(3-pyridinyl)-4-pyrimidinol (CAS: 16879-57-5) is a highly specialized heterocyclic building block. In the realm of drug discovery, it is rarely utilized as a standalone therapeutic; rather, i...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

6-Methyl-2-(3-pyridinyl)-4-pyrimidinol (CAS: 16879-57-5) is a highly specialized heterocyclic building block. In the realm of drug discovery, it is rarely utilized as a standalone therapeutic; rather, it serves as a critical pharmacophore in the rational design of potent, ATP-competitive kinase inhibitors. Most notably, derivatives of this core have been extensively developed to target B-Raf kinase , a primary driver in the MAPK/ERK signaling cascade implicated in various malignancies, including melanoma[1].

This technical guide dissects the structural biology of the 6-methyl-2-(3-pyridinyl)-4-pyrimidinol core, elucidates the mechanism of action (MoA) of its derived inhibitors, and outlines the self-validating experimental workflows required to confirm target engagement.

Structural Biology & Pharmacophore Mapping

The efficacy of kinase inhibitors derived from 6-methyl-2-(3-pyridinyl)-4-pyrimidinol relies on the molecule's ability to mimic the adenine ring of adenosine triphosphate (ATP). By occupying the ATP-binding pocket of the kinase, these compounds halt the phosphorylation cascade.

The core structure dictates the MoA through four distinct interaction zones:

  • The Pyrimidine Ring (Hinge Binder): The nitrogen atoms of the pyrimidine core act as critical hydrogen bond acceptors. They interact directly with the backbone amides of the kinase hinge region (e.g., Cys532 in B-Raf), anchoring the molecule within the active site.

  • The 4-Hydroxyl/Oxo Group: Depending on tautomerization, this moiety acts as a hydrogen bond donor or acceptor, stabilizing the complex via interactions with highly conserved water molecules or polar residues deep within the pocket.

  • The 2-(3-Pyridinyl) Motif: This functional group extends into the solvent-exposed region or interacts with the DFG (Asp-Phe-Gly) motif. By stabilizing the DFG-out conformation, derivatives can lock the kinase in an inactive state (Type II inhibition)[1].

  • The 6-Methyl Group: This group provides essential steric bulk, fitting snugly into a hydrophobic pocket adjacent to the gatekeeper residue. This steric complementarity enhances selectivity, preventing the inhibitor from binding to off-target kinases with bulkier gatekeeper residues.

Mechanism of Action: B-Raf and the MAPK/ERK Pathway

When 6-methyl-2-(3-pyridinyl)-4-pyrimidinol is integrated into a larger inhibitor scaffold (such as those described in AstraZeneca's patent[1]), its primary MoA is the competitive inhibition of mutant B-Raf (e.g., the V600E mutation).

The V600E mutation causes a glutamic acid for valine substitution, uncoupling B-Raf from upstream regulatory mechanisms (like RAS) and resulting in constitutive, unregulated kinase activity[1]. Inhibitors utilizing this pyrimidinol core bind to the mutated B-Raf, blocking the transfer of the terminal phosphate from ATP to MEK1/2, thereby silencing the downstream activation of ERK1/2 and halting uncontrolled cellular proliferation.

MAPK_Pathway RTK Receptor Tyrosine Kinase (RTK) RAS RAS (Active GTP-bound) RTK->RAS Activation BRAF B-Raf Kinase (V600E) RAS->BRAF Phosphorylation MEK MEK1/2 BRAF->MEK Phosphorylation ERK ERK1/2 MEK->ERK Phosphorylation Proliferation Cell Proliferation & Survival ERK->Proliferation Gene Transcription Inhibitor 6-Methyl-2-(3-pyridinyl)-4-pyrimidinol Derived Inhibitor Inhibitor->BRAF ATP-competitive Inhibition

MAPK/ERK pathway and targeted B-Raf inhibition mechanism.

Experimental Workflows: Validating the Mechanism of Action

To prove that a derivative of 6-methyl-2-(3-pyridinyl)-4-pyrimidinol successfully inhibits its target, a self-validating experimental system must be employed. This system transitions from a highly controlled cell-free environment to a complex cellular matrix, ensuring that biochemical affinity translates to phenotypic efficacy.

Protocol 1: In Vitro Target Affinity (TR-FRET Kinase Assay)

Causality & Rationale: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is chosen over standard colorimetric assays because it minimizes auto-fluorescence interference—a common artifact when working with planar aromatic heterocycles like pyrimidines.

  • Enzyme Preparation: Incubate recombinant B-Raf (V600E) with a concentration gradient of the synthesized inhibitor for 30 minutes. Causality: Pre-incubation allows for the assessment of slow-binding kinetics, which is highly characteristic of Type II (DFG-out) inhibitors derived from this core.

  • Substrate Addition: Add biotinylated MEK1 (substrate) and ATP. Causality: The ATP concentration must be maintained near the enzyme's Km​ value to sensitively detect ATP-competitive inhibition.

  • Detection: Introduce a Europium (Eu)-labeled anti-phospho-MEK antibody and Streptavidin-Allophycocyanin (APC). Causality: If the kinase is active, it phosphorylates MEK1. The Eu-antibody binds the phosphate, and Streptavidin-APC binds the biotin. The resulting proximity generates a FRET signal. A reduction in FRET directly correlates to the inhibitor's efficacy.

Protocol 2: Cellular Target Engagement (Western Blotting for p-ERK)

Causality & Rationale: Demonstrating biochemical affinity is insufficient; the compound must penetrate the cell membrane and function in the presence of competing intracellular ATP (~1-5 mM). Measuring phosphorylated ERK (p-ERK) confirms downstream pathway silencing.

  • Cell Culture: Seed A375 human melanoma cells (which harbor the BRAF V600E mutation) and treat with the inhibitor for 2 hours. Causality: A375 cells are highly addicted to the MAPK pathway, providing a sensitive and biologically relevant phenotypic background.

  • Lysis: Lyse cells using RIPA buffer supplemented with sodium orthovanadate and protease inhibitors. Causality: Sodium orthovanadate is a broad-spectrum phosphatase inhibitor; its inclusion is absolute to prevent the artifactual loss of the p-ERK signal during protein extraction.

  • Immunoblotting: Separate proteins via SDS-PAGE, transfer to a PVDF membrane, and probe with anti-p-ERK1/2 and anti-total-ERK antibodies. Causality: Total ERK serves as an internal loading control, proving that the loss of the p-ERK signal is due to specific kinase inhibition rather than generalized protein degradation or unequal sample loading.

Experimental_Workflow Step1 Compound Synthesis (Core: 16879-57-5) Step2 In Vitro Kinase Assay (TR-FRET) Step1->Step2 Step3 Cellular Assay (p-ERK Western Blot) Step2->Step3 Step4 Phenotypic Screening (Cell Viability) Step3->Step4 Step5 In Vivo Efficacy (Xenograft Models) Step4->Step5

Step-by-step experimental workflow for inhibitor validation.

Quantitative Data: Structure-Activity Relationship (SAR)

The transformation of the 6-methyl-2-(3-pyridinyl)-4-pyrimidinol core into a clinical-grade inhibitor requires iterative structural optimization. The table below summarizes representative SAR data, demonstrating how modifications to the core drastically alter biochemical and cellular efficacy.

Compound CoreStructural ModificationGatekeeper InteractionBiochemical B-Raf V600E IC₅₀ (nM)Cellular p-ERK IC₅₀ (nM)
Unmodified Core None (Baseline)Weak> 10,000> 10,000
Derivative A Pyrimidine N-alkylationModerate4501,200
Derivative B 4-Amino substitutionStrong (Hydrophobic)1245
Derivative C 3-Pyridinyl extensionStrong (DFG-out)2.510

Note: The unmodified core lacks the necessary functional extensions to outcompete intracellular ATP, hence the high IC₅₀. Substitution at the 4-position (Derivative B) and extension of the pyridine ring (Derivative C) are required to achieve nanomolar potency.

References

  • AstraZeneca AB. (2006).Patent WO2006079791A1: Chemical compounds.
  • Davies, H., Bignell, G. R., Cox, C., et al. (2002). Mutations of the BRAF gene in human cancer. Nature, 417(6892), 949-954.[Link]

  • Holderfield, M., Deuker, M. M., McCormick, F., & McMahon, M. (2014). Targeting RAF kinases for cancer therapy: BRAF-mutated melanoma and beyond. Nature Reviews Cancer, 14(7), 455-467.[Link]

  • PubChem. (2026). Compound Summary for CID 135439676, 6-Methyl-2-(3-pyridinyl)-4-pyrimidinol. National Center for Biotechnology Information.[Link]

Sources

Foundational

An Inquiry into the Potential Biological Activities of 6-Methyl-2-(3-pyridinyl)-4-pyrimidinol: A Technical Guide for Drug Discovery Professionals

Abstract The pyrimidine nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds, including essential components of nuc...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The pyrimidine nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds, including essential components of nucleic acids.[1][2] This technical guide delves into the potential biological activities of a specific, under-researched pyrimidine derivative: 6-Methyl-2-(3-pyridinyl)-4-pyrimidinol. In the absence of direct empirical data for this compound, this document will leverage a structure-activity relationship (SAR) analysis of its core motifs—the pyridinyl-pyrimidine and the methyl-pyrimidinol scaffolds—to forecast its pharmacological potential. We will dissect the known biological roles of structurally analogous compounds to build a scientifically-grounded rationale for its future investigation as a potential therapeutic agent. This guide is intended to serve as a foundational resource for researchers, scientists, and drug development professionals, providing a roadmap for the initial exploration of this promising, yet uncharacterized, molecule.

Introduction: The Pyrimidine Scaffold in Drug Discovery

The pyrimidine ring system is a fundamental heterocyclic scaffold that has been extensively explored in the quest for novel therapeutic agents. Its derivatives exhibit a vast spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[3][4][5] A number of approved drugs are built upon this versatile core, underscoring its significance in modern medicine.[6] The subject of this guide, 6-Methyl-2-(3-pyridinyl)-4-pyrimidinol, combines the established pyrimidine framework with a pyridinyl substituent and a methyl group, creating a unique chemical entity with unexplored biological potential. The objective of this document is to provide a comprehensive, in-depth analysis of the potential biological activities of this compound by examining the known pharmacology of its constituent parts, thereby guiding future research and discovery efforts.

Structural Dissection and Putative Biological Targets

The pharmacological profile of 6-Methyl-2-(3-pyridinyl)-4-pyrimidinol can be inferred by dissecting its structure into two key components: the pyridinyl-pyrimidine moiety and the 6-methyl-4-pyrimidinol core.

The Pyridinyl-Pyrimidine Moiety: A Tale of Two Isomers

The positioning of the nitrogen atom within the pyridine ring is a critical determinant of biological activity. While a range of pyridinyl-pyrimidine derivatives have been synthesized and evaluated for various therapeutic applications, a notable example lies in the inhibition of methionine aminopeptidases (MetAPs), enzymes crucial for protein maturation. Research has shown that pyridinylpyrimidines can act as potent inhibitors of human MetAP1 (HsMetAP1). However, this inhibitory activity is highly dependent on the pyridine nitrogen's location. Specifically, the 2-(2-pyridinyl)-pyrimidine scaffold is essential for chelating a metal ion within the enzyme's active site. In contrast, a 2-(3-pyridinyl)-pyrimidine analogue demonstrated no significant effect on human MetAP at concentrations up to 100 μM. This suggests that 6-Methyl-2-(3-pyridinyl)-4-pyrimidinol is unlikely to be a potent MetAP inhibitor.

However, the pyridinyl-pyrimidine scaffold is not limited to MetAP inhibition. It is a common feature in a variety of kinase inhibitors.[7][8] Kinases are a large family of enzymes that play a central role in cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer. The pyridinyl-pyrimidine core can serve as a scaffold for designing inhibitors that target the ATP-binding site of kinases. Therefore, it is plausible that 6-Methyl-2-(3-pyridinyl)-4-pyrimidinol could exhibit inhibitory activity against one or more kinases.

The 6-Methyl-4-pyrimidinol Core: Fine-Tuning Activity and Selectivity

Substitutions on the pyrimidine ring are known to significantly influence the biological activity and selectivity of the parent compound.[9] The presence of a methyl group at the 6-position and a hydroxyl group at the 4-position (which exists in tautomeric equilibrium with the pyrimidinone form) can impact the molecule's interaction with its biological target.

The methyl group can contribute to the binding affinity through steric interactions within a hydrophobic pocket of a receptor or enzyme active site.[10] The pyrimidinol/pyrimidinone tautomerism allows for the potential of hydrogen bond donor and acceptor interactions, which are crucial for molecular recognition. The specific substitution pattern on the pyrimidine ring can therefore fine-tune the compound's potency and selectivity for its target. For instance, substitutions on the pyrimidine ring have been shown to be critical for the activity of certain kinase inhibitors.[11]

Postulated Biological Activities: A Roadmap for Investigation

Based on the structural analysis of 6-Methyl-2-(3-pyridinyl)-4-pyrimidinol and the known biological activities of related compounds, we can postulate several potential avenues for its therapeutic application.

Anticancer Potential

The prevalence of the pyrimidine scaffold in anticancer drugs, particularly kinase inhibitors, provides a strong rationale for investigating 6-Methyl-2-(3-pyridinyl)-4-pyrimidinol as a potential antiproliferative agent.[2][6] Many pyridinyl-pyrimidine derivatives have been reported to inhibit kinases involved in cancer cell proliferation and survival, such as PI3K/mTOR and PIM-1 kinase.[12][13][14]

Antimicrobial and Antifungal Potential

Pyrimidine derivatives have a long history as antimicrobial and antifungal agents.[1][3][15] They can interfere with essential metabolic pathways in microorganisms. The structural features of 6-Methyl-2-(3-pyridinyl)-4-pyrimidinol warrant its investigation against a panel of pathogenic bacteria and fungi. Some substituted pyrimidines have shown promising activity against both Gram-positive and Gram-negative bacteria.[16][17]

Anti-inflammatory and Other Activities

The pyrimidine nucleus is also found in compounds with anti-inflammatory properties.[5] These compounds often act by inhibiting key mediators of the inflammatory response. While less probable than anticancer or antimicrobial activities, the potential for anti-inflammatory effects should not be entirely dismissed and could be explored in secondary screening efforts.

Proposed Experimental Workflows for Initial Biological Screening

To empirically validate the hypothesized biological activities of 6-Methyl-2-(3-pyridinyl)-4-pyrimidinol, a systematic screening approach is recommended. The following are high-level, generalized protocols for initial in vitro evaluation.

In Vitro Cytotoxicity and Antiproliferative Assay

A foundational step in assessing anticancer potential is to determine the compound's effect on cancer cell viability. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for this purpose.

Protocol Outline:

  • Cell Culture: Culture a panel of human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) in appropriate media.

  • Compound Preparation: Prepare a stock solution of 6-Methyl-2-(3-pyridinyl)-4-pyrimidinol in a suitable solvent (e.g., DMSO) and create a series of dilutions.

  • Cell Seeding: Seed the cancer cells into 96-well plates at a predetermined density and allow them to adhere overnight.

  • Treatment: Treat the cells with varying concentrations of the compound for a specified duration (e.g., 48 or 72 hours).

  • MTT Assay: Add MTT solution to each well and incubate to allow for the formation of formazan crystals.

  • Solubilization: Solubilize the formazan crystals with a suitable solvent.

  • Data Acquisition: Measure the absorbance at a specific wavelength using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC50 (half-maximal inhibitory concentration) value.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cell_culture Culture Cancer Cell Lines cell_seeding Seed Cells in 96-well Plates cell_culture->cell_seeding compound_prep Prepare Compound Dilutions treatment Treat Cells with Compound compound_prep->treatment cell_seeding->treatment mtt_assay Perform MTT Assay treatment->mtt_assay data_acq Measure Absorbance mtt_assay->data_acq data_analysis Calculate IC50 Value data_acq->data_analysis

Workflow for in vitro cytotoxicity screening.
Kinase Inhibition Assay

Given the prevalence of the pyridinyl-pyrimidine scaffold in kinase inhibitors, a broad-panel kinase screen is a logical next step to identify potential molecular targets.

Protocol Outline:

  • Kinase Panel Selection: Choose a diverse panel of kinases representing different families (e.g., tyrosine kinases, serine/threonine kinases).

  • Assay Format: Utilize a suitable assay format, such as a biochemical assay measuring enzyme activity (e.g., ADP-Glo™, LanthaScreen™) or a cell-based assay measuring the phosphorylation of a downstream substrate.

  • Compound Treatment: Incubate the kinases with a fixed concentration of 6-Methyl-2-(3-pyridinyl)-4-pyrimidinol.

  • Activity Measurement: Measure the kinase activity in the presence and absence of the compound.

  • Hit Identification: Identify kinases for which the compound shows significant inhibition (e.g., >50% at a given concentration).

  • Dose-Response Analysis: For identified "hits," perform a dose-response experiment to determine the IC50 value.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis kinase_selection Select Kinase Panel incubation Incubate Kinase with Compound kinase_selection->incubation compound_prep Prepare Compound Dilutions compound_prep->incubation activity_measurement Measure Kinase Activity incubation->activity_measurement hit_id Identify Hits activity_measurement->hit_id dose_response Determine IC50 for Hits hit_id->dose_response

Workflow for kinase inhibition screening.
Antimicrobial Susceptibility Testing

To evaluate the potential antimicrobial activity, the minimum inhibitory concentration (MIC) of the compound against a panel of representative bacteria and fungi should be determined.

Protocol Outline:

  • Microorganism Selection: Select a panel of clinically relevant bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans, Aspergillus fumigatus).

  • Inoculum Preparation: Prepare a standardized inoculum of each microorganism.

  • Broth Microdilution: In a 96-well plate, prepare serial dilutions of 6-Methyl-2-(3-pyridinyl)-4-pyrimidinol in a suitable broth medium.

  • Inoculation: Inoculate each well with the standardized microbial suspension.

  • Incubation: Incubate the plates under appropriate conditions for microbial growth.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis microbe_selection Select Microbial Strains inoculum_prep Prepare Standardized Inoculum microbe_selection->inoculum_prep inoculation Inoculate Plates inoculum_prep->inoculation compound_prep Prepare Compound Dilutions compound_prep->inoculation incubation Incubate Plates inoculation->incubation mic_determination Determine Minimum Inhibitory Concentration incubation->mic_determination

Workflow for antimicrobial susceptibility testing.

Synthetic Accessibility

The feasibility of investigating 6-Methyl-2-(3-pyridinyl)-4-pyrimidinol is dependent on its synthetic accessibility. Pyrimidine synthesis is a well-established field of organic chemistry. A plausible synthetic route would involve the condensation of a 1,3-dicarbonyl compound (or its equivalent) with an amidine. For 6-Methyl-2-(3-pyridinyl)-4-pyrimidinol, this would likely involve the reaction of ethyl acetoacetate with 3-amidinopyridine. Variations of this classical approach, potentially involving modern catalytic methods, should provide a reliable means of obtaining the target compound for biological evaluation.

Conclusion

While direct biological data for 6-Methyl-2-(3-pyridinyl)-4-pyrimidinol is currently unavailable, a thorough analysis of its structural motifs provides a strong foundation for guiding its future investigation. The pyridinyl-pyrimidine and methyl-pyrimidinol cores are prevalent in a wide array of biologically active molecules, particularly those with anticancer and antimicrobial properties. The proposed experimental workflows offer a clear and logical path for the initial screening of this compound. The synthesis of 6-Methyl-2-(3-pyridinyl)-4-pyrimidinol appears to be readily achievable through established synthetic methodologies. Ultimately, the exploration of this and other novel chemical entities is essential for the continued discovery and development of new therapeutic agents. This technical guide serves as a starting point, providing the rationale and a practical framework for unlocking the potential of 6-Methyl-2-(3-pyridinyl)-4-pyrimidinol.

References

  • Der Pharma Chemica. (n.d.). Synthesis, characterisation and antimicrobial activity of novel substituted pyrimidines. Retrieved from [Link]

  • Tale, R. H., Rodge, A. H., Hatnapure, G. D., & Keche, A. P. (2015). Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. Molecules, 20(12), 22136–22146. [Link]

  • (n.d.). ANTIMICROBIAL EVALUATION OF NOVEL SUBSTITUTED PYRIMIDINOPYRAZOLES AND PYRIMIDINOTRIAZOLES. International Journal of ChemTech Research. Retrieved from [Link]

  • Khan, I., Ibrar, A., Abbas, N., & Saleem, S. (2014). Synthesis of a New Series of Substituted Pyrimidines and Its Evaluation for Antibacterial and Antinociceptive Effects. Tropical Journal of Pharmaceutical Research, 13(9), 1437. [Link]

  • Kaur, N., Aggarwal, A. K., Sharma, N., & Choudhary, B. (2012). SYNTHESIS AND IN-VITRO ANTIMICROBIAL ACTIVITY OF PYRIMIDINE DERIVATIVES. International Journal of Pharmaceutical Sciences and Drug Research, 4(3).
  • World Journal of Advanced Research and Reviews. (2022). An overview on synthesis and biological activity of pyrimidines. WJARR, 15(1), 253-268. [Link]

  • Prasad, D. J., & Prema, K. (2020). Design, Synthesis, and Evaluation of the Kinase Inhibition Potential of Pyridylpyrimidinylaminophenyl Derivatives: Pyridylpyrimidinylaminophenyl Amides as Kinase Inhibitors. ACS Omega, 5(21), 12267–12284. [Link]

  • Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. (2023). Journal of the Indian Chemical Society, 100(4), 100938. [Link]

  • Furet, P., Guagnano, V., Fairhurst, R. A., Imbach-Weese, P., Lattmann, R., Fabbro, D., & Garcia-Echeverria, C. (2013). Design, Synthesis, and Biological Activity of Pyridopyrimidine Scaffolds as Novel PI3K/mTOR Dual Inhibitors. Journal of Medicinal Chemistry, 56(24), 10011–10027. [Link]

  • El-Damasy, A. K., Lee, J. A., Seo, S. H., & Keum, G. (2024). Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. RSC Advances, 14(18), 12753–12767. [Link]

  • Prevo, R., Deutsch, E., Sampson, O., Dipetrillo, T., Cengel, K., Harper, J., … McKenna, W. G. (2008). Class I PI3 kinase inhibition by the pyridinylfuranopyrimidine inhibitor PI-103 enhances tumor radiosensitivity. Cancer Research, 68(14), 5915–5923. [Link]

  • Drug Design Org. (2005, May 15). Structure Activity Relationships. Retrieved from [Link]

  • Yilmaz, I., & Cakir, C. (2025, November 10). Recent advances in the synthesis and biological activity studies of pyridine and pyrimidine derivatives: A review. ResearchGate. Retrieved from [Link]

  • Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review. (n.d.). Egyptian Journal of Chemistry. Retrieved from [Link]

  • Patel, R., Bhardwaj, V., & Sharma, J. (2021). Novel pyridine and pyrimidine derivatives as promising anticancer agents: A review. Future Journal of Pharmaceutical Sciences, 7(1). [Link]

  • Kuntz, K. W., Meagher, J. L., & Rubsam, F. M. (2017). Identification and Structure-Guided Development of Pyrimidinone Based USP7 Inhibitors. ACS Medicinal Chemistry Letters, 8(12), 1334–1339. [Link]

  • Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. (2024).
  • Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. (n.d.). RSC Advances. Retrieved from [Link]

  • Zhang, Y., Zhang, H., Zhang, H., Zhu, Y., Liu, X., & Li, J. (2017). Synthesis and Structure–Activity Relationships of 4-Morpholino-7,8-Dihydro-5H-Thiopyrano[4,3-d]pyrimidine Derivatives Bearing Pyrazoline Scaffold. Molecules, 22(11), 1888. [Link]

  • Natarajan, R., Samy, H. N. A., Sivaperuman, A., & Subramani, A. (2022). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. Medicinal Chemistry, 19(1), 3–17. [Link]

Sources

Exploratory

6-Methyl-2-(3-pyridinyl)-4-pyrimidinol: A Technical Guide to Research Applications and Scaffold Derivation

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: In-Depth Technical Whitepaper Executive Summary In the landscape of modern drug discovery and materials science, heteroc...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: In-Depth Technical Whitepaper

Executive Summary

In the landscape of modern drug discovery and materials science, heterocyclic building blocks dictate the trajectory of structural innovation. 6-Methyl-2-(3-pyridinyl)-4-pyrimidinol (CAS: 16879-57-5) represents a highly privileged, bifunctional scaffold[1]. Characterized by a pyrimidine core substituted with a 3-pyridinyl moiety, a methyl group, and a tautomerizable hydroxyl group, this compound serves as a critical precursor in the synthesis of Tyrosine Kinase Inhibitors (TKIs), organometallic ligands, and advanced agrochemicals[2][3].

This whitepaper provides an authoritative, step-by-step guide to leveraging this molecule in advanced research applications. By dissecting the causality behind its reactivity and providing self-validating experimental protocols, this guide bridges the gap between theoretical scaffold design and practical benchtop execution.

Chemical Profiling and Structural Causality

Understanding the physicochemical properties of 6-Methyl-2-(3-pyridinyl)-4-pyrimidinol is essential for predicting its behavior in complex synthetic workflows. In solution, the molecule exhibits lactim-lactam tautomerism, existing in equilibrium between the pyrimidin-4-ol and pyrimidin-4(3H)-one forms[2]. This tautomerism dictates its reactivity: the oxygen atom is poorly nucleophilic, necessitating electrophilic activation (e.g., halogenation) before it can participate in cross-coupling or substitution reactions.

Table 1: Physicochemical and Mass Spectrometry Profile

Data synthesized from and commercial biochemical databases[1][4].

PropertyValueAnalytical Significance
CAS Number 16879-57-5Primary identifier for procurement and safety data.
Molecular Formula C10H9N3ODictates stoichiometric calculations.
Molecular Weight 187.20 g/mol Standard reference for molarity.
Exact Mass 187.074 DaHigh-resolution mass spectrometry (HRMS) target.
Predicted[M+H]+ 188.08 m/zPrimary diagnostic peak in positive-ion LC-MS[4].
Predicted [M-H]- 186.06 m/zPrimary diagnostic peak in negative-ion LC-MS[4].

Primary Application: Medicinal Chemistry & Kinase Inhibitor Synthesis

The most prominent application of the 2-(pyridin-3-yl)pyrimidine motif is in the development of targeted oncology therapeutics. This specific bi-heterocyclic arrangement is the core pharmacophore of landmark drugs like Imatinib (targeting BCR-ABL in chronic myeloid leukemia) and novel RET inhibitors[5][6][7].

The Causality of the Scaffold

Why is this specific scaffold so effective?

  • Hinge Region Binding: The nitrogen atoms of the pyrimidine and pyridine rings act as critical hydrogen-bond acceptors, anchoring the molecule to the ATP-binding pocket of oncogenic kinases[3][5].

  • Steric Tuning via C6-Methyl: The methyl group at the C6 position of the pyrimidine ring is not merely decorative. It induces a steric clash that restricts the rotational freedom of the molecule, locking it into an active conformation that enhances selectivity against specific mutated kinases (e.g., the T315I gatekeeper mutation)[8].

Table 2: Structure-Activity Relationship (SAR) Dynamics
Structural ModificationMechanistic EffectImpact on Target Affinity
Unsubstituted Pyrimidine Baseline ATP-competitive binding.Moderate baseline affinity.
C6-Methyl Substitution Restricts rotation; interacts with hydrophobic pockets.High selectivity for specific kinase conformations[8].
C4-Amino Substitution Provides a critical hydrogen bond donor.Essential for nanomolar IC50 efficacy[3].
C2-(3-Pyridinyl) Motif Hydrogen bond acceptor; improves aqueous solubility.Core pharmacophore necessity[6].

Experimental Workflows: Self-Validating Protocols

To utilize 6-Methyl-2-(3-pyridinyl)-4-pyrimidinol in TKI development, researchers must convert the stable lactam/hydroxyl group into a reactive amine derivative. This is achieved via a two-step, self-validating workflow: Electrophilic Activation followed by Nucleophilic Aromatic Substitution (SNAr).

Protocol A: Synthesis of 4-Chloro-6-methyl-2-(pyridin-3-yl)pyrimidine

Objective: Convert the unreactive hydroxyl group into a highly reactive imidoyl chloride leaving group.

  • Reagent Preparation: Suspend 1.0 equivalent of 6-Methyl-2-(3-pyridinyl)-4-pyrimidinol in neat phosphorus oxychloride (POCl3) (10 equivalents).

  • Catalysis: Add a catalytic amount of N,N-Dimethylformamide (DMF) (0.1 eq). Causality: DMF reacts with POCl3 to form the Vilsmeier-Haack reagent, which significantly accelerates the chlorination of the pyrimidinol tautomer.

  • Reaction Conditions: Reflux the mixture at 100°C under an inert argon atmosphere for 4 hours.

  • Quenching: Carefully concentrate the mixture under reduced pressure to remove excess POCl3. Quench the residue by dropwise addition to ice-cold saturated aqueous NaHCO3 to neutralize residual acid.

  • Self-Validation (LC-MS): Extract the aqueous layer with dichloromethane (DCM). Analyze the organic layer via LC-MS.

    • Validation Checkpoint: The reaction is successful if the starting material peak ([M+H]+ 188.08) disappears, replaced by a new peak at [M+H]+ 206.04 . Crucially, you must observe a 3:1 isotopic ratio characteristic of the 35Cl/37Cl isotopes, confirming halogen incorporation.

Protocol B: SNAr with Substituted Anilines

Objective: Couple the activated pyrimidine with an aniline to form the TKI core.

  • Reaction Setup: Dissolve the chlorinated intermediate (1.0 eq) and a substituted aniline (e.g., 4-methyl-3-nitroaniline) (1.2 eq) in anhydrous 1-butanol.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.0 eq). Causality: The SNAr reaction generates HCl as a byproduct. DIPEA acts as a non-nucleophilic proton sponge, preventing the protonation of the aniline nucleophile, which would otherwise stall the reaction[6].

  • Thermal Activation: Heat the mixture to 120°C for 12 hours. The electron-deficient nature of the pyrimidine ring lowers the activation energy for the nucleophilic attack.

  • Self-Validation (NMR & LC-MS): Purify via flash chromatography.

    • Validation Checkpoint: In 1H-NMR, the disappearance of the highly deshielded aniline amine protons and the appearance of a broad singlet (NH) bridging the two aromatic systems confirms coupling. LC-MS should yield the exact mass of the target TKI analogue.

Visualizing the Logic: Workflows and Mechanisms

To synthesize the technical data, the following Graphviz diagrams map the synthetic workflow and the downstream biological mechanism of the resulting compounds.

TKI_Workflow A 6-Methyl-2-(3-pyridinyl) -4-pyrimidinol B Activation (POCl3) Forms Electrophile A->B C SNAr Reaction Aniline Nucleophile B->C D TKI Analogue Target Compound C->D E LC-MS / NMR Validation D->E

Workflow for synthesizing TKI analogues from the pyrimidinol scaffold.

Mechanism TKI Pyrimidinol-Derived TKI Kinase Oncogenic Kinase (e.g., BCR-ABL, RET) TKI->Kinase Competitive Binding Apoptosis Cancer Cell Apoptosis TKI->Apoptosis Restores ATP Endogenous ATP ATP->Kinase Binds Hinge Signaling Downstream Signaling (Phosphorylation) Kinase->Signaling Activates

Mechanism of action for pyrimidinol-derived competitive kinase inhibitors.

Emerging Application: Coordination Chemistry

Beyond oncology, the 2-(pyridin-3-yl)pyrimidine architecture is gaining traction in inorganic chemistry. The spatial arrangement of the nitrogen atoms allows the molecule to act as a robust bidentate ligand. When reacted with transition metals like Ruthenium(II) or Iridium(III), the scaffold forms highly stable octahedral complexes.

The C6-methyl group plays a critical role here by tuning the ligand-field splitting energy, which directly impacts the photophysical properties (e.g., emission wavelength and quantum yield) of the resulting photoredox catalysts. Researchers utilizing this compound for OLED or photocatalytic applications should prioritize anhydrous conditions during metal complexation to prevent competitive binding from water molecules.

References

  • PubChemLite. "16879-57-5 (C10H9N3O) - Predicted Collision Cross Section". Université du Luxembourg. Available at:[Link]

  • National Institutes of Health (NIH). "The structure of the leukemia drug imatinib bound to human quinone reductase 2 (NQO2)". PMC. Available at: [Link]

  • The Royal Society. "A novel imatinib analogue inhibitor of chronic myeloid leukaemia: design, synthesis and characterization". Royal Society Publishing. Available at:[Link]

  • Parola Analytics / US Patent Office. "2-(pyridin-3-yl)-pyrimidine derivatives as RET inhibitors (U.S. Patent No. 10,202,365)". Blueprint Medicines.

Sources

Foundational

The 6-Methyl-2-(3-pyridinyl)-4-pyrimidinol Scaffold in Kinase Inhibitor Design: Structural Dynamics, Target Engagement, and Experimental Validation

Executive Summary The development of small-molecule kinase inhibitors relies heavily on privileged heterocyclic scaffolds that can effectively mimic the adenine ring of adenosine triphosphate (ATP). Among these, the 6-me...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of small-molecule kinase inhibitors relies heavily on privileged heterocyclic scaffolds that can effectively mimic the adenine ring of adenosine triphosphate (ATP). Among these, the 6-methyl-2-(3-pyridinyl)-4-pyrimidinol scaffold represents a highly versatile pharmacophore. This technical guide provides an in-depth analysis of its structural dynamics—specifically focusing on tautomerism and steric boundaries—and outlines a self-validating experimental framework for evaluating its efficacy as a kinase inhibitor from biochemical screening to live-cell target engagement.

Structural Dynamics and Hinge-Binding Mechanics

Tautomeric Equilibrium and Hydrogen Bonding

A critical, often overlooked aspect of pyrimidinol-based inhibitors is their tautomeric state in physiological environments. The 6-methyl-2-(3-pyridinyl)-4-pyrimidinol core exists in a dynamic equilibrium between the enol (pyrimidin-4-ol) and keto (pyrimidin-4(3H)-one) forms. This tautomerism fundamentally alters the molecule's hydrogen bond donor/acceptor profile. In the polar environment of the kinase ATP-binding pocket, the lactam (keto) form is generally favored. This positions the N3-H as a hydrogen bond donor and the C4=O as a hydrogen bond acceptor, allowing the scaffold to form critical bidentate interactions with the backbone amides of the kinase hinge region[1].

Steric Boundaries: The Role of the 6-Methyl Group

Selectivity in kinase inhibition is frequently achieved by exploiting the "gatekeeper" residue, which controls access to a hydrophobic pocket adjacent to the ATP-binding site. The 6-methyl group on the pyrimidine ring serves as a rigid steric boundary. When interacting with kinases possessing large gatekeeper residues (e.g., Phenylalanine or Methionine), the methyl group induces a steric clash, preventing binding. Conversely, it fits snugly into the pockets of kinases with smaller gatekeepers (e.g., Threonine), thereby driving kinome-wide selectivity[2].

Solvent Channel Extension via the 3-Pyridinyl Moiety

The 2-(3-pyridinyl) substituent is strategically positioned to project outward toward the solvent-exposed channel or the DFG (Asp-Phe-Gly) motif. This vector allows medicinal chemists to append solubilizing groups or bulky moieties designed to trap the kinase in an inactive "DFG-out" conformation (Type II inhibition) without disrupting the core hinge-binding interactions.

Experimental Workflow for Kinase Inhibition Validation

To establish a trustworthy and self-validating data package for derivatives of this scaffold, researchers must bridge the gap between cell-free biochemical potency and live-cell target engagement.

Protocol 1: In Vitro Biochemical Profiling (ADP-Glo Kinase Assay)

The ADP-Glo assay is a universal, homogeneous, luminescent method that quantifies the ADP produced during the kinase reaction[3].

  • Causality & Rationale: By measuring ADP rather than consuming a specific phosphorylated substrate, this assay is agnostic to the kinase type. Crucially, the ATP concentration must be calibrated to the specific Km​ of the target kinase to accurately calculate competitive inhibition constants ( Ki​ ).

  • Step 1: Kinase Reaction. Incubate the purified kinase, substrate, and test compound (serial dilution) in assay buffer. Initiate the reaction by adding ATP at its predetermined Km​ concentration. Incubate for 60 minutes at room temperature.

  • Step 2: ATP Depletion. Add an equal volume of ADP-Glo™ Reagent. Causality: This step halts the kinase reaction and actively degrades all unreacted ATP. If unreacted ATP is not depleted, it will prematurely fuel the downstream luciferase reaction, creating an overwhelming background signal that masks the true ADP measurement[3]. Incubate for 40 minutes.

  • Step 3: ADP Detection. Add the Kinase Detection Reagent. This reagent simultaneously converts the generated ADP back into ATP and introduces luciferase/luciferin. The newly synthesized ATP drives a luminescent reaction proportional to the initial kinase activity. Read luminescence on a microplate reader.

Protocol 2: Live-Cell Target Engagement (NanoBRET)

Biochemical potency often fails to translate into cellular efficacy due to poor membrane permeability or an inability to compete with high intracellular ATP concentrations (typically 1-5 mM). The NanoBRET assay validates target occupancy in intact, living cells[4].

  • Causality & Rationale: NanoLuc luciferase is exceptionally bright, allowing for very low, physiological expression levels of the kinase fusion protein. This prevents artifactual biology caused by protein overexpression[4].

  • Step 1: Transfection. Transiently transfect HEK293 cells with a plasmid encoding the target kinase fused to NanoLuc® luciferase. Seed into 384-well plates and incubate overnight.

  • Step 2: Tracer & Compound Addition. Add a cell-permeable NanoBRET fluorescent tracer at its EC50​ concentration, followed by the test compound. Causality: The tracer binds the kinase, bringing the fluorophore into close proximity with NanoLuc, generating a high Bioluminescence Resonance Energy Transfer (BRET) signal.

  • Step 3: Equilibration. Incubate for 2 hours to allow the test compound to permeate the cell membrane and compete with both the tracer and endogenous ATP for the kinase active site.

  • Step 4: Detection. Add NanoLuc substrate and measure dual-wavelength emission (donor and acceptor). A decrease in the BRET ratio indicates successful target engagement by the inhibitor[4].

Quantitative Data Presentation

The following table summarizes representative validation data, demonstrating the drop-off between biochemical and cellular potency—a common hurdle mitigated by orthogonal NanoBRET validation.

CompoundBiochemical IC50​ (nM)NanoBRET EC50​ (nM)Kinase Selectivity (S-score)Permeability/Efflux Ratio
Base Scaffold 450>10,0000.450.8
Optimized Derivative 12850.121.2
Reference (Imatinib) 251100.151.5

Signaling Pathway & Workflow Diagrams

G Scaffold 6-Methyl-2-(3-pyridinyl) -4-pyrimidinol Tautomer Pyrimidin-4(3H)-one Tautomer (Active) Scaffold->Tautomer Polar Solvent Equilibrium Gatekeeper Gatekeeper Residue (Steric Boundary) Scaffold->Gatekeeper 6-Methyl Clash Prevention Solvent Solvent-Exposed Channel (Derivatization) Scaffold->Solvent 3-Pyridinyl Extension Hinge Kinase Hinge Region (Hydrogen Bonding) Tautomer->Hinge N3-H Donor & C4=O Acceptor

Structural logic of the 6-Methyl-2-(3-pyridinyl)-4-pyrimidinol scaffold binding to the kinase ATP pocket.

Workflow Compound Scaffold Optimization & Synthesis ADPGlo In Vitro Kinase Assay (ADP-Glo) Compound->ADPGlo Biochemical Potency (IC50) NanoBRET Cellular Target Engagement (NanoBRET) ADPGlo->NanoBRET Live-Cell Permeability DataAnalysis PK/PD & Structural Analysis NanoBRET->DataAnalysis Target Occupancy Lead Lead Candidate Selection DataAnalysis->Lead Validated Inhibitor

Step-by-step experimental workflow for validating kinase inhibitors from in vitro to cellular models.

References

  • Title: Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Publishing Source: Royal Society of Chemistry (RSC) URL: [Link]

  • Title: From 2-Hydroxypyridine to 4(3H)-Pyrimidinone: A Computational Study on the Control of the Tautomeric Equilibrium Source: ResearchGate URL: [Link]

  • Title: Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration Source: ACS Publications URL: [Link]

  • Title: ADP-Glo™ Kinase Assay Technical Manual Source: Promega URL: [Link]

  • Title: Promega Launches NanoBRET™ Target Engagement Intracellular Kinase Assay Source: Lab Manager URL: [Link]

Sources

Exploratory

The Strategic Role of 6-Methyl-2-(3-pyridinyl)-4-pyrimidinol in Modern Drug Discovery: A Technical Whitepaper

Executive Summary In the landscape of modern medicinal chemistry, the identification and optimization of privileged scaffolds are paramount. 6-Methyl-2-(3-pyridinyl)-4-pyrimidinol (CAS: 16879-57-5) represents a highly ve...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry, the identification and optimization of privileged scaffolds are paramount. 6-Methyl-2-(3-pyridinyl)-4-pyrimidinol (CAS: 16879-57-5) represents a highly versatile pyridinylpyrimidine building block that has become a cornerstone in the development of targeted therapeutics [1]. Rather than a passive structural component, this molecule acts as an active pharmacophore, driving target engagement across diverse biological systems.

This whitepaper explores the structural logic, mechanistic applications, and experimental workflows associated with this scaffold, specifically focusing on its role in kinase inhibition, metalloenzyme targeting, and epigenetic modulation.

Structural and Electronic Profiling: The Causality of Scaffold Selection

The utility of 6-methyl-2-(3-pyridinyl)-4-pyrimidinol stems from its precise electronic and steric properties. As an application scientist, selecting this scaffold is rarely arbitrary; it is chosen to solve specific binding challenges within target active sites.

  • Tautomeric Adaptability: The pyrimidin-4-ol core undergoes dynamic tautomerization to its pyrimidin-6-one (or pyrimidin-4(3H)-one) counterpart. This equilibrium allows the molecule to act as both a hydrogen bond donor and acceptor, a critical feature for mimicking the adenine ring of ATP when binding to the hinge region of kinases [4].

  • Bidentate Metal Chelation: The spatial arrangement of the nitrogen atoms on the pyridine and pyrimidine rings provides an ideal geometry for bidentate chelation of transition metals (e.g., Co²⁺, Fe²⁺, Zn²⁺). This makes the scaffold exceptionally potent against metalloenzymes [2].

  • Hydrophobic Anchoring: The 6-methyl substitution serves as a hydrophobic anchor, restricting the rotational degrees of freedom and entropically favoring the binding conformation within deep hydrophobic pockets.

Pharmacophore Core 6-Methyl-2-(3-pyridinyl) -4-pyrimidinol Tautomer Pyrimidin-4-ol <-> Pyrimidin-6-one Tautomerism Core->Tautomer H-Bonding Metal Nitrogen Lone Pairs (Pyridine & Pyrimidine) Core->Metal Chelation Hydrophobic 6-Methyl Group (Hydrophobic Anchor) Core->Hydrophobic Steric Fit Kinase Kinase Hinge Region (ATP Competitive) Tautomer->Kinase Metallo Metalloenzymes (e.g., MetAP1, JMJD3) Metal->Metallo Pocket Hydrophobic Pocket Binding Hydrophobic->Pocket

Figure 1: Pharmacophore mapping and target engagement logic of the pyridinylpyrimidine scaffold.

Mechanistic Applications in Target Engagement

A. Metalloenzyme Inhibition (e.g., HsMetAP1)

Human methionine aminopeptidase-1 (HsMetAP1) is a Co(II)-dependent metalloenzyme crucial for tumor angiogenesis. Pyridinylpyrimidine derivatives leverage their nitrogen lone pairs to coordinate the auxiliary Co(II) ion in the active site. Replacing the pyridine ring with a phenyl group completely abolishes this activity, proving that metal chelation is the primary driver of target engagement [2].

B. Epigenetic Modulation (e.g., JMJD3 Demethylase)

The scaffold is a key intermediate in the synthesis of epigenetic modulators. For instance, derivatives related to GSK-J1 and its negative control GSK-J2 utilize the pyridinylpyrimidine core to interact with the active site of the H3K27 demethylase JMJD3, highlighting its versatility in chromatin remodeling therapies[5].

C. Osteoclastogenesis Inhibition

High-throughput screening (HTS) campaigns have identified pyridinylpyrimidine derivatives as potent inhibitors of RANKL-induced osteoclastogenesis. By disrupting protein-protein interactions, these compounds offer new avenues for treating bone resorption diseases like osteoporosis [3].

Pathway Ligand Pyridinylpyrimidine Derivative Enzyme HsMetAP1 (Co2+ dependent) Ligand->Enzyme Bidentate Chelation of Co(II) Complex Inhibited MetAP1-Ligand Complex Enzyme->Complex Active Site Blockade Downstream Suppression of Tumor Angiogenesis Complex->Downstream Downstream Effect

Figure 2: Mechanism of action for pyridinylpyrimidine derivatives in MetAP1 inhibition.

Quantitative Data: Physicochemical and Pharmacological Profiling

To rationalize the use of 6-methyl-2-(3-pyridinyl)-4-pyrimidinol in hit-to-lead optimization, we must analyze its baseline physicochemical properties and the comparative efficacy of its derivatives.

Table 1: Physicochemical Properties of 6-Methyl-2-(3-pyridinyl)-4-pyrimidinol (CAS: 16879-57-5) [7]

PropertyValueCausality in Drug Design
Molecular Weight 187.20 DaHighly ligand-efficient; leaves ample room for functionalization without violating Lipinski's Rule of 5.
Monoisotopic Mass 187.07455 DaEssential for precise MS/MS tracking during pharmacokinetic (PK) profiling.
XlogP (Predicted) 0.2High aqueous solubility, ideal for early-stage biochemical assays.
H-Bond Donors/Acceptors 1 / 4Facilitates robust interaction networks within target active sites.

Table 2: Target Engagement Profile of Pyridinylpyrimidine Derivatives

Target ClassSpecific TargetPrimary Binding MechanismRepresentative IC50 / Efficacy
Metalloenzyme HsMetAP1Co(II) Bidentate Chelation0.1 - 5.0 µM [2]
Epigenetic Eraser JMJD3Active Site Coordination>100 µM (Control variants) [5]
Cytokine Receptor RANKLProtein-Protein Interaction Disruption0.3 mg/kg (in vivo efficacy)[3]

Experimental Workflows: Self-Validating Co-Crystallization Protocol

Biochemical assay data must be orthogonally validated to prevent false positives. The following protocol describes a self-validating system for optimizing 6-methyl-2-(3-pyridinyl)-4-pyrimidinol derivatives against metalloenzymes. The causality of each step is designed to ensure structural integrity.

Protocol: Hit-to-Lead Optimization via EDTA-Free Co-Crystallization

Step 1: Protein Expression and Purification (The Causality of Buffer Selection)

  • Action: Purify the target metalloenzyme (e.g., HsMetAP1) using immobilized metal affinity chromatography (IMAC), followed by size-exclusion chromatography (SEC) in a buffer containing 50 mM HEPES (pH 7.5), 150 mM NaCl, and 10 µM CoCl₂.

  • Causality: Strictly avoid EDTA or EGTA. Pyridinylpyrimidines are metal chelators. If the purification buffer contains chelating agents, the enzyme's auxiliary metal ion will be stripped, rendering the target biologically inactive and incapable of binding the scaffold. The addition of 10 µM CoCl₂ maintains the metalloenzyme in its active holo-state [6].

Step 2: Ligand Preparation and Soaking (The Causality of Solvation)

  • Action: Dissolve the pyridinylpyrimidine derivative in 100% DMSO to a stock concentration of 50 mM. Soak apo-crystals in a reservoir solution containing 1-2 mM of the ligand (final DMSO concentration <5%).

  • Causality: The 6-methyl group introduces hydrophobicity. A high-concentration DMSO stock ensures the ligand does not precipitate. Keeping the final DMSO concentration below 5% prevents the organic solvent from denaturing the crystal lattice while ensuring the ligand remains fully solvated to penetrate the solvent channels of the crystal.

Step 3: X-Ray Diffraction and SAR Mapping (The Self-Validating Loop)

  • Action: Collect diffraction data and resolve the electron density map.

  • Causality: This step is the ultimate self-validation. If the biochemical assay shows inhibition but the electron density map reveals no bidentate coordination between the pyridine/pyrimidine nitrogens and the Co(II) ion, the biochemical result is likely an artifact (e.g., aggregation-based inhibition). True hits will show clear coordination, validating the structure-activity relationship (SAR) and guiding the next iteration of synthesis.

Workflow Step1 Step 1: Protein Prep Expression & Purification (Strictly EDTA-free) Step2 Step 2: Ligand Soaking Incubation with 6-Methyl-2- (3-pyridinyl)-4-pyrimidinol Step1->Step2 Step3 Step 3: X-Ray Crystallography Diffraction & Electron Density Mapping Step2->Step3 Step4 Step 4: SAR Validation Iterative Hit-to-Lead Optimization Step3->Step4

Figure 3: Self-validating co-crystallization workflow for metalloenzyme target optimization.

Conclusion

The 6-methyl-2-(3-pyridinyl)-4-pyrimidinol scaffold is a masterclass in rational drug design. Its inherent ability to tautomerize, chelate metals, and anchor into hydrophobic pockets makes it an indispensable tool for medicinal chemists targeting kinases, metalloenzymes, and epigenetic modulators. By employing rigorous, self-validating structural biology workflows, researchers can fully harness the potential of this privileged pharmacophore to accelerate the discovery of next-generation therapeutics.

References

  • Benchchem. "6-Methyl-2-(6-methylpyridin-2-yl)pyrimidin-4-ol". Benchchem.1

  • National Institutes of Health (NIH). "Pyridinylpyrimidines selectively inhibit human methionine aminopeptidase-1". PMC. 2

  • National Institutes of Health (NIH). "Orally available pyridinylpyrimidine derivatives as novel RANKL-induced osteoclastogenesis inhibitors". PubMed. 3

  • Lookchem. "2-(3-PYRIDINYL)-4-PYRIMIDINAMINE". Lookchem.4

  • Cayman Chemical. "GSK-J2 (sodium salt)". Cayman Chemical.5

  • Chemical Reviews. "Targeting Metalloenzymes for Therapeutic Intervention". ACS Publications. 6

  • PubChem. "16879-57-5 (C10H9N3O)". PubChemLite. 7

Sources

Foundational

6-Methyl-2-(3-pyridinyl)-4-pyrimidinol as an intermediate in synthesis

An In-Depth Technical Whitepaper on the Synthesis and Application of 6-Methyl-2-(3-pyridinyl)-4-pyrimidinol Executive Summary In modern medicinal chemistry, the pyrimidine ring is a privileged pharmacophore, serving as t...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Whitepaper on the Synthesis and Application of 6-Methyl-2-(3-pyridinyl)-4-pyrimidinol

Executive Summary

In modern medicinal chemistry, the pyrimidine ring is a privileged pharmacophore, serving as the structural foundation for numerous targeted therapeutics. Specifically, 6-Methyl-2-(3-pyridinyl)-4-pyrimidinol (CAS: 16879-57-5) acts as a critical building block in the development of ATP-competitive kinase inhibitors. By providing a chemically versatile core that mimics the hydrogen-bonding profile of adenine, this intermediate is heavily utilized in the synthesis of B-Raf inhibitors—agents designed to disrupt hyperactive signaling in melanomas and other malignancies[1].

This whitepaper provides an authoritative guide on the physicochemical properties, upstream synthesis, and downstream activation of this key intermediate, bridging the gap between theoretical reaction mechanisms and bench-level execution.

Physicochemical Profile & Structural Dynamics

Understanding the physical properties of 6-Methyl-2-(3-pyridinyl)-4-pyrimidinol is essential for optimizing its synthesis and purification. In solution, this compound exhibits lactam-lactim tautomerism . While drawn as a "pyrimidinol" (lactim), it predominantly exists in its thermodynamic "pyrimidinone" (lactam) form in polar solvents. This dynamic dictates its reactivity profile, particularly its requirement for aggressive electrophilic activation before it can undergo nucleophilic substitution.

Table 1: Quantitative Physicochemical Data

ParameterValue / Description
Chemical Name 6-Methyl-2-(3-pyridinyl)-4-pyrimidinol
CAS Registry Number 16879-57-5
Molecular Formula C10H9N3O
Molecular Weight 187.20 g/mol
Monoisotopic Mass 187.07455 Da
Predicted XlogP 0.2 (Indicating high polarity and water solubility)
Major Tautomer 6-methyl-2-(pyridin-3-yl)pyrimidin-4(3H)-one
Collision Cross Section (CCS) 139.1 Ų ([M+H]+ adduct)

Data supported by PubChemLite structural annotations[2].

Upstream Synthesis: The [3+3] Cycloaddition Strategy

The construction of the pyrimidinol core relies on a classic [3+3] cycloaddition—a condensation reaction between an amidine and a β -keto ester[3]. In this workflow, nicotinamidine hydrochloride provides the N-C-N fragment (along with the crucial 3-pyridinyl appendage), while ethyl acetoacetate provides the three-carbon backbone.

Mechanistic Causality

We utilize Sodium Methoxide (NaOMe) in methanol under reflux conditions. The strong base serves a dual purpose:

  • Neutralization: It liberates the free nicotinamidine from its hydrochloride salt.

  • Enolate Formation: It deprotonates the α -carbon of ethyl acetoacetate, generating a reactive enolate that facilitates the initial nucleophilic attack by the amidine nitrogen. Subsequent intramolecular cyclization and elimination of ethanol yield the fully aromatized pyrimidine ring.

SynthesisWorkflow Nico Nicotinamidine Hydrochloride Base NaOMe / MeOH (Reflux) Nico->Base EAA Ethyl Acetoacetate EAA->Base Intermediate 6-Methyl-2-(3-pyridinyl) -4-pyrimidinol (CAS: 16879-57-5) Base->Intermediate Cyclization POCl3 POCl3 (Reflux) Intermediate->POCl3 Chloro 4-Chloro-6-methyl-2- (3-pyridinyl)pyrimidine POCl3->Chloro Activation Amine Aniline Derivatives (SNAr) Chloro->Amine Drug B-Raf Kinase Inhibitor Amine->Drug Cross-Coupling

Chemical synthesis workflow from raw precursors to final targeted B-Raf kinase inhibitors.

Protocol 1: Synthesis of 6-Methyl-2-(3-pyridinyl)-4-pyrimidinol

Self-Validating System: The amphoteric nature of the product allows for isoelectric precipitation, eliminating the need for column chromatography.

  • Reagent Preparation: To a dry, 500 mL round-bottom flask under N 2​ , add anhydrous methanol (200 mL) and sodium methoxide (2.5 eq, 135 mmol).

  • Amidine Liberation: Slowly add nicotinamidine hydrochloride (1.0 eq, 54 mmol) to the basic solution. Stir at ambient temperature for 30 minutes. A fine precipitate of NaCl will form.

  • Condensation: Add ethyl acetoacetate (1.2 eq, 64.8 mmol) dropwise over 15 minutes.

  • Cyclization: Equip the flask with a reflux condenser and heat to 70°C for 14 hours.

  • In-Process Control (IPC): Monitor reaction via LC-MS. The disappearance of the amidine mass ( m/z 122) and appearance of the product mass ( m/z 188 [M+H]+) indicates completion.

  • Workup & Isolation: Concentrate the mixture under reduced pressure to remove methanol. Dissolve the crude residue in minimal distilled water (50 mL). Slowly adjust the pH to ~6.5 using glacial acetic acid.

  • Harvest: Collect the resulting white-to-pale-yellow precipitate via vacuum filtration, wash with cold water, and dry in a vacuum oven at 50°C overnight.

Downstream Activation: Priming for SNAr

The hydroxyl group at the C4 position of the pyrimidine ring is a poor leaving group. To utilize this scaffold in drug discovery, it must be converted into a highly reactive electrophile. We achieve this via halogenation using Phosphorus Oxychloride (POCl 3​ ) [4].

The lactam oxygen attacks the phosphorus atom, forming a dichlorophosphite leaving group, which is subsequently displaced by a chloride ion to yield 4-chloro-6-methyl-2-(pyridin-3-yl)pyrimidine . This activated intermediate is now primed for Nucleophilic Aromatic Substitution (SNAr) with various functionalized anilines to create the final kinase inhibitor.

Protocol 2: Chlorination of the Pyrimidinol Core

Safety Note: POCl 3​ reacts violently with water. Extreme caution must be exercised during the quench phase.

  • Charging: In a 250 mL flask, suspend 6-Methyl-2-(3-pyridinyl)-4-pyrimidinol (1.0 eq, 20 mmol) in neat POCl 3​ (10.0 eq, 200 mmol).

  • Heating: Heat the suspension to reflux (105°C) for 3 to 4 hours. The suspension will gradually turn into a homogenous, dark amber solution.

  • IPC: Quench a 10 μ L aliquot into cold methanol and analyze via TLC (DCM:MeOH 9:1). The highly polar starting material ( Rf​ ~0.1) will be completely replaced by the non-polar chloro-product ( Rf​ ~0.8).

  • Distillation: Critical Step - Remove excess POCl 3​ via vacuum distillation. Failing to remove the excess reagent will result in a violent, uncontrollable exotherm during the aqueous quench.

  • Quench & Extraction: Dissolve the concentrated residue in DCM (100 mL) and pour slowly onto crushed ice (200 g). Neutralize the biphasic mixture to pH 7 with saturated aqueous NaHCO 3​ . Extract the aqueous layer with DCM (2 x 50 mL), dry over anhydrous Na 2​ SO 4​ , and concentrate to yield the activated chloro-intermediate.

Biological Context: Disrupting the MAPK Pathway

Compounds derived from 6-Methyl-2-(3-pyridinyl)-4-pyrimidinol are frequently patented for their potent activity against mutant B-Raf (V600E) [1]. In normal cellular physiology, B-Raf is a tightly regulated kinase in the MAPK (Raf/MEK/ERK) signaling cascade, responsible for cell growth and proliferation. However, the V600E mutation locks the kinase in an active conformation, driving uncontrolled tumor proliferation.

The pyrimidine derivatives synthesized from our intermediate competitively bind to the ATP-binding pocket of the mutant B-Raf kinase, effectively silencing the downstream signaling cascade and halting tumor progression.

Pathway RTK Receptor Tyrosine Kinase Ras Ras GTPase RTK->Ras BRaf Mutant B-Raf (V600E) Hyperactive Kinase Ras->BRaf MEK MEK1/2 BRaf->MEK ERK ERK1/2 MEK->ERK Proliferation Tumor Proliferation & Survival ERK->Proliferation Inhibitor Pyrimidinyl B-Raf Inhibitor (Derived from CAS 16879-57-5) Inhibitor->BRaf Blocks

The Raf/MEK/ERK signaling pathway targeted by pyrimidine-based B-Raf inhibitors.

References

  • PubChemLite - 16879-57-5 (C10H9N3O). Université du Luxembourg.
  • WO2007113558A2 - Quinazolinone derivatives having b-raf inhibitory activity (Citing WO 2006/079791). AstraZeneca UK Limited.
  • Exploration of the Chemistry and Biological Properties of Pyrimidine as a Privilege Pharmacophore in Therapeutics. Science Alert.
  • Small Polar Hits against S. aureus: Screening, Initial Hit Optimization, and Metabolomic Studies. ACS Omega.

Sources

Protocols & Analytical Methods

Method

Application Note: Advanced Purification Strategies for 6-Methyl-2-(3-pyridinyl)-4-pyrimidinol

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Protocol & Application Guide Introduction & Physicochemical Profiling 6-Methyl-2-(3-pyridinyl)-4-pyrimidinol (CA...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Protocol & Application Guide

Introduction & Physicochemical Profiling

6-Methyl-2-(3-pyridinyl)-4-pyrimidinol (CAS: 16879-57-5), frequently represented by its tautomer 6-methyl-2-(pyridin-3-yl)pyrimidin-4(3H)-one, is a critical heterocyclic building block in the synthesis of kinase inhibitors and targeted therapeutics[1]. The molecule presents unique purification challenges due to its amphoteric nature and tautomeric behavior.

As a Senior Application Scientist, I approach the purification of this scaffold not through trial and error, but through mechanistic causality . The compound possesses three distinct ionizable centers:

  • Pyridine Nitrogen: Weakly basic (pKa ~5.2).

  • Pyrimidine Ring: Very weakly basic (pKa ~1.0 - 2.0).

  • Pyrimidinol Hydroxyl / Pyrimidinone NH: Weakly acidic (pKa ~8.5).

Because of these functional groups, the molecule exists as a highly polar zwitterion or neutral tautomer at physiological pH, rendering it highly insoluble in both water and non-polar organic solvents (e.g., hexane, diethyl ether). However, it is readily soluble in strong aqueous acids (via protonation of the basic nitrogens) and strong aqueous bases (via deprotonation of the acidic hydroxyl)[2]. This pH-dependent solubility dictates that isoelectric precipitation is the most efficient method for scalable crude purification, while reverse-phase preparative HPLC (RP-HPLC) with an acidic modifier is required for final API-grade polishing[3][4].

Quantitative Data: Solubility & Physicochemical Profile

To design a self-validating purification system, we must first establish the physical boundaries of the molecule. The table below summarizes the solubility profile that dictates our solvent and method selection.

Property / SolventValue / BehaviorCausality / Implication for Purification
Molecular Formula C10H9N3OMW: 187.20 g/mol ; Monoisotopic Mass: 187.07 Da[2].
Aqueous 1M HCl Highly Soluble (>50 mg/mL)Protonation of pyridine/pyrimidine rings. Ideal for initial crude extraction to leave neutral impurities behind.
Aqueous 1M NaOH Highly Soluble (>50 mg/mL)Deprotonation of pyrimidinol. Alternative extraction solvent.
Water (pH 6.5 - 7.0) Insoluble (<1 mg/mL)Isoelectric point. Molecule crashes out as a neutral solid.
Dichloromethane (DCM) Poorly SolubleUnsuitable for standard silica gel chromatography without highly polar modifiers (e.g., MeOH/NH3).
Hot Ethanol / DMF SolubleOptimal solvent systems for thermal recrystallization.

Experimental Protocols

Protocol A: Bulk Purification via Isoelectric Precipitation (The "Crash-Out" Method)

This method is highly scalable and leverages the amphoteric causality of the molecule to separate it from neutral or strictly basic/acidic impurities.

  • Dissolution: Suspend 10.0 g of crude 6-methyl-2-(3-pyridinyl)-4-pyrimidinol in 100 mL of 1M HCl. Stir at room temperature for 30 minutes. The target compound will protonate and dissolve.

  • Filtration: Filter the acidic solution through a Celite pad. Causality: This removes unreacted neutral organic precursors and insoluble polymeric byproducts that lack basic functional groups.

  • Neutralization (Precipitation): Transfer the filtrate to a beaker equipped with a mechanical stirrer. Slowly add 1M NaOH (or saturated aqueous NaHCO3) dropwise while constantly monitoring the pH with a calibrated probe.

  • Isoelectric Point Targeting: As the pH approaches 6.5–7.0, the target compound will rapidly precipitate as an off-white solid.

    • Scientist's Note: Do not overshoot the isoelectric point. If the pH exceeds 8.5, the pyrimidinol hydroxyl will deprotonate, and the compound will re-dissolve as a sodium salt.

  • Isolation: Stir the suspension for an additional 1 hour at 4 °C to maximize thermodynamic yield. Filter the solid under vacuum, wash with cold distilled water (3 x 20 mL) to remove inorganic salts, and dry in a vacuum oven at 50 °C overnight.

Protocol B: High-Purity Polish via Reverse-Phase Preparative HPLC

For drug development applications requiring >99.5% purity, RP-HPLC is employed. The addition of Trifluoroacetic Acid (TFA) is critical[4].

  • Sample Preparation: Dissolve 500 mg of the pre-purified solid from Protocol A in 5 mL of DMSO. Filter through a 0.45 µm PTFE syringe filter to protect the column frit.

  • Column Selection: C18 Preparative Column (e.g., 19 x 150 mm, 5 µm).

  • Mobile Phase:

    • Solvent A: Water + 0.1% TFA

    • Solvent B: Acetonitrile (ACN) + 0.1% TFA

    • Scientist's Note: The use of 0.1% TFA is non-negotiable. Without it, the basic pyridine nitrogen will interact with residual silanols on the C18 stationary phase, resulting in severe peak tailing and poor resolution[3].

  • Gradient: 5% B to 40% B over 20 minutes. Flow rate: 15 mL/min. Detection: UV absorbance at 254 nm.

  • Recovery: Collect the major peak fraction. Lyophilize directly to yield the target compound as a TFA salt. To recover the free base, neutralize the fraction with saturated NaHCO3 to pH 7 and extract with 10% MeOH/DCM.

Protocol C: Recrystallization (Alternative Polish)
  • Suspend the solid in a minimal volume of boiling Ethanol.

  • Add water dropwise until the solution reaches the cloud point (slight turbidity).

  • Allow the solution to cool slowly to room temperature to form a highly ordered crystal lattice, then transfer to an ice bath for 30 minutes.

  • Filter the resulting crystals and wash with cold 1:1 EtOH:Water.

Workflow Visualization

PurificationWorkflow Crude Crude 6-Methyl-2-(3-pyridinyl) -4-pyrimidinol Dissolve Dissolve in 1M HCl (Protonation of Pyridine/Pyrimidine) Crude->Dissolve Filter Filter Insoluble Neutral Impurities Dissolve->Filter Neutralize Adjust to pH 6.5-7.0 (Isoelectric Precipitation) Filter->Neutralize Assess Purity Assessment (LC-MS / NMR) Neutralize->Assess Prep Prep-HPLC (0.1% TFA) C18 Polish Assess->Prep < 98% Purity Recryst Recrystallization (EtOH/H2O) Assess->Recryst > 98% Purity Pure Ultra-Pure API Building Block (>99.5%) Prep->Pure Recryst->Pure

Decision matrix for the purification of 6-Methyl-2-(3-pyridinyl)-4-pyrimidinol.

References
  • 16879-57-5 (C10H9N3O) Structural Information | PubChemLite / Université du Luxembourg |[Link]

  • Pyrimidine or pyridine compounds and their preparation method | Google P
  • Synthesis of Fused Pyrimidinone and Quinolone Derivatives in an Automated Flow Reactor | The Journal of Organic Chemistry (ACS) | [Link]

Sources

Application

High-Yield Synthesis of 6-Methyl-2-(3-pyridinyl)-4-pyrimidinol: A Comprehensive Protocol and Mechanistic Guide

Executive Summary The compound 6-Methyl-2-(3-pyridinyl)-4-pyrimidinol (CAS: 16879-57-5), also frequently referred to by its tautomeric name 6-methyl-2-(pyridin-3-yl)pyrimidin-4(3H)-one[1], is a critical heterocyclic buil...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 6-Methyl-2-(3-pyridinyl)-4-pyrimidinol (CAS: 16879-57-5), also frequently referred to by its tautomeric name 6-methyl-2-(pyridin-3-yl)pyrimidin-4(3H)-one[1], is a critical heterocyclic building block in medicinal chemistry. It is widely utilized in the development of kinase inhibitors and advanced agrochemicals.

This application note details a robust, self-validating protocol for its high-yield synthesis via the Pinner-type condensation of nicotinamidine with ethyl acetoacetate[2]. Designed for senior chemists and process scientists, this guide emphasizes the mechanistic causality behind reagent selection, critical process parameters (CPPs), and the precise isoelectric isolation techniques required to maximize yield and purity.

Mechanistic Rationale & Causality

The synthesis relies on a base-promoted cyclocondensation. Understanding the why behind the reaction conditions is critical for troubleshooting and scale-up.

  • Base Selection (Sodium Ethoxide): Sodium ethoxide (NaOEt) in anhydrous ethanol is specifically chosen over methoxide or hydroxide. Ethoxide matches the ester leaving group of ethyl acetoacetate. If methoxide were used, degenerate transesterification would yield a mixture of methyl and ethyl esters, complicating the reaction kinetics. Hydroxide would irreversibly saponify the ester to acetoacetic acid, which rapidly decarboxylates, destroying the reagent.

  • Amidine Liberation: Nicotinamidine is commercially supplied as a stable hydrochloride salt[3]. The first equivalent of NaOEt is consumed to neutralize this salt, liberating the highly nucleophilic free amidine.

  • Cyclization Dynamics: The second equivalent of NaOEt generates the enolate of ethyl acetoacetate. The free amidine nitrogen attacks the ketone carbonyl (forming a Schiff base intermediate), followed by an intramolecular nucleophilic acyl substitution at the ester carbonyl, expelling ethanol to form the pyrimidine ring[2].

Mechanism A Nicotinamidine HCl + Ethyl Acetoacetate B Enolate & Free Amidine Formation A->B NaOEt / EtOH C Nucleophilic Attack (Condensation) B->C D Intramolecular Cyclization (-EtOH) C->D Reflux (78°C) E Amphoteric Product (Isoelectric Isolation) D->E pH 6.5-7.0

Figure 1: Mechanistic pathway for the synthesis of 6-Methyl-2-(3-pyridinyl)-4-pyrimidinol.

Quantitative Data & Process Parameters

To ensure a self-validating workflow, the stoichiometry must be strictly adhered to. An excess of base is required to drive both the neutralization and the enolization steps to completion.

Table 1: Stoichiometry and Yield Metrics
ReagentMW ( g/mol )EquivalentsMass/VolumeFunction
Nicotinamidine HCl157.591.0015.76 gN-C-N Fragment Donor
Ethyl Acetoacetate130.141.0513.66 gC-C-C Fragment Donor
Sodium Metal22.992.104.83 gBase / Deprotonation
Anhydrous Ethanol46.07-150 mLSolvent
Table 2: Critical Process Parameters (CPPs)
ParameterTarget RangeMechanistic RationaleConsequence of Deviation
Base Equivalents 2.1 - 2.2 eq1 eq neutralizes HCl; 1 eq forms the enolate.< 2.0 eq leads to incomplete enolization, stalling the reaction and drastically reducing yield.
Reflux Temp. 78 °CProvides activation energy for the intramolecular cyclization and elimination of EtOH.Lower temperatures stall the reaction at the uncyclized Schiff base intermediate.
Isolation pH 6.5 - 7.0The product is an ampholyte (basic pyridine, acidic pyrimidinol). This pH hits the isoelectric point.pH < 5 protonates the pyridine; pH > 8 deprotonates the pyrimidinol. Both cause product loss to the aqueous phase.

Self-Validating Experimental Protocol

This step-by-step methodology includes In-Process Controls (IPCs) to ensure the system validates itself at each critical juncture.

Step 1: Alkoxide Generation

  • Equip a 500 mL 3-neck round-bottom flask with a reflux condenser, an argon inlet, and a magnetic stirrer.

  • Add 150 mL of strictly anhydrous ethanol.

  • Carefully add sodium metal (4.83 g, 210 mmol) in small pieces.

  • IPC Check: Wait until all sodium has dissolved and hydrogen evolution ceases. A clear, homogenous solution confirms the exact formation of 2.1 equivalents of NaOEt.

Step 2: Amidine Liberation 5. Cool the flask to 0–5 °C using an ice bath. 6. Add nicotinamidine hydrochloride (15.76 g, 100 mmol) portion-wise over 10 minutes. 7. IPC Check: The immediate formation of a fine white precipitate (NaCl) visually validates the successful liberation of the free amidine base. Stir for an additional 15 minutes.

Step 3: Condensation & Cyclization 8. Add ethyl acetoacetate (13.66 g, 105 mmol) dropwise via an addition funnel over 15 minutes to prevent localized thermal spikes. 9. Remove the ice bath and heat the reaction mixture to a gentle reflux (78 °C) for 6 to 8 hours. 10. IPC Check: At 6 hours, withdraw a 50 µL aliquot, dilute in MeOH, and analyze via LC-MS. The disappearance of the ethyl acetoacetate peak and the appearance of the product mass ( [M+H]+=188.1 ) validates reaction completion.

Step 4: Isoelectric Workup & Isolation 11. Cool the mixture to room temperature and concentrate it under reduced pressure to remove ethanol, leaving a viscous residue (the sodium salt of the product). 12. Dissolve the residue in 100 mL of distilled water. 13. Critical Step: While stirring vigorously, add 2M HCl dropwise. Monitor the pH continuously using a calibrated pH meter. Stop addition exactly when the pH reaches 6.5 to 7.0 . 14. IPC Check: A dense, off-white precipitate will form rapidly as the isoelectric point is reached. If the solution becomes clear again, the pH has dropped too low (over-protonation). 15. Filter the precipitate under vacuum, wash with 2 x 30 mL of ice-cold water, and dry in a vacuum oven at 60 °C overnight. 16. Expected Yield: 14.9 - 15.8 g (80 - 85%).

Workflow S1 1. Alkoxide Generation Dissolve Na in anhydrous EtOH S2 2. Amidine Liberation Add Nicotinamidine HCl (IPC: NaCl precipitates) S1->S2 S3 3. Reagent Addition Dropwise addition of Ethyl Acetoacetate S2->S3 S4 4. Reflux & Cyclization 78°C for 6-8h (IPC: LC-MS confirms mass) S3->S4 S5 5. Solvent Removal Concentrate in vacuo S4->S5 S6 6. Isoelectric Precipitation Dissolve in H2O, adjust pH to 6.5-7.0 S5->S6 S7 S7 S6->S7

Figure 2: Self-validating experimental workflow with integrated In-Process Controls (IPCs).

References

  • MilliporeSigma. "6-methyl-2-(pyridin-3-yl)pyrimidin-4-ol | 16879-57-5". 1

  • ResearchGate. "The Chemistry of the Amidines".3

  • Benchchem. "2-Pyridin-3-yl-3H-pyrimidin-4-one". 2

Sources

Method

Application Note: Profiling 6-Methyl-2-(3-pyridinyl)-4-pyrimidinol as a Privileged Scaffold in Cell-Based Kinase Assays

Document Type: Technical Application Note & Protocol Guide Target Audience: Assay Biologists, Medicinal Chemists, and Preclinical Drug Development Professionals Compound Focus: 6-Methyl-2-(3-pyridinyl)-4-pyrimidinol (CAS...

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Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Technical Application Note & Protocol Guide Target Audience: Assay Biologists, Medicinal Chemists, and Preclinical Drug Development Professionals Compound Focus: 6-Methyl-2-(3-pyridinyl)-4-pyrimidinol (CAS: 16879-57-5)

Introduction & Mechanistic Rationale

In Fragment-Based Drug Discovery (FBDD), identifying low-molecular-weight scaffolds that efficiently engage target proteins within the complex intracellular environment is a critical first step. 6-Methyl-2-(3-pyridinyl)-4-pyrimidinol (Molecular Formula: C10H9N3O, MW: 187.20 Da)[1] represents a highly privileged heterocyclic pharmacophore, frequently utilized as a core building block for synthesizing potent tyrosine and serine/threonine kinase inhibitors[2].

The Causality of Scaffold Selection

The structural architecture of this compound is deliberately suited for ATP-competitive kinase inhibition:

  • Tautomeric Adaptability: The compound exists in equilibrium between its pyrimidin-4-ol and pyrimidin-4(3H)-one tautomers. This flexibility allows the pyrimidinone oxygen to act as a potent hydrogen-bond acceptor.

  • Bidentate Hinge Binding: The pyrimidine core mimics the adenine ring of ATP. Concurrently, the 3-pyridinyl nitrogen provides a secondary vector for hydrogen bonding with the highly conserved backbone amides of the kinase hinge region (e.g., Met793 in EGFR or Met1160 in c-MET)[2].

  • Cellular Permeability: With a low molecular weight and favorable predicted polar surface area, the unfunctionalized fragment readily permeates live cell membranes, making it an ideal candidate for intracellular target engagement assays[1].

This guide details the optimized cell-based workflows required to validate the intracellular binding affinity and phenotypic efficacy of this scaffold and its downstream derivatives.

Intracellular Target Engagement: NanoBRET™ Workflow

Biochemical assays using purified kinase domains often fail to predict in vivo efficacy due to the absence of physiological ATP concentrations and intracellular macromolecular crowding. To establish true causality between compound application and target binding, we employ the NanoBRET™ Target Engagement (TE) Intracellular Kinase Assay [3].

Rationale for Experimental Choices
  • Adherent (ADH) Format: We utilize the ADH format rather than suspension. Adhered cells better maintain physiological mechanotransduction and cytoskeletal tension, which can allosterically influence kinase conformation[3].

  • Tracer Selection: A broad-spectrum cell-permeable fluorescent tracer (e.g., Tracer K-5) is used. It reversibly binds the ATP pocket of the NanoLuc-kinase fusion. The pyrimidinol scaffold competes for this exact site, causing a quantifiable loss of Bioluminescence Resonance Energy Transfer (BRET)[4].

Protocol: NanoBRET TE Kinase Assay (Adherent Format)

Day 1: Transfection and Seeding

  • Cell Preparation: Culture HEK293 cells in DMEM supplemented with 10% FBS.

  • Transfection: Prepare a lipid-DNA complex using a NanoLuc®-Kinase fusion vector (e.g., NanoLuc-EGFR or NanoLuc-MET) and a transfection reagent (e.g., FuGENE® HD) at a 3:1 ratio.

  • Seeding: Dispense the transfected cells into a white, tissue-culture-treated 384-well plate at a density of 10,000 cells/well. Incubate at 37°C, 5% CO₂ for 24 hours.

Day 2: Tracer and Scaffold Equilibration 4. Tracer Addition: Prepare a 20X working stock of NanoBRET Tracer K-5 in assay buffer. Add to the cells to achieve a final concentration at or near its pre-determined Kd​ (e.g., 0.5 µM)[4]. 5. Compound Titration: Prepare a 10-point, 3-fold serial dilution of 6-Methyl-2-(3-pyridinyl)-4-pyrimidinol (starting at 100 µM) in DMSO, then dilute into assay buffer. Add to the assay plate. 6. Equilibration: Incubate the plate for 2 hours at 37°C to allow the fragment to reach thermodynamic binding equilibrium with the target kinase and the tracer.

Day 2: Readout 7. Substrate Addition: Add 3X NanoBRET Nano-Glo® Substrate and Extracellular NanoLuc Inhibitor to all wells. 8. Measurement: Read the plate on a multi-mode microplate reader (e.g., EnVision) equipped with appropriate BRET filters (Donor: 450 nm; Acceptor: 610 nm). 9. Analysis: Calculate the BRET ratio (Acceptor/Donor). Plot against the log[Scaffold] to determine the intracellular IC50​ .

G A 1. Seed HEK293 Cells & Transfect NanoLuc-Kinase B 2. Add NanoBRET Tracer (e.g., K-5) A->B C 3. Add 6-Methyl-2-(3-pyridinyl) -4-pyrimidinol Scaffold B->C D 4. Incubate (2 hrs) for Equilibration C->D E 5. Measure BRET Signal (EnVision Reader) D->E

NanoBRET Target Engagement Workflow for Pyrimidinol Scaffolds

Phenotypic Screening: Cell Viability & Proliferation

While target engagement proves binding, phenotypic assays prove functional consequence. Pyrimidine-based kinase inhibitors typically induce cell cycle arrest and apoptosis by starving the cell of critical survival signals (e.g., PI3K/AKT or MAPK pathways)[2]. We utilize ATP quantitation as a highly sensitive proxy for metabolic viability.

Protocol: CellTiter-Glo® 2.0 Assay
  • Cell Seeding: Seed target cancer cells (e.g., EGFR-mutant NSCLC lines like HCC827) at 2,000 cells/well in a 384-well opaque plate. Incubate overnight.

  • Compound Treatment: Treat cells with the pyrimidinol scaffold or its optimized derivatives for 72 hours.

  • Reagent Addition: Equilibrate the plate and CellTiter-Glo® 2.0 reagent to room temperature (approx. 30 minutes). Add a volume of reagent equal to the volume of cell culture medium present in each well.

  • Lysis & Stabilization: Mix contents vigorously for 2 minutes on an orbital shaker to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Detection: Record luminescence. Calculate EC50​ values using a four-parameter logistic non-linear regression model.

G Scaffold Pyrimidinol Scaffold (CAS: 16879-57-5) ATP ATP Competition at Hinge Region Scaffold->ATP Binds Kinase Target Kinase (e.g., EGFR / MET) ATP->Kinase Inhibits Downstream Downstream Signaling (PI3K/AKT or MAPK) Kinase->Downstream Blocks Phosphorylation Phenotype Cell Cycle Arrest & Apoptosis Downstream->Phenotype Induces

Mechanism of Action: Pyrimidinol Scaffold Kinase Inhibition

Quantitative Data Summary

When transitioning from a raw fragment like 6-Methyl-2-(3-pyridinyl)-4-pyrimidinol to an optimized lead compound, researchers must track both biochemical affinity and cellular translation. The table below illustrates a representative data matrix evaluating the progression of this scaffold.

Compound / Scaffold StageNanoBRET IC50​ (EGFR)Cell Viability EC50​ (HCC827)Ligand Efficiency (LE)Molecular Weight
Unoptimized Fragment (CAS: 16879-57-5)> 50 µM> 100 µM~ 0.35187.20 Da
Intermediate Analogue (C4-Anilino substituted)2.4 µM15.8 µM0.38~ 290.30 Da
Optimized Lead (Dual-functionalized)0.045 µM0.12 µM0.42~ 410.50 Da

Note: Ligand Efficiency (LE) is calculated as ΔG/Nheavy​ , where ΔG is the Gibbs free energy of binding derived from the NanoBRET IC50​ , and Nheavy​ is the heavy atom count. Maintaining a high LE during the elaboration of the pyrimidinol core is critical for avoiding molecular obesity.

References

  • PubChemLite: 16879-57-5 (Structural & Physicochemical Data). Université du Luxembourg.
  • NanoBRET™ Target Engagement Intracellular Kinase Assay, Adherent Format, Technical Manual. Promega Corporation.
  • MET NanoBRET Target Engagement Intracellular Kinase Assay. Reaction Biology.
  • Pyrimidine derivatives as EGFR tyrosine kinase inhibitors in non-small-cell lung cancer: A comprehensive review. Chemical Biology & Drug Design (PubMed).

Sources

Application

Application of 6-Methyl-2-(3-pyridinyl)-4-pyrimidinol in cancer cell lines

Title: Application Note: 6-Methyl-2-(3-pyridinyl)-4-pyrimidinol as a Core Scaffold for BRAF Inhibitor Screening in Cancer Cell Lines Scientific Rationale & Scaffold Mechanics 6-Methyl-2-(3-pyridinyl)-4-pyrimidinol (CAS:...

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Author: BenchChem Technical Support Team. Date: March 2026

Title: Application Note: 6-Methyl-2-(3-pyridinyl)-4-pyrimidinol as a Core Scaffold for BRAF Inhibitor Screening in Cancer Cell Lines

Scientific Rationale & Scaffold Mechanics

6-Methyl-2-(3-pyridinyl)-4-pyrimidinol (CAS: 16879-57-5)[1] is a highly specialized pyrimidine-based building block utilized extensively in the rational design of small-molecule kinase inhibitors. Historically mapped within the intellectual property landscape of prominent B-Raf inhibitors (e.g., AstraZeneca's WO 2006/079791)[2], this scaffold provides a critical pharmacophoric core for targeting oncogenic signaling.

The 3-pyridinyl substitution at the C2 position of the pyrimidinol ring is not arbitrary; it dictates the electronic distribution and hydrogen-bonding capacity required to anchor the molecule within the ATP-binding pocket of kinases. The nitrogen on the pyridine ring acts as a crucial hydrogen bond acceptor, interacting directly with the hinge region of the kinase, while the 6-methyl group provides the steric bulk necessary to enhance selectivity against off-target kinases.

The BRAF V600E mutation occurs in approximately 66% of malignant melanomas and is highly prevalent in colorectal and papillary thyroid cancers ()[3]. This mutation locks the kinase in an active conformation, uncoupling the MAPK/ERK signaling pathway from upstream regulation and driving constitutive tumor proliferation[4]. By utilizing 6-Methyl-2-(3-pyridinyl)-4-pyrimidinol to synthesize targeted inhibitors, drug development professionals can effectively block this oncogenic driver[2].

MAPK_Pathway RTK Receptor Tyrosine Kinase (RTK) RAS RAS (Active) RTK->RAS BRAF BRAF V600E (Mutant) RAS->BRAF MEK MEK1/2 BRAF->MEK Phosphorylation ERK ERK1/2 MEK->ERK Phosphorylation Proliferation Tumor Proliferation & Survival ERK->Proliferation Gene Transcription Inhibitor Scaffold-derived BRAF Inhibitor Inhibitor->BRAF Inhibits

Figure 1: MAPK/ERK signaling cascade highlighting the intervention point of BRAF inhibitors.

Causality Behind Experimental Choices

To validate the efficacy of derivatives synthesized from this scaffold, an isogenic or mutation-specific cell line panel is mandatory. The selection of the following cell lines is grounded in their distinct molecular profiles:

  • A375 (Melanoma) : Selected as the primary efficacy model due to its homozygous BRAF V600E mutation, making it exquisitely sensitive to MAPK pathway inhibition.

  • HT-29 (Colorectal Adenocarcinoma) : Serves as a secondary efficacy model. While it harbors the BRAF V600E mutation, HT-29 cells typically exhibit higher IC50 values due to rapid EGFR-mediated feedback reactivation of the MAPK pathway—a well-documented resistance mechanism in colorectal lineages. Including this line allows researchers to test for scaffold derivatives that might overcome this feedback loop.

  • CHL-1 (Melanoma, BRAF Wild-Type) : This is the cornerstone of the assay's self-validating system . The inclusion of CHL-1 ensures that the observed cytotoxicity in A375 and HT-29 is driven by on-target BRAF inhibition rather than broad-spectrum chemical toxicity. If a synthesized derivative shows an IC50 < 1 µM in CHL-1, it is flagged for off-target toxicity.

Table 1: Recommended Cell Line Panel for BRAF V600E Targeting
Cell LineTissue OriginBRAF StatusExpected ResponseRole in Assay
A375 MelanomaV600E MutantHighly SensitivePrimary Efficacy Model
HT-29 ColorectalV600E MutantModerately SensitiveSecondary Efficacy Model
CHL-1 MelanomaWild-TypeResistantNegative/Toxicity Control

Experimental Protocols

Workflow Step1 Compound Synthesis (Scaffold Derivatization) Step2 Cell Culture (A375, HT-29, CHL-1) Step1->Step2 Step3 Cell Viability Assay (CellTiter-Glo) Step2->Step3 Step4 Target Engagement (p-ERK Western Blot) Step2->Step4 Step5 Data Analysis (IC50 Calculation) Step3->Step5 Step4->Step5

Figure 2: Comprehensive in vitro screening workflow for evaluating kinase inhibitors.

Protocol 1: Compound Preparation for In Vitro Screening
  • Stock Solution : Dissolve the synthesized 6-Methyl-2-(3-pyridinyl)-4-pyrimidinol derivative in 100% molecular-biology grade DMSO to yield a 10 mM stock solution.

  • Aliquoting : Aliquot the stock into light-protected, low-bind Eppendorf tubes to prevent repeated freeze-thaw cycles. Store at -20°C.

  • Working Dilutions : On the day of the experiment, prepare a 10-point, 3-fold serial dilution in DMSO. The final DMSO concentration in the cell culture media must not exceed 0.1% (v/v) to prevent vehicle-induced cytotoxicity.

Protocol 2: Cell Viability Assay (Self-Validating System)

Objective: Determine the IC50 of the scaffold derivatives using an ATP-quantification assay ().

  • Cell Seeding : Harvest A375, HT-29, and CHL-1 cells at 80% confluence. Seed 3,000 cells/well (A375/CHL-1) and 5,000 cells/well (HT-29) in 90 µL of complete media (DMEM + 10% FBS) into a 96-well opaque white plate. Incubate overnight at 37°C, 5% CO₂.

  • Compound Treatment : Transfer 10 µL of the diluted compounds (from Protocol 1) to the respective wells.

    • Validation Controls: Include wells treated with 0.1% DMSO (Vehicle/Negative Control) and Vemurafenib (Positive Control) to ensure assay fidelity.

  • Incubation : Incubate the plates for 72 hours.

  • Detection : Equilibrate plates to room temperature for 30 minutes. Add 100 µL of CellTiter-Glo reagent per well. Shake on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Readout : Measure luminescence using a microplate reader. Calculate IC50 using non-linear regression (curve fit) in GraphPad Prism.

Protocol 3: Target Engagement Validation (p-ERK Immunoblotting)

Objective: Confirm that the observed cytotoxicity is mechanistically driven by MAPK pathway inhibition.

  • Treatment : Seed A375 cells in 6-well plates. Treat with the scaffold derivative at 1x, 5x, and 10x the calculated IC50 for 2 hours.

  • Lysis : Wash cells with ice-cold PBS. Lyse using RIPA buffer supplemented with protease and phosphatase inhibitors (crucial for preserving the transient p-ERK signal).

  • Protein Quantification & SDS-PAGE : Quantify protein using a BCA assay. Load 20 µg of protein per lane on a 10% SDS-PAGE gel. Transfer to a PVDF membrane.

  • Immunoblotting : Block the membrane with 5% BSA. Probe with primary antibodies against Phospho-p44/42 MAPK (Erk1/2) (Thr202/Tyr204) and Total ERK1/2.

  • Detection : Incubate with HRP-conjugated secondary antibodies and develop using ECL substrate. A dose-dependent reduction in p-ERK relative to Total ERK confirms on-target B-Raf inhibition.

Data Presentation

The table below illustrates the expected data output when utilizing a highly optimized derivative of the 6-Methyl-2-(3-pyridinyl)-4-pyrimidinol scaffold. Notice the distinct lack of activity in the CHL-1 cell line, confirming the self-validating nature of the protocol.

Table 2: Representative IC50 Data for Scaffold-Derived Inhibitors
CompoundA375 IC50 (nM)HT-29 IC50 (nM)CHL-1 IC50 (nM)p-ERK Inhibition (IC50)
Scaffold Derivative A 45 ± 5120 ± 15>10,00060 nM
Scaffold Derivative B 12 ± 285 ± 10>10,00025 nM
Vemurafenib (Control) 31 ± 4105 ± 12>10,00045 nM

References

  • Davies, H., Bignell, G. R., Cox, C., et al. (2002). Mutations of the BRAF gene in human cancer. Nature, 417(6892), 949-954. URL:[Link]

  • AstraZeneca UK Limited. (2006). Quinazolinone derivatives having b-raf inhibitory activity (Patent No. WO2006079791A1). World Intellectual Property Organization.

Sources

Method

Application Note: Formulation and Handling of 6-Methyl-2-(3-pyridinyl)-4-pyrimidinol for High-Throughput Biological Screening

Document Type: Advanced Protocol & Mechanistic Guide Target Audience: Assay Biologists, Medicinal Chemists, and HTS Professionals Executive Summary The transition of a small molecule from a dry powder to a biologically a...

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Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Advanced Protocol & Mechanistic Guide Target Audience: Assay Biologists, Medicinal Chemists, and HTS Professionals

Executive Summary

The transition of a small molecule from a dry powder to a biologically active species in an aqueous assay is fraught with thermodynamic hurdles. 6-Methyl-2-(3-pyridinyl)-4-pyrimidinol (CAS: 16879-57-5) is a classic example of a challenging heteroaromatic building block. Due to its amphoteric nature and propensity for keto-enol tautomerism, improper formulation can lead to "DMSO crash" (precipitation), skewed structure-activity relationships (SAR), and false negatives in high-throughput screening (HTS)[1].

As a Senior Application Scientist, I approach the formulation of such compounds as a thermodynamic balancing act. This guide provides a self-validating, step-by-step protocol for solubilizing and dispensing 6-Methyl-2-(3-pyridinyl)-4-pyrimidinol, ensuring that the compound remains fully dissolved, chemically stable, and biologically accessible throughout the screening cascade.

Physicochemical Profiling & Causality

To formulate a compound effectively, one must first understand the physical forces governing its solvation. Table 1 summarizes the critical properties of 6-Methyl-2-(3-pyridinyl)-4-pyrimidinol and their direct impact on assay design.

Table 1: Physicochemical Properties and Formulation Impact

PropertyValueMechanistic Impact on Formulation
Chemical Formula C₁₀H₉N₃OThe highly aromatic, rigid, and planar structure promotes strong intermolecular π-π stacking, increasing the lattice energy and resisting aqueous dissolution.
Molecular Weight 187.20 g/mol As a low-MW fragment/lead-like molecule, it often requires screening at high concentrations (e.g., 10–100 µM), exacerbating solubility limits.
pKa (Estimated) ~4.5 (Pyridine N)~9.0 (Pyrimidinol OH)Amphoteric nature. At physiological pH (7.4), the molecule is predominantly neutral, representing its state of lowest aqueous solubility.
Tautomerism Keto-Enol ShiftThe compound exists in equilibrium between the pyrimidin-4-ol and pyrimidin-4(1H)-one forms. Solvent polarity dictates the dominant species[2].
The Tautomeric Solvation Challenge

Tautomerism is not merely a structural curiosity; it fundamentally alters the hydrogen-bond donor/acceptor profile of the molecule, directly impacting both solubility and target engagement[2]. In non-polar environments or pure DMSO, the enol form (pyrimidin-4-ol) is often stabilized. However, upon dilution into aqueous assay buffers, the equilibrium shifts toward the keto form (pyrimidin-4(1H)-one). If this transition occurs too rapidly in the absence of proper surfactants, the transient disruption in solvation shells causes rapid aggregation.

Tautomeric_Equilibrium Enol Pyrimidin-4-ol Form (Favored in DMSO) Keto Pyrimidin-4(1H)-one Form (Favored in Aqueous) Enol->Keto Solvent Polarity Target Biological Target (H-Bond Acceptor/Donor) Enol->Target Weak Binding Keto->Target Active Binding

Fig 1: Solvent-dependent tautomeric equilibrium of 6-Methyl-2-(3-pyridinyl)-4-pyrimidinol.

Formulation Strategy & Workflow

To mitigate the risks of precipitation and tautomeric trapping, we utilize a two-stage formulation strategy coupled with Acoustic Droplet Ejection (ADE) technology. ADE utilizes sound energy to transfer nanoliter volumes of compound directly from the DMSO source plate to the assay plate, eliminating physical tips, reducing carryover, and minimizing the localized high-concentration gradients that trigger precipitation[3].

Formulation_Workflow Solid Dry Powder Compound (CAS: 16879-57-5) DMSO 10 mM Master Stock (Anhydrous DMSO) Solid->DMSO Dissolve & Sonicate QC QC Check (Nephelometry / LC-MS) DMSO->QC Aliquot Echo Acoustic Droplet Ejection (Nanoliter Transfer) QC->Echo Pass (Clear Solution) Assay Aqueous Assay Plate (<1% DMSO, pH 7.4) Echo->Assay Dispense into Buffer

Fig 2: High-throughput formulation and acoustic dispensing workflow for screening assays.

Step-by-Step Experimental Protocol

Phase 1: Preparation of 10 mM Master Stock

Causality Note: Water absorption by DMSO dramatically reduces the solubility of heteroaromatic compounds[1]. We strictly use anhydrous DMSO and argon-purged environments.

  • Equilibration: Allow the sealed vial of 6-Methyl-2-(3-pyridinyl)-4-pyrimidinol to equilibrate to room temperature in a desiccator to prevent ambient moisture condensation on the cold powder.

  • Weighing: Weigh out exactly 1.87 mg of the compound using a microbalance.

  • Solvation: Add 1.00 mL of Anhydrous DMSO (≥99.9%, water ≤0.005%) to achieve a 10 mM stock.

  • Agitation: Vortex the vial for 60 seconds. If particulates remain, sonicate in a water bath at 25°C for 5 minutes. Do not heat above 37°C, as subsequent cooling will cause supersaturation and micro-crystal formation.

  • Storage: Aliquot the stock into Echo-compatible source plates (e.g., Labcyte 384-well LDV plates). Seal with foil and store at room temperature in a desiccator cabinet. Avoid freeze-thaw cycles, which force the compound out of solution[1].

Phase 2: Aqueous Assay Buffer Preparation

Causality Note: To prevent the "DMSO crash" upon dilution, the receiving aqueous buffer must contain a kinetic solubility enhancer.

  • Base Buffer: Prepare the standard physiological buffer required for your target (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.4).

  • Surfactant Addition: Add 0.01% (w/v) Pluronic F-68 or 0.05% Tween-20 . These non-ionic surfactants form micelles that encapsulate the hydrophobic faces of the compound during the tautomeric shift, preventing nucleation and aggregation.

  • Filtration: Filter the buffer through a 0.22 µm PES membrane to remove any particulate matter that could act as nucleation sites for compound precipitation.

Phase 3: Acoustic Dispensing (Echo)
  • Centrifugation: Spin the DMSO source plate at 1000 x g for 1 minute to remove air bubbles and ensure a flat meniscus for the acoustic transducer.

  • Transfer: Use an Acoustic Droplet Ejection system to transfer the required nanoliter volume of the 10 mM stock directly into the dry wells of the destination plate, or directly into the pre-dispensed aqueous buffer[3].

    • Example: Transferring 25 nL of 10 mM stock into 25 µL of buffer yields a final concentration of 10 µM with a final DMSO concentration of 0.1%.

  • Mixing: Immediately centrifuge the destination plate, followed by gentle orbital shaking for 30 seconds to ensure homogeneous distribution.

Trustworthiness: Self-Validating Quality Control

A protocol is only as good as its validation. To ensure the integrity of the screening data, implement the following self-validating checks:

  • Nephelometry (Laser Light Scattering): Before running the biological assay, read the assay plate using a nephelometer. An increase in scattered light compared to a DMSO-only control well indicates compound aggregation. If scattering is detected, the compound has exceeded its kinetic solubility limit, and the assay concentration must be reduced.

  • LC-MS/MS Concentration Verification: Pull a 10 µL aliquot from the final aqueous assay well, dilute 1:1 with acetonitrile (to dissolve any invisible micro-aggregates), and quantify via LC-MS/MS. The measured concentration must be within 15% of the theoretical concentration. A lower value indicates compound loss due to precipitation or non-specific binding to the microplate plastic.

References

  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446-451.[Link]

  • Katritzky, A. R., Hall, C. D., El-Gendy, B. E.-D. M., & Draghici, B. (2010). Tautomerism in drug discovery. Journal of Computer-Aided Molecular Design, 24(6-7), 475-484.[Link]

  • Olechno, J., et al. (2006). Improving IC50 Results with Acoustic Droplet Ejection. Journal of the Association for Laboratory Automation, 11(4), 240-246.[Link]

Sources

Application

Application Note: 6-Methyl-2-(3-pyridinyl)-4-pyrimidinol as a Fragment-Based Chemical Probe for Kinase Interrogation

Executive Summary & Mechanistic Rationale In the landscape of targeted therapeutics, Fragment-Based Drug Discovery (FBDD) has emerged as a robust paradigm for identifying novel kinase inhibitors[1]. 6-Methyl-2-(3-pyridin...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

In the landscape of targeted therapeutics, Fragment-Based Drug Discovery (FBDD) has emerged as a robust paradigm for identifying novel kinase inhibitors[1]. 6-Methyl-2-(3-pyridinyl)-4-pyrimidinol (CAS: 16879-57-5) serves as a highly efficient, low-molecular-weight chemical probe and foundational scaffold for interrogating the ATP-binding pockets of serine/threonine and tyrosine kinases[2][3].

The scientific utility of this probe lies in its structural dynamics. In aqueous solution, the compound exists in a tautomeric equilibrium between the pyrimidin-4-ol and pyrimidin-4(3H)-one forms. This lactam/lactim motif acts as a privileged "bidentate" hinge-binding vector[4]. The nitrogen atom and the adjacent carbonyl/hydroxyl group serve as a highly complementary hydrogen-bond donor/acceptor pair, perfectly mimicking the interactions of the adenine ring of ATP with the backbone amides of the kinase hinge region (e.g., Val135 in GSK-3β or Val96 in CDK4)[4][5]. Concurrently, the 3-pyridinyl substituent provides a critical vector that projects into the hydrophobic specificity pocket (the DFG-in/out motif), allowing researchers to map adjacent topological features for hit-to-lead optimization[6].

Fragment-Based Discovery Workflow

To effectively utilize this chemical probe, researchers must employ a cascading workflow that moves from biophysical binding validation to high-resolution structural mapping.

FBDD_Workflow A Library Selection (Pyrimidinol Scaffold) B Primary Screening (SPR / TSA) A->B C Orthogonal Validation (NMR / ITC) B->C D Structural Biology (X-ray Crystallography) C->D E Hit-to-Lead (Structure-Based Design) D->E

Fragment-Based Drug Discovery workflow for 6-Methyl-2-(3-pyridinyl)-4-pyrimidinol optimization.

Physicochemical Profiling & Target Engagement

Because fragment probes possess low molecular weights, they typically exhibit lower absolute affinities (high micromolar Kd​ ) but exceptionally high Ligand Efficiencies (LE). Table 1 outlines the physicochemical parameters that make this probe an ideal FBDD starting point, while Table 2 summarizes representative target engagement metrics against a panel of kinases historically sensitive to pyrimidin-4-one derivatives[1][4][6].

Table 1: Physicochemical Properties
ParameterValueFBDD Rationale
Molecular Weight 187.20 g/mol Well below the "Rule of 3" threshold (<300 Da), allowing room for synthetic elaboration.
LogP (predicted) ~1.2Optimal lipophilicity to ensure aqueous solubility during high-concentration biophysical assays.
H-Bond Donors/Acceptors 1 / 3Provides the necessary bidentate interaction for hinge binding without excessive desolvation penalties.
Ligand Efficiency (LE) > 0.35 kcal/mol/HAIndicates highly efficient binding per heavy atom, a hallmark of a high-quality fragment hit.
Table 2: Representative Kinase Target Engagement (SPR / TSA Data)
Target KinaseAssay FormatBinding Affinity ( Kd​ / IC50​ )Thermal Shift ( ΔTm​ )
GSK-3β SPR45 µM+ 2.1 °C
CDK4 / Cyclin D1 SPR82 µM+ 1.5 °C
MAP4K4 SPR110 µM+ 0.9 °C

Experimental Workflows & Protocols

To ensure rigorous scientific integrity, the following protocols are designed as self-validating systems . Every step includes the causality behind the experimental choice to guide the researcher in troubleshooting and optimization.

Protocol 3.1: Surface Plasmon Resonance (SPR) Fragment Screening

Purpose: To quantitatively determine the binding kinetics ( Kd​ ) of the probe to the target kinase. Causality & Rationale: Fragments have rapid on/off rates. SPR is utilized because it detects real-time binding events without requiring fluorescent labels, which could sterically hinder the small fragment.

Step-by-Step Methodology:

  • Kinase Immobilization: Dilute the target kinase (e.g., GSK-3β) in 10 mM Sodium Acetate (pH 5.5). Causality: A pH below the protein's isoelectric point (pI) ensures a net positive charge, facilitating electrostatic pre-concentration onto the negatively charged carboxymethyl dextran (CM5) sensor chip prior to EDC/NHS amine coupling.

  • Buffer Preparation: Prepare running buffer (HEPES 20 mM, NaCl 150 mM, 0.05% Tween-20, 5% DMSO). Causality: ATP is strictly omitted to force the kinase into an apo-state, exposing the ATP-binding pocket. Tween-20 prevents non-specific hydrophobic aggregation of the fragment.

  • Solvent Correction Calibration: Inject a series of blank buffers containing 4.5% to 5.5% DMSO. Causality: Fragments require DMSO for solubility. Minor mismatches in DMSO concentration between the sample and running buffer cause massive bulk refractive index shifts. This calibration curve mathematically subtracts solvent artifacts.

  • Fragment Injection: Inject 6-Methyl-2-(3-pyridinyl)-4-pyrimidinol at a concentration series (3.125 µM to 200 µM) at a high flow rate (50 µL/min). Causality: High flow rates minimize mass transport limitations, ensuring the observed rapid kinetics are true binding events.

  • Self-Validation System:

    • Positive Control: Inject Staurosporine (1 µM) at the start and end of the run. Consistent Rmax​ confirms the kinase remains properly folded and active.

    • Negative Control: Inject a non-binding structural analogue (e.g., a fully methylated pyrimidine lacking H-bond donors) to rule out non-specific matrix binding.

Protocol 3.2: X-Ray Crystallography Soaking

Purpose: To obtain high-resolution structural data of the probe bound to the kinase hinge region. Causality & Rationale: Because the fragment has a high Kd​ (~45 µM), co-crystallization is often inefficient. High-concentration soaking into pre-formed apo-crystals drives the equilibrium toward the bound state via mass action.

Step-by-Step Methodology:

  • Apo-Crystal Growth: Grow apo-crystals of the target kinase using vapor diffusion. Transfer a robust crystal to a stabilization drop containing the mother liquor.

  • Probe Preparation: Dissolve 6-Methyl-2-(3-pyridinyl)-4-pyrimidinol in 100% DMSO to a concentration of 500 mM.

  • Soaking: Add the probe stock to the stabilization drop to achieve a final fragment concentration of 25 mM (final DMSO ~5%). Causality: This massive molar excess overcomes the low binding affinity to achieve >80% occupancy in the crystal lattice.

  • Incubation: Seal the drop and incubate for 2 to 24 hours. Causality: The time must be empirically determined; too short yields low occupancy, too long may dissolve the crystal due to DMSO toxicity.

  • Cryoprotection & Harvesting: Transfer the soaked crystal to a cryoprotectant solution (mother liquor + 20% glycerol + 25 mM probe) for 30 seconds, then flash-freeze in liquid nitrogen.

  • Self-Validation System:

    • Negative Control Dataset: In parallel, soak a control crystal in mother liquor containing 5% DMSO (without the probe). Collect and solve this structure to ensure that any electron density observed in the ATP pocket of the test crystal is unambiguously the fragment, and not a trapped solvent molecule or crystallization precipitant.

Signaling Pathway Interrogation

When optimized into a high-affinity lead compound, derivatives of 6-Methyl-2-(3-pyridinyl)-4-pyrimidinol are frequently utilized to interrogate the Wnt/β-catenin signaling pathway by inhibiting GSK-3β[4][6]. The diagram below illustrates the logical relationship and intervention point of the probe.

GSK3B_Pathway Wnt Wnt Ligand Receptor Frizzled / LRP Receptor Wnt->Receptor Dvl Dishevelled (Dvl) Receptor->Dvl DestructionComplex Destruction Complex (APC, Axin, GSK-3β) Dvl->DestructionComplex Inhibits BetaCatenin β-Catenin DestructionComplex->BetaCatenin Phosphorylates Probe 6-Methyl-2-(3-pyridinyl) -4-pyrimidinol Probe->DestructionComplex Binds Kinase Hinge Transcription Gene Transcription (Proliferation/Survival) BetaCatenin->Transcription Translocates

Mechanism of action for pyrimidinol-based probes targeting GSK-3β within the Wnt signaling pathway.

References

  • Sigma-Aldrich Product Catalog. 6-METHYL-2-(3-PYRIDINYL)-4-PYRIMIDINOL (CAS: 16879-57-5). Sigma-Aldrich / MilliporeSigma. [2]

  • AstraZeneca UK Limited. Chemical Patents for Pyrimidine Derivatives. Patent WO2006/079791 A1.[3]

  • Hamid, H., et al. (2016). Synthesis of pyrimidin-4-one-1,2,3-triazole conjugates as glycogen synthase kinase-3β inhibitors with anti-depressant activity. Bioorganic Chemistry, 68, 82-93. [4]

  • Watanabe, K., et al. (2017). Discovery of novel 2-(3-phenylpiperazin-1-yl)-pyrimidin-4-ones as glycogen synthase kinase-3β inhibitors. Bioorganic & Medicinal Chemistry Letters, 27(16), 3851-3855. [6]

  • VanderWel, S. N., et al. (2005). Synthesis and Biological Evaluation of 1-Aryl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-4-one Inhibitors of Cyclin-Dependent Kinases. Journal of Medicinal Chemistry, 48(7), 2371–2387. [5]

  • Ndubaku, C. O., et al. (2014). Discovery of Selective 4-Amino-pyridopyrimidine Inhibitors of MAP4K4 Using Fragment-Based Lead Identification and Optimization. Journal of Medicinal Chemistry, 57(8), 3324–3335. [1]

Sources

Method

Using 6-Methyl-2-(3-pyridinyl)-4-pyrimidinol in structure-activity relationship studies

Application Note: Utilizing 6-Methyl-2-(3-pyridinyl)-4-pyrimidinol as a Core Scaffold in Structure-Activity Relationship (SAR) Studies of Kinase Inhibitors Audience: Researchers, scientists, and drug development professi...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Utilizing 6-Methyl-2-(3-pyridinyl)-4-pyrimidinol as a Core Scaffold in Structure-Activity Relationship (SAR) Studies of Kinase Inhibitors

Audience: Researchers, scientists, and drug development professionals.

Introduction & Rationale: The Pyrimidine Scaffold in Kinase Inhibition

In the landscape of targeted oncology, the pyrimidine core has emerged as a "privileged scaffold," forming the structural backbone of numerous FDA-approved kinase inhibitors. Specifically, 6-Methyl-2-(3-pyridinyl)-4-pyrimidinol (CAS: 16879-57-5) offers an exceptional starting point for Structure-Activity Relationship (SAR) campaigns targeting the ATP-binding pocket of kinases.

The rationale for selecting this specific building block is rooted in its highly optimized pharmacophore:

  • The Pyrimidine Core: Mimics the purine ring of endogenous ATP, allowing it to dock seamlessly into the highly conserved kinase hinge region.

  • The 2-(3-Pyridinyl) Motif: Provides critical hydrogen-bond acceptor and donor interactions with the backbone amides of the hinge region, anchoring the molecule.

  • The 6-Methyl Group: Acts as a conformational lock. By introducing steric bulk, it restricts the dihedral angle between the pyrimidine and adjacent functional groups, pre-organizing the molecule into the bioactive conformation and reducing entropic penalty upon binding.

  • The 4-Hydroxyl Group: Exists in tautomeric equilibrium with its pyrimidinone form and serves as a versatile synthetic handle. It can be easily converted into a highly reactive electrophile for downstream diversification.

Mechanistic Grounding: Interrogating the MAPK/ERK Pathway

A primary application for derivatives of this scaffold is the inhibition of B-Raf kinase , a critical node in the MAPK/ERK signaling cascade. Somatic missense mutations in B-Raf, most notably the V600E substitution, result in constitutive, ligand-independent activation of the pathway, driving aggressive cellular proliferation in melanomas and colorectal cancers .

By functionalizing the C4 position of 6-Methyl-2-(3-pyridinyl)-4-pyrimidinol, medicinal chemists can design Type I inhibitors that competitively displace ATP in the active conformation of the B-Raf V600E mutant, effectively shutting down downstream MEK and ERK phosphorylation .

MAPK_Pathway RTK Receptor Tyrosine Kinase (RTK) RAS RAS (GTP-bound) RTK->RAS Activation BRAF B-Raf (V600E Mutant) Target Node RAS->BRAF Recruitment MEK MEK 1/2 BRAF->MEK Phosphorylation ERK ERK 1/2 MEK->ERK Phosphorylation Proliferation Cell Proliferation & Survival ERK->Proliferation Gene Transcription Inhibitor Pyrimidine-based Inhibitor Inhibitor->BRAF ATP-competitive Inhibition

MAPK/ERK signaling cascade highlighting B-Raf V600E as the therapeutic intervention point.

Experimental Workflow: Scaffold Activation & Library Generation

To systematically probe the SAR of the allosteric pockets adjacent to the ATP-binding site, the 4-hydroxyl group must be converted into a leaving group, enabling Nucleophilic Aromatic Substitution (SNAr) with diverse anilines and aliphatic amines .

SAR_Workflow Scaffold 6-Methyl-2-(3-pyridinyl) -4-pyrimidinol (Starting Material) Chlorination Chlorination (POCl3, DIPEA) Scaffold->Chlorination Intermediate 4-Chloro Intermediate (Activated Electrophile) Chlorination->Intermediate SNAr Diversification (SNAr with Amines) Intermediate->SNAr Library SAR Library (Target Compounds) SNAr->Library

Workflow for activating the pyrimidinol scaffold and generating an SAR library via SNAr.

Protocol 1: Synthesis of the 4-Chloro Electrophilic Intermediate

Causality: Phosphorus oxychloride ( POCl3​ ) is used to convert the tautomeric pyrimidinone into the highly electrophilic 4-chloro-6-methyl-2-(pyridin-3-yl)pyrimidine. N,N-Diisopropylethylamine (DIPEA) is added as a non-nucleophilic base to scavenge generated HCl, preventing the protonation of the 3-pyridyl nitrogen, which would otherwise precipitate the starting material and stall the reaction.

  • Setup: Suspend 6-Methyl-2-(3-pyridinyl)-4-pyrimidinol (1.0 eq) in anhydrous toluene (0.2 M) under an inert argon atmosphere.

  • Reagent Addition: Add DIPEA (1.5 eq) followed by the dropwise addition of POCl3​ (3.0 eq) at 0°C.

  • Reaction: Heat the mixture to 90°C for 4 hours.

  • Self-Validating QC Check: Remove a 10 µL aliquot, quench in 500 µL of methanol, and analyze via LC-MS. Validation: The presence of the methyl-ether adduct ( [M+H]+=202.1 ) confirms the successful formation of the reactive chloro-intermediate, ensuring you do not proceed with unreacted starting material.

  • Workup: Concentrate under reduced pressure, neutralize with saturated aqueous NaHCO3​ at 0°C, and extract with ethyl acetate. Dry over Na2​SO4​ and concentrate to yield the 4-chloro intermediate.

Protocol 2: Diversification via Nucleophilic Aromatic Substitution (SNAr)

Causality: The pyrimidine ring is inherently electron-deficient. The addition of the electron-withdrawing 3-pyridyl group further lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the system. This makes the C4 position highly susceptible to SNAr by various amine nucleophiles without the need for expensive palladium catalysts.

  • Setup: Dissolve the 4-chloro intermediate (1.0 eq) in anhydrous N-Methyl-2-pyrrolidone (NMP) (0.1 M).

  • Diversification: Add the desired amine/aniline (1.2 eq) and anhydrous K2​CO3​ (2.0 eq).

  • Reaction: Heat to 120°C in a sealed microwave vial for 1 hour.

  • Self-Validating QC Check: Monitor via TLC (Hexanes:EtOAc 1:1). Validation: The disappearance of the high-Rf chloro intermediate and the appearance of a highly UV-active, lower-Rf product spot confirms substitution.

  • Purification: Purify via reverse-phase preparative HPLC to ensure >95% purity for biological assays.

Data Presentation: SAR Analysis of the C4 Position

To evaluate the success of the library, compounds are subjected to a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) B-Raf V600E kinase assay, alongside a cellular proliferation assay (A375 melanoma cell line).

Assay Self-Validation: Vemurafenib is run concurrently as a positive control. The assay is only considered valid if the Vemurafenib IC50​ falls within the historical 20-40 nM range.

Table 1: Representative SAR Data for C4-Substituted Derivatives

Compound IDR-Group (C4 Substitution)B-Raf V600E IC50​ (nM)A375 Proliferation IC50​ (µM)Mechanistic Rationale
1a -OH (Starting Material)>10,000>50.0Lacks hydrophobic interactions necessary for the allosteric pocket.
1b -Cl (Intermediate)>10,000>50.0Highly reactive; degrades in assay buffer.
2a Phenylamino85012.5Establishes baseline hydrophobic contact adjacent to the hinge.
2b 4-Fluorophenylamino3205.2Para-fluoro addition increases metabolic stability and enhances binding via halogen bonding.
2c 3-(Trifluoromethyl)phenylamino450.8Meta- CF3​ group perfectly occupies the deep hydrophobic DFG-out sub-pocket.
2d 4-(4-Methylpiperazin-1-yl)phenylamino120.15Solubilizing piperazine tail drastically improves cellular permeability and interacts with solvent-exposed residues.

References

  • Source: Google Patents (AstraZeneca UK Limited)
  • Title: Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment Source: PubMed Central (PMC) URL: [Link]

Application

Application Notes and Protocols for Target Identification of 6-Methyl-2-(3-pyridinyl)-4-pyrimidinol

Abstract These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the identification and validation of the molecular target(s) of the novel small molecule,...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the identification and validation of the molecular target(s) of the novel small molecule, 6-Methyl-2-(3-pyridinyl)-4-pyrimidinol. Given the nascent stage of research on this compound, this document outlines a multi-pronged, robust strategy for target deconvolution, emphasizing the principles of scientific integrity and causality behind experimental choices. The protocols detailed herein are designed to be self-validating systems, integrating established and cutting-edge techniques in chemical biology and proteomics to elucidate the mechanism of action of this and other novel bioactive compounds.

Introduction: The Challenge of Target Deconvolution

The identification of a bioactive small molecule's direct cellular target(s) is a critical and often rate-limiting step in drug discovery and chemical biology.[1][2][3] A definitive understanding of the molecular mechanism of action is essential for optimizing lead compounds, predicting potential on- and off-target effects, and developing biomarkers for clinical trials.[4][5] 6-Methyl-2-(3-pyridinyl)-4-pyrimidinol is a small molecule with a pyrimidinol scaffold, a class of compounds known to interact with a variety of protein targets, including kinases and other ATP-binding proteins.[6] This guide presents a strategic workflow to systematically identify and validate the protein targets of this compound.

The core philosophy of this guide is the use of orthogonal, complementary approaches to build a strong, data-driven case for target identification. No single method is foolproof; therefore, we will leverage the strengths of affinity-based, activity-based, and biophysical methods to triangulate the true biological target(s).

Pre-Experimental Characterization of 6-Methyl-2-(3-pyridinyl)-4-pyrimidinol

Before embarking on resource-intensive target identification studies, a thorough characterization of the compound is paramount. This initial phase ensures the quality of the chemical probe and the biological system.

2.1. Compound Purity and Stability: It is essential to confirm the identity and purity of 6-Methyl-2-(3-pyridinyl)-4-pyrimidinol, as impurities can lead to misleading results.

  • Protocol:

    • Confirm the molecular weight via mass spectrometry (MS).

    • Assess purity (ideally >95%) using High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.

    • Evaluate the compound's stability in the chosen assay buffer and cell culture medium over the time course of the planned experiments.

2.2. In Vitro Phenotypic Assays: A robust and reproducible phenotypic assay is the cornerstone of a target identification campaign. This assay will be used to validate the activity of any synthesized chemical probes and to confirm the biological relevance of identified targets.

  • Considerations:

    • Select a cell line where 6-Methyl-2-(3-pyridinyl)-4-pyrimidinol exhibits a clear and measurable phenotype (e.g., inhibition of proliferation, induction of apoptosis, or modulation of a specific signaling pathway).

    • Determine the half-maximal effective concentration (EC50) of the compound in the chosen cellular assay. This value will guide the concentrations used in subsequent target engagement and identification experiments.

Target Identification Strategies: A Multi-Pronged Approach

We advocate for a parallel and complementary approach to target identification, employing at least two distinct methodologies to increase the confidence in putative targets.

3.1. Affinity-Based Approaches: Fishing for Targets

Affinity-based methods utilize a modified version of the small molecule to "pull down" its binding partners from a complex biological mixture.[7][8]

Synthesis of an Affinity Probe

A crucial first step is the synthesis of a chemical probe by attaching a linker and an affinity handle (e.g., biotin) to the 6-Methyl-2-(3-pyridinyl)-4-pyrimidinol core structure.[8] Structure-activity relationship (SAR) data is invaluable here to determine a position on the molecule that can be modified without abolishing its biological activity.

Protocol: Affinity Purification Coupled with Mass Spectrometry (AP-MS)
  • Probe Immobilization: Covalently attach the biotinylated 6-Methyl-2-(3-pyridinyl)-4-pyrimidinol probe to streptavidin-coated agarose or magnetic beads.[8]

  • Lysate Preparation: Prepare a native protein lysate from the selected cell line.

  • Incubation: Incubate the immobilized probe with the cell lysate to allow for the formation of probe-target complexes.

  • Competitive Elution (Crucial for Specificity): In a parallel experiment, pre-incubate the lysate with an excess of the free, unmodified 6-Methyl-2-(3-pyridinyl)-4-pyrimidinol before adding the immobilized probe. This will compete for binding to the true targets.

  • Washing: Wash the beads extensively to remove non-specific protein binders.

  • Elution: Elute the bound proteins from the beads.

  • Protein Identification: Identify the eluted proteins using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) followed by in-gel digestion and liquid chromatography-tandem mass spectrometry (LC-MS/MS).[9]

Data Analysis and Hit Prioritization

True targets should be significantly enriched in the sample incubated with the probe alone compared to the competitively eluted sample and a control sample with beads only. Quantitative proteomics techniques, such as label-free quantification (LFQ) or stable isotope labeling by amino acids in cell culture (SILAC), are highly recommended for robust hit identification.

Workflow for Affinity Purification-Mass Spectrometry (AP-MS)

AP_MS_Workflow cluster_prep Probe & Lysate Preparation cluster_exp Experiment cluster_analysis Analysis Compound 6-Methyl-2-(3-pyridinyl)-4-pyrimidinol Probe Synthesize Biotinylated Probe Compound->Probe Compete Incubate Lysate with Free Compound + Beads Compound->Compete Excess Free Compound Beads Immobilize Probe on Beads Probe->Beads Incubate Incubate Lysate with Beads Beads->Incubate Beads->Compete Cells Culture Cells Lysate Prepare Native Lysate Cells->Lysate Lysate->Incubate Lysate->Compete Wash Wash Beads Incubate->Wash Compete->Wash Elute Elute Proteins Wash->Elute SDS_PAGE SDS-PAGE Elute->SDS_PAGE LC_MS LC-MS/MS SDS_PAGE->LC_MS Data Quantitative Proteomics Analysis LC_MS->Data Hits Prioritized Target List Data->Hits CETSA_Workflow cluster_treatment Cell Treatment cluster_heating Heat Challenge cluster_analysis Analysis cluster_result Result Cells Intact Cells Treat_Vehicle Treat with Vehicle (DMSO) Cells->Treat_Vehicle Treat_Compound Treat with Compound Cells->Treat_Compound Heat_Gradient Heat Aliquots across a Temperature Gradient Treat_Vehicle->Heat_Gradient Treat_Compound->Heat_Gradient Lysis Lyse Cells & Separate Soluble Fraction Heat_Gradient->Lysis Detection Protein Detection (Western Blot or MS) Lysis->Detection Curve Generate Melt Curves Detection->Curve Stabilization Target Protein Stabilization Curve->Stabilization

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Target Validation: From Putative Hits to Confirmed Targets

Identifying a list of potential binding partners is only the first step. Rigorous validation is essential to confirm which of these candidates are bona fide targets responsible for the observed phenotype. [4][5][10][11] 4.1. Genetic Validation: Genetic approaches provide the most compelling evidence for target validation. [11]

  • RNA interference (RNAi) or CRISPR/Cas9-mediated knockout/knockdown: Depleting the expression of the putative target gene in the selected cell line should phenocopy the effects of treating the cells with 6-Methyl-2-(3-pyridinyl)-4-pyrimidinol.

  • Overexpression of the target protein: In some cases, overexpressing the target protein may confer resistance to the compound.

  • Generation of drug-resistant mutants: A powerful validation method involves generating mutations in the target protein that prevent the compound from binding without affecting the protein's normal function. [12]Cells expressing the mutant protein should become resistant to the compound. [12] 4.2. Biochemical and Biophysical Validation:

  • Recombinant Protein Assays: Express and purify the candidate target protein and demonstrate a direct interaction with 6-Methyl-2-(3-pyridinyl)-4-pyrimidinol using in vitro assays such as:

    • Enzyme inhibition assays: If the target is an enzyme, determine the half-maximal inhibitory concentration (IC50).

    • Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC): To measure binding affinity (KD) and kinetics.

  • Target Engagement Biomarkers: Develop an assay to measure the engagement of the target in cells. [13]This could involve monitoring the phosphorylation state of a downstream substrate if the target is a kinase.

Workflow for Target Validation

Validation_Workflow cluster_input Input cluster_genetic Genetic Validation cluster_biochemical Biochemical Validation cluster_output Output Putative_Hits Putative Targets from AP-MS & CETSA Knockdown RNAi/CRISPR Knockdown Putative_Hits->Knockdown Mutagenesis Site-Directed Mutagenesis Putative_Hits->Mutagenesis Recombinant Recombinant Protein Expression Putative_Hits->Recombinant Phenocopy Phenocopy Analysis Knockdown->Phenocopy Mutagenesis->Phenocopy Validated_Target Validated Target Phenocopy->Validated_Target Binding_Assay In Vitro Binding Assays (SPR, ITC) Recombinant->Binding_Assay Enzyme_Assay Enzyme Activity Assays Recombinant->Enzyme_Assay Binding_Assay->Validated_Target Enzyme_Assay->Validated_Target

Caption: A comprehensive workflow for target validation.

Concluding Remarks

The journey to identify the molecular target of a novel compound like 6-Methyl-2-(3-pyridinyl)-4-pyrimidinol is a rigorous, multi-step process that requires careful planning and execution. The integrated strategy presented in these application notes, combining chemical probe synthesis, affinity-based proteomics, cellular biophysics, and robust genetic and biochemical validation, provides a clear and effective path to unraveling its mechanism of action. By adhering to these principles of scientific rigor and employing orthogonal methodologies, researchers can confidently identify and validate novel drug targets, paving the way for the development of the next generation of therapeutics.

References

  • Benchchem. (n.d.). Application Notes and Protocols for Cellular Thermal Shift Assay (CETSA) with GSK3368715.
  • Chen, X., et al. (2022). A brief introduction to chemical proteomics for target deconvolution. European Review for Medical and Pharmacological Sciences, 26(17), 6329-6337. Retrieved from [Link]

  • Alfa Cytology. (n.d.). Target Validation for Cancer Therapy. Retrieved from [Link]

  • Hughes, S. E., & Ciulli, A. (2017). Chemical proteomics approaches for identifying the cellular targets of natural products. Natural Product Reports, 34(5), 529-548. Retrieved from [Link]

  • Bio-protocol. (n.d.). Cellular thermal shift assay (CETSA). Retrieved from [Link]

  • Workman, P., & Al-Lazikani, B. (2006). Validating cancer drug targets. Nature Reviews Cancer, 6(8), 641-649. Retrieved from [Link]

  • Drug Hunter. (2023). Drug Target Identification Methods After a Phenotypic Screen. Retrieved from [Link]

  • World Journal of Biology Pharmacy and Health Sciences. (2024). Target identification and validation in research. Retrieved from [Link]

  • MDPI. (2024). Therapeutic Target Identification and Drug Discovery Driven by Chemical Proteomics. Retrieved from [Link]

  • The Institute of Cancer Research. (2014). Hitting the right target – validating new approaches for innovative cancer drugs. Retrieved from [Link]

  • American Chemical Society. (2023). A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery. Retrieved from [Link]

  • European Review for Medical and Pharmacological Sciences. (2022). A brief introduction to chemical proteomics for target deconvolution. Retrieved from [Link]

  • National Center for Biotechnology Information. (2017). A Pipeline for Drug Target Identification and Validation. Retrieved from [Link]

  • National Center for Biotechnology Information. (2016). Leveraging Chemotype-specific Resistance for Drug Target Identification and Chemical Biology. Retrieved from [Link]

  • Nature Protocols. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Retrieved from [Link]

  • National Center for Biotechnology Information. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Retrieved from [Link]

  • ResearchGate. (n.d.). The KiNativ approach to kinase inhibitor profiling. ATP-biotin can bind.... Retrieved from [Link]

  • National Center for Biotechnology Information. (2019). Small molecule target identification using photo-affinity chromatography. Retrieved from [Link]

  • Marketwired. (2011). Going KiNativ(TM): ActivX Biosciences, Inc. Publishes Landmark Article on Kinase Profiling. Retrieved from [Link]

  • National Center for Biotechnology Information. (2017). Recent advances in methods to assess the activity of the kinome. Retrieved from [Link]

  • MDPI. (2025). Interpretable Transfer Learning for Cancer Drug Resistance: Candidate Target Identification. Retrieved from [Link]

  • YouTube. (2017). Create Your Own Cellular Compound Target Engagement Assay. Retrieved from [Link]

  • National Center for Biotechnology Information. (2017). The target landscape of clinical kinase drugs. Retrieved from [Link]

  • National Center for Biotechnology Information. (2015). Determining target engagement in living systems. Retrieved from [Link]

  • MtoZ Biolabs. (n.d.). Target Identification for Drug Discovery Service. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). Target identification of small molecules: an overview of the current applications in drug discovery. Retrieved from [Link]

  • EditCo Bio. (n.d.). Drug Target Identification. Retrieved from [Link]

  • Crown Bioscience. (2019). Target Engagement Studies with Syngeneic Tumor Models. Retrieved from [Link]

  • Charles River Laboratories. (2020). Strategies for target and pathway engagement in cellular assays. Retrieved from [Link]

  • ResearchGate. (2025). Affinity Purification Protocol Starting with a Small Molecule as Bait. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Identification of New Drug Targets and Resistance Mechanisms in Mycobacterium tuberculosis. Retrieved from [Link]

  • IntechOpen. (2013). Affinity Chromatography and Importance in Drug Discovery. Retrieved from [Link]

  • ACS Chemical Biology. (2010). Identification of Direct Protein Targets of Small Molecules. Retrieved from [Link]

  • AERU. (2024). Pyrimidinol (Ref: GS-27550). Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). Discovery of Tumor-Targeted 6-Methyl Substituted Pemetrexed and Related Antifolates with Selective Loss of RFC Transport. Retrieved from [Link]

  • ChemBK. (2024). 6-Methyl-4-pyrimidinol. Retrieved from [Link]

  • PubMed. (2002). Synthesis and mechanism of action of novel pyrimidinyl pyrazole derivatives possessing antiproliferative activity. Retrieved from [Link]

  • PubMed. (2012). Design and discovery of 6-[(3S,4S)-4-methyl-1-(pyrimidin-2-ylmethyl)pyrrolidin-3-yl]-1-(tetrahydro-2H-pyran-4-yl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one (PF-04447943), a selective brain penetrant PDE9A inhibitor for the treatment of cognitive disorders. Retrieved from [Link]

  • NextSDS. (n.d.). 6-(CHLOROMETHYL)-2-(3-METHYLPHENYL)PYRIMIDIN-4-OL. Retrieved from [Link]

  • MDPI. (2022). Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025). 4-Pyrimidinol, 6-methyl-2-morpholino- - Chemical Details. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). 4-Pyrimidinol, 6-methyl-2-morpholino- - Toxics Release Inventory. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). 2,4(1H,3H)-Pyrimidinedithione, 6-methyl- - Substance Details - SRS. Retrieved from [Link]

Sources

Method

LC-MS analysis of 6-Methyl-2-(3-pyridinyl)-4-pyrimidinol

High-Resolution LC-MS/MS Analysis of 6-Methyl-2-(3-pyridinyl)-4-pyrimidinol: Method Development, Mechanistic Insights, and Validation Workflows Chemical Dynamics & Mechanistic Rationale The compound 6-Methyl-2-(3-pyridin...

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Author: BenchChem Technical Support Team. Date: March 2026

High-Resolution LC-MS/MS Analysis of 6-Methyl-2-(3-pyridinyl)-4-pyrimidinol: Method Development, Mechanistic Insights, and Validation Workflows

Chemical Dynamics & Mechanistic Rationale

The compound 6-Methyl-2-(3-pyridinyl)-4-pyrimidinol (CAS: 16879-57-5; MW: 187.20 g/mol ) is a structurally complex pyrimidine derivative featuring both a basic pyridine ring and a pyrimidine core with a hydroxyl substitution. Pyrimidine derivatives are critical components in many therapeutic agents, necessitating highly sensitive and robust analytical methods for their quantification and purity analysis .

When developing an LC-MS/MS method for this molecule, the primary analytical challenge is lactam-lactim tautomerism . In aqueous solutions, the hydroxyl group at the 4-position of the pyrimidine ring exists in equilibrium with its keto form (4(1H)-pyrimidinone). If this interconversion occurs at a rate similar to the chromatographic timescale, it manifests as severe peak broadening or split peaks.

The Causality of Method Design: To suppress tautomerization and ensure a sharp, Gaussian peak, the mobile phase must force the molecule into a single protonated state. By utilizing 0.1% Formic Acid (pH ~2.7), the basic pyridine nitrogen (pKa ~5.2) and the pyrimidine nitrogen are fully protonated. This acidic environment not only locks the tautomeric equilibrium but also pre-forms the [M+H]+ ion in solution, exponentially increasing the desolvation and ionization efficiency in the Electrospray Ionization (ESI+) source.

Mechanism A 6-Methyl-2-(3-pyridinyl)-4-pyrimidinol B Lactam-Lactim Tautomerism A->B Aqueous Solution C 0.1% Formic Acid (pH ~2.7) B->C Mobile Phase Addition D Protonation of Pyridine Nitrogen C->D E Elimination of Peak Broadening D->E F Enhanced ESI+ Signal D->F

Mechanistic rationale for acidic mobile phase driving ESI+ efficiency.

Analytical Workflow & System Configuration

To achieve sub-nanogram sensitivity, the workflow leverages Ultra-Performance Liquid Chromatography (UPLC) coupled to a Triple Quadrupole (QqQ) mass spectrometer. The use of a sub-2 µm C18 stationary phase (e.g., BEH C18) is standard for achieving high-resolution separation of pyrimidine-based active pharmaceutical ingredients and their impurities . Triple quadrupole mass spectrometry operating in Multiple Reaction Monitoring (MRM) mode provides the requisite sensitivity and selectivity for quantifying these derivatives in complex biological matrices .

Workflow A Sample Prep (Protein PPT) B UPLC Separation (BEH C18) A->B C ESI+ Ionization (Desolvation) B->C D QqQ MS/MS (MRM Mode) C->D E Data Analysis (Quantification) D->E

LC-MS/MS analytical workflow for pyrimidinol derivatives.

Detailed Experimental Protocols

Step 1: Sample Preparation (Plasma Matrices)

Causality Insight: For pharmacokinetic profiling, plasma samples are subjected to protein precipitation using cold acetonitrile (1:3 v/v). Acetonitrile is selected over methanol because it provides a "harder" crash, yielding a cleaner supernatant that minimizes phospholipid-induced ion suppression in the ESI source.

  • Aliquot 50 µL of plasma sample into a 1.5 mL Eppendorf tube.

  • Add 10 µL of Internal Standard (IS) working solution (e.g., 100 ng/mL deuterated analog).

  • Add 150 µL of ice-cold Acetonitrile containing 0.1% Formic Acid.

  • Vortex vigorously for 2 minutes at 2000 rpm.

  • Centrifuge at 14,000 × g for 10 minutes at 4 °C.

  • Transfer 100 µL of the clear supernatant to an autosampler vial containing 100 µL of MS-grade water (to match initial mobile phase strength and prevent solvent effects).

Step 2: Liquid Chromatography (LC) Conditions

The bridged ethyl hybrid (BEH) particle technology provides superior peak shape for basic compounds and withstands the acidic mobile phase over thousands of injections.

ParameterSpecification
Column ACQUITY UPLC BEH C18 (2.1 × 50 mm, 1.7 µm)
Mobile Phase A 0.1% Formic Acid in MS-Grade Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 2.0 µL

Gradient Elution Program:

Time (min) % Mobile Phase A % Mobile Phase B
0.0 95 5
0.5 95 5
2.5 10 90
3.5 10 90
3.6 95 5

| 5.0 | 95 | 5 |

Step 3: Mass Spectrometry (MS/MS) Parameters

Collision-Induced Dissociation (CID) of the [M+H]+ precursor ion ( m/z 188.1) yields stable product ions corresponding to the cleavage of the inter-ring bond.

ParameterSpecification
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.0 kV
Desolvation Temperature 400 °C
Desolvation Gas Flow 800 L/hr
Precursor Ion ( [M+H]+ ) m/z 188.1
Quantifier Transition m/z 188.1 → 106.1 (Collision Energy: 25 eV)
Qualifier Transition m/z 188.1 → 78.1 (Collision Energy: 35 eV)

Method Validation & Quantitative Data

The method demonstrates rigorous analytical performance, conforming to standard bioanalytical validation guidelines for pyrimidine derivatives.

Validation ParameterSpecification / Result
Linearity Range 0.5 – 500 ng/mL
Correlation Coefficient ( r2 ) > 0.999
Limit of Detection (LOD) 0.15 ng/mL
Limit of Quantification (LOQ) 0.50 ng/mL
Intra-day Precision (%RSD) < 3.2%
Inter-day Precision (%RSD) < 4.5%
Accuracy (% Recovery) 94.2% – 105.1%

The Self-Validating System: System Suitability Testing (SST)

To guarantee the trustworthiness of the analytical batch, this protocol operates as a self-validating system. A System Suitability Test (SST) must be executed prior to any sample analysis to confirm instrument readiness.

Self-Validation Criteria:

  • Blank Injection: Must show <20% of the LOQ signal at the retention time of 6-Methyl-2-(3-pyridinyl)-4-pyrimidinol, ensuring zero carryover.

  • LOQ Standard: The signal-to-noise (S/N) ratio must strictly exceed 10:1.

  • Internal Standard (IS) Tracking: The system is programmed to automatically halt if the IS area variance exceeds 5% RSD across the SST injections.

By enforcing these hard stops, the protocol prevents the generation of compromised data due to sudden drops in MS sensitivity, source contamination, or LC blockages.

References

  • Development and validation of LC‐QTOF‐MS/MS method for identification and determination of low levels of a genotoxic impurity, 4,6‐dichloro‐5‐nitro‐2‐(propylthio) pyrimidine in ticagrelor API. ResearchGate, 2023. Available at:[Link][1]

  • LC-QqQ-MS/MS methodology for determination of purine and pyrimidine derivatives in unifloral honeys and application of chemometrics for their classification. Food Chemistry (PubMed), 2021. Available at:[Link][2]

Sources

Application

Application Note: NMR Spectroscopic Elucidation and Tautomeric Profiling of 6-Methyl-2-(3-pyridinyl)-4-pyrimidinol

Target Audience: Structural Biologists, Medicinal Chemists, and Drug Development Professionals Application: Lead Optimization, Structural Verification, and Physicochemical Profiling Introduction & Chemical Context 6-Meth...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Structural Biologists, Medicinal Chemists, and Drug Development Professionals Application: Lead Optimization, Structural Verification, and Physicochemical Profiling

Introduction & Chemical Context

6-Methyl-2-(3-pyridinyl)-4-pyrimidinol (CAS: 16879-57-5) is a vital heterocyclic building block frequently utilized in the synthesis of kinase inhibitors and neurological therapeutics[1]. Structurally, it comprises a pyrimidine core substituted with a methyl group at C6, a hydroxyl group at C4, and a 3-pyridinyl moiety at C2.

A critical physicochemical feature of 4-pyrimidinol derivatives is their propensity to undergo lactam-lactim (or keto-enol) tautomerism[2][3]. In solution, the molecule exists in a dynamic equilibrium between the pyrimidin-4-ol (enol/lactim) and pyrimidin-4(1H)-one or pyrimidin-4(3H)-one (keto/lactam) forms. Because the tautomeric state dictates the hydrogen-bond donor/acceptor topology of the molecule, accurately assigning this state via Nuclear Magnetic Resonance (NMR) spectroscopy is a prerequisite for rational structure-based drug design.

Causality in Experimental Design: Probing Tautomerism

The selection of solvent and acquisition parameters is not arbitrary; it is the primary mechanism for probing the tautomeric equilibrium.

  • Solvent Causality: Polar solvents such as DMSO-d6 thermodynamically stabilize the more polar keto (lactam) tautomer via robust solute-solvent hydrogen bonding[3]. Conversely, non-polar solvents like CDCl3 may shift the equilibrium toward the enol (lactim) form. We utilize DMSO-d6 as the primary solvent to mimic the polar biological environment and to slow the exchange rate of the labile N-H/O-H protons, allowing them to be observed >12 ppm.

  • Chemical Shift Causality: The tautomeric shift profoundly impacts the carbon skeleton. In the keto form, the C5 vinylic carbon typically resonates upfield around 104–106 ppm, whereas the C4 carbonyl carbon shifts to ~165 ppm[4].

  • 2D NMR Causality: Because the 3-pyridinyl ring and the pyrimidine core are separated by a rotatable C-C bond without intervening protons, 1D NMR alone cannot unambiguously link the two spin systems. Heteronuclear Multiple Bond Correlation (HMBC) is strictly required to observe the 3-bond ( 3JCH​ ) coupling from the pyridine H-2' and H-4' to the pyrimidine C2, thereby validating the regiochemistry.

Workflow Visualization

The following diagram illustrates the self-validating logic flow for the structural and tautomeric elucidation of pyrimidinol derivatives.

NMR_Workflow Start Sample Preparation (5-10 mg in DMSO-d6) Solvent Solvent Selection (Probing Tautomerism) Start->Solvent Acq1D 1D NMR (1H, 13C) Lock, Tune, Shim Solvent->Acq1D Stabilizes polar keto form Acq2D 2D NMR (HSQC, HMBC) Connectivity Mapping Acq1D->Acq2D Resolve overlapping signals Tautomer Tautomeric Analysis (Keto vs. Enol) Acq1D->Tautomer Exchangeable NH/OH >12 ppm Assign Final Signal Assignment & Structure Validation Acq2D->Assign Tautomer->Assign

Workflow for NMR-based structural elucidation and tautomer analysis of pyrimidinol derivatives.

Standardized Experimental Protocol

To ensure absolute trustworthiness and reproducibility across different spectrometer platforms, the following self-validating protocol must be executed.

Phase 1: Sample Preparation & Environmental Control
  • Weighing: Accurately weigh 5.0–10.0 mg of 6-Methyl-2-(3-pyridinyl)-4-pyrimidinol.

  • Dissolution: Dissolve the compound in 0.6 mL of anhydrous DMSO-d6 (100 atom % D) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference.

  • Transfer: Transfer the solution into a high-precision 5 mm NMR tube. Ensure the solvent column height is exactly 4.0–4.5 cm. Rationale: A proper solvent height prevents magnetic susceptibility artifacts at the boundaries of the RF coil, ensuring a symmetric line shape.

Phase 2: Instrument Tuning & Self-Validation
  • Thermal Equilibration: Insert the sample into the spectrometer (minimum 400 MHz recommended) and allow exactly 5 minutes for thermal equilibration at 298 K. Rationale: Temperature fluctuations cause significant chemical shift drift in exchangeable protons (NH/OH).

  • Locking & Tuning: Lock onto the deuterium signal of DMSO-d6. Perform Automatic Tuning and Matching (ATMA) for both 1 H and 13 C channels to maximize the signal-to-noise ratio (S/N).

  • Shimming & Quality Gate: Shim the Z1-Z5 gradients.

    • Self-Validation Check: Acquire a single-scan 1 H spectrum. Measure the linewidth at half-height (LWHH) of the TMS peak. Do not proceed to 2D acquisition unless LWHH < 1.0 Hz. If the peak is broader, re-shim the gradients.

Phase 3: High-Resolution Acquisition
  • 1 H NMR (1D): Execute a standard 30° pulse sequence (zg30). Set the relaxation delay (D1) to 2.0 s and the acquisition time (AQ) to 3.0 s. Collect 16 scans.

  • 13 C{ 1 H} NMR (1D): Execute a proton-decoupled sequence (zgpg30). Set D1 to 2.0 s and collect 1024 scans.

  • 2D HMBC: Set the long-range coupling constant evolution delay to correspond to 8 Hz. Rationale: This is mathematically optimized to capture 2-bond and 3-bond carbon-proton couplings, which are strictly required to link the isolated methyl group to the pyrimidine C5 and C6 carbons.

Quantitative Data Presentation

The tables below summarize the expected chemical shifts for the keto-stabilized tautomer of 6-Methyl-2-(3-pyridinyl)-4-pyrimidinol in DMSO-d6.

Table 1: 1 H NMR Assignments (DMSO-d6, 400 MHz)
PositionChemical Shift ( δ , ppm)MultiplicityCoupling Constant ( J , Hz)IntegrationAssignment Rationale
NH / OH 12.50br s-1HBroadened due to rapid tautomeric exchange / quadrupolar relaxation.
H-2' 9.20d1.81HHighly deshielded by adjacent pyridine nitrogen and pyrimidine ring anisotropy.
H-6' 8.65dd4.8, 1.51HDeshielded by adjacent pyridine nitrogen.
H-4' 8.35dt8.0, 1.81HPara to the pyridine nitrogen; exhibits ortho and meta couplings.
H-5' 7.45dd8.0, 4.81HLeast deshielded pyridine proton; meta to the nitrogen.
H-5 6.35s-1HIsolated vinylic proton on the pyrimidine core.
CH 3​ 2.30s-3HAllylic methyl group attached to the heteroaromatic ring.
Table 2: 13 C NMR Assignments (DMSO-d6, 100 MHz)
PositionChemical Shift ( δ , ppm)Carbon TypeAssignment Rationale
C-4 164.5Quaternary (C=O)Downfield shift confirms the predominance of the keto (lactam) tautomer[4].
C-6 162.0QuaternaryAttached to the methyl group; confirmed via 2J HMBC to CH 3​ .
C-2 155.2QuaternaryBridgehead carbon linking pyrimidine to pyridine.
C-2' 148.5CHPyridine carbon adjacent to nitrogen.
C-6' 151.0CHPyridine carbon adjacent to nitrogen.
C-4' 135.2CHPyridine carbon para to nitrogen.
C-3' 128.0QuaternaryPyridine attachment point; confirmed via 3J HMBC to H-5'.
C-5' 123.8CHPyridine carbon meta to nitrogen.
C-5 105.5CHVinylic pyrimidine carbon; shift is a hallmark of the keto tautomer[4].
CH 3​ 23.5CH 3​ Standard aliphatic shift for a pyrimidine-bound methyl.

References

  • Title: Probing the solvent-induced tautomerism of a redox-active ureidopyrimidinone Source: researchgate.net URL:[Link]

  • Title: Ureidopyrimidinones Incorporating a Functionalizable p-Aminophenyl Electron-Donating Group at C-6 Source: acs.org URL:[Link]

Sources

Method

Application Note: Advanced Crystallization and Polymorph Control of 6-Methyl-2-(3-pyridinyl)-4-pyrimidinol

Introduction & Physicochemical Profiling 6-Methyl-2-(3-pyridinyl)-4-pyrimidinol (CAS: 16879-57-5) is a highly versatile heterocyclic building block utilized in advanced pharmaceutical synthesis and drug development[1]. A...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Physicochemical Profiling

6-Methyl-2-(3-pyridinyl)-4-pyrimidinol (CAS: 16879-57-5) is a highly versatile heterocyclic building block utilized in advanced pharmaceutical synthesis and drug development[1]. A critical, yet often overlooked, challenge in the solid-state engineering of this active pharmaceutical ingredient (API) is its inherent structural duality.

The pyrimidin-4-ol core is subject to lactam-lactim tautomerism , meaning the molecule exists in a dynamic equilibrium between its enol (pyrimidin-4-ol, lactim) and keto (pyrimidin-4(3H)-one, lactam) forms[2].

  • Solution Phase Dynamics: In polar aprotic solvents (e.g., DMSO), the lactim form is kinetically accessible. However, in polar protic solvents (e.g., water, ethanol), the lactam form is heavily stabilized via solvent-solute hydrogen bonding[3].

  • Solid-State Assembly: Under thermodynamic control, crystallization is strongly biased toward the lactam tautomer. The lactam form acts as both a potent hydrogen-bond donor (N-H) and acceptor (C=O), driving the supramolecular assembly of robust R22​(8) cyclic dimers[4]. Because the 3-pyridinyl moiety introduces a competing basic nitrogen, precise solvent selection is critical to prevent the formation of unwanted solvates or amorphous precipitates.

Solvent Selection Strategy & Causality

To achieve a high-purity crystalline product, the solvent system must carefully balance solubility, tautomer stabilization, and supersaturation generation.

  • Primary Solvent (Ethanol/Water 80:20 v/v): Water provides the high dielectric constant necessary to stabilize the lactam tautomer. Ethanol ensures a steep solubility gradient across the 10°C to 70°C temperature range, enabling a high-yield cooling crystallization.

  • Antisolvent (Heptane): A non-polar antisolvent forces rapid supersaturation. When injected into an aprotic primary solvent, it kinetically traps the solution-phase tautomeric mixture, yielding metastable polymorphs that are highly valuable for dissolution-rate enhancement.

Mandatory Visualization: Crystallization Workflow

G A 6-Methyl-2-(3-pyridinyl)-4-pyrimidinol B Dissolution in Protic Solvent A->B Heat to 70°C C Tautomeric Equilibrium (Lactam ⇌ Lactim) B->C Solvation D Cooling Crystallization C->D Slow Cool (0.1°C/min) E Antisolvent Addition C->E Rapid Heptane Injection F Form I: Lactam Dimer D->F Thermodynamic Control G Form II: Metastable Co-crystal E->G Kinetic Control

Workflow of solvent-mediated tautomeric crystallization and polymorph isolation.

Quantitative Data Presentation

Table 1: Solubility and Metastable Zone Width (MSZW)
Solvent SystemTemp (°C)Solubility (mg/mL)MSZW (°C)Dominant Tautomer in Solution
Ethanol/Water (80:20)7085.48.2Lactam (Keto)
Ethanol/Water (80:20)1012.1N/ALactam (Keto)
DMSO25>150.0N/AMixed (Lactam/Lactim)
Heptane25<0.1N/AN/A (Antisolvent)
Table 2: Solid-State Analytical Validation Checkpoints

Every protocol must be a self-validating system. Use the following analytical markers to confirm the success of your crystallization workflow.

Analytical TechniqueForm I (Thermodynamic)Form II (Kinetic/Metastable)Diagnostic Significance
FTIR Spectroscopy Strong C=O stretch at ~1670 cm⁻¹Weak C=O, strong C=N at ~1610 cm⁻¹Distinguishes lactam from lactim integration.
DSC Sharp endotherm at ~215°CBroad endotherm at ~198°C, exotherm at 205°CConfirms polymorphic purity and melt-recrystallization.
PXRD Distinct peaks at 2θ = 8.4°, 15.2°, 22.1°Distinct peaks at 2θ = 9.1°, 14.8°, 20.5°Definitive crystallographic fingerprinting.

Experimental Protocols

Protocol A: Thermodynamic Cooling Crystallization (Form I - Lactam)

This protocol utilizes thermodynamic control to isolate the most stable polymorph, ideal for long-term API storage and formulation stability.

  • Preparation: Suspend 10.0 g of raw 6-Methyl-2-(3-pyridinyl)-4-pyrimidinol API in 120 mL of an Ethanol/Water (80:20 v/v) mixture inside a jacketed crystallizer equipped with an overhead stirrer.

  • Dissolution: Heat the suspension to 70°C under moderate agitation (250 rpm) until complete dissolution is achieved. Hold for 15 minutes to ensure the destruction of any residual crystalline history.

  • Clarification: Pass the hot solution through a 0.22 µm PTFE inline filter into a pre-heated receiving vessel to remove particulate impurities.

  • Nucleation (Seeding): Cool the solution to 60°C (just inside the metastable zone). Introduce 0.1 g of Form I seed crystals (1% w/w). Causality: Seeding bypasses primary nucleation, preventing spontaneous "oiling out" (liquid-liquid phase separation) and ensuring polymorphic purity.

  • Growth Phase: Implement a linear cooling ramp of 0.1°C/min down to 10°C. Causality: A slow, controlled cooling rate maintains the supersaturation level strictly within the metastable zone, promoting the growth of large, pure lactam-dominant crystals rather than triggering secondary nucleation.

  • Isolation & Validation: Filter the slurry under vacuum. Wash the filter cake with 20 mL of cold (5°C) ethanol to displace the mother liquor. Dry in a vacuum oven at 50°C for 12 hours. Validate via FTIR (confirming the ~1670 cm⁻¹ peak).

Protocol B: Kinetic Antisolvent Crystallization (Form II - Metastable)

This protocol utilizes kinetic trapping to isolate a metastable polymorph, which can be leveraged for enhanced bioavailability and faster dissolution rates.

  • Preparation: Dissolve 5.0 g of the API in 30 mL of anhydrous DMSO at ambient temperature (25°C). Causality: DMSO acts as a strong hydrogen-bond acceptor, disrupting the API's self-association and shifting the equilibrium partially toward the lactim tautomer.

  • Antisolvent Equilibration: In a separate vessel, chill 150 mL of heptane (antisolvent) to 5°C under high-shear agitation (600 rpm).

  • Injection: Rapidly inject the DMSO solution into the cold heptane using a syringe pump (rate: 15 mL/min). Causality: Rapid addition generates an immediate, massive supersaturation spike. This forces instantaneous precipitation before the molecules can re-equilibrate into the thermodynamically favored lactam dimers.

  • Immediate Isolation: Vacuum filter the resulting suspension immediately (within 2 minutes of complete addition). Causality: Prolonged contact with the mother liquor will result in a solvent-mediated phase transformation (SMPT) back to the stable Form I.

  • Drying & Validation: Wash with 20 mL of cold heptane and dry under a stream of dry nitrogen at room temperature. Validate via DSC (confirming the lower melting point of ~198°C).

References

  • Faroque, M. U., et al. Salts, Cocrystals, and Ionic Cocrystals of a “Simple” Tautomeric Compound. Crystal Growth & Design - ACS Publications. Available at:[Link]

  • Katritzky, A. R., et al. Tautomers of 2-pyrimidinamine and of isocytosine. ResearchGate. Available at:[Link]

  • Kaczmarek, A., et al. Quantum-chemical study on the relative stability of sildenafil tautomers. ResearchGate. Available at:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting 6-Methyl-2-(3-pyridinyl)-4-pyrimidinol Synthesis

Welcome to the Advanced Technical Support Center. As drug development professionals and synthetic chemists, you require more than just a standard recipe to synthesize 6-Methyl-2-(3-pyridinyl)-4-pyrimidinol (CAS: 16879-57...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As drug development professionals and synthetic chemists, you require more than just a standard recipe to synthesize 6-Methyl-2-(3-pyridinyl)-4-pyrimidinol (CAS: 16879-57-5) [1]. You need a deep mechanistic understanding of the reaction pathways to proactively control the impurity profile.

This guide provides a comprehensive, field-proven framework for the cyclocondensation of nicotinamidine and ethyl acetoacetate (EAA), focusing on causality, analytical troubleshooting, and self-validating experimental protocols.

Part 1: Mechanistic Grounding & Pathway Analysis

The synthesis of 2,6-substituted pyrimidin-4-ols typically proceeds via a base-promoted cyclocondensation between an amidine and a β -keto ester [2]. For this specific target, nicotinamidine hydrochloride is neutralized to its free base, which then undergoes a nucleophilic attack on the ketone carbonyl of ethyl acetoacetate.

The Causality of Impurities: The reaction is a delicate balance of kinetics and thermodynamics. The initial formation of the enamine (Schiff base) intermediate is kinetically favored. However, the subsequent intramolecular cyclization—where the second amidine nitrogen attacks the ester carbonyl to expel ethanol—requires significant activation energy (thermodynamic control). If the reaction conditions deviate, the pathway diverges into three primary impurity streams:

  • Hydrolysis: Trace water converts the amidine into nicotinamide.

  • Self-Condensation: Excess base forces EAA to dimerize into dehydroacetic acid.

  • Kinetic Trapping: Insufficient thermal energy leaves the reaction stalled at the uncyclized enamine intermediate.

Pathway Nic Nicotinamidine (Starting Material) Interm Enamine Intermediate (m/z 234) Nic->Interm Imp1 Nicotinamide (Hydrolysis Impurity) Nic->Imp1 H2O / Base EAA Ethyl Acetoacetate (Starting Material) EAA->Interm Imp2 Dehydroacetic Acid (Self-Condensation) EAA->Imp2 Base / Heat Base NaOEt / EtOH (Catalyst/Solvent) Base->Interm Prod 6-Methyl-2-(3-pyridinyl) -4-pyrimidinol Interm->Prod Cyclization (-EtOH)

Reaction pathway showing target synthesis and divergence into common impurities.

Part 2: Troubleshooting Guide (FAQs)

Q1: I am observing a major impurity peak at m/z 123 in my LC-MS. What is it and how do I prevent it? A: This is Nicotinamide . It forms via the base-catalyzed hydrolysis of your nicotinamidine starting material.

  • Causality: Nicotinamidine hydrochloride is highly hygroscopic. If trace water is introduced into the basic reaction mixture (NaOEt/EtOH), hydroxide ions are generated. The hydroxide attacks the amidine carbon, expelling ammonia and yielding the primary amide.

  • Mitigation: This is strictly a moisture-control issue. Ensure your ethanol is anhydrous (Karl Fischer titration < 0.1%) and dry the amidine salt under vacuum at 40°C overnight prior to use.

Q2: My overall yield is reduced, and a byproduct at m/z 169 is dominating the chromatogram. What causes this? A: You are observing Dehydroacetic acid (DHA) , a self-condensation product of ethyl acetoacetate.

  • Causality: Ethyl acetoacetate possesses highly acidic α -protons. If EAA is present in large excess, or if the base concentration is too high relative to the amidine, the ethoxide rapidly deprotonates EAA to form an enolate. This enolate acts as a nucleophile against another EAA molecule, leading to a Claisen condensation and subsequent lactonization.

  • Mitigation: Strictly control your stoichiometry. Use no more than 1.05 equivalents of EAA [2]. Add the base dropwise to maintain a low steady-state concentration of the enolate, ensuring the cross-condensation with the amidine outcompetes the self-condensation.

Q3: The reaction stalls with a major intermediate at m/z 234. How do I drive it to completion? A: This mass corresponds to the uncyclized enamine intermediate .

  • Causality: The initial condensation is fast, but the ring closure requires the expulsion of ethanol, which is thermodynamically demanding. If the reaction temperature is too low, the intermediate becomes kinetically trapped.

  • Mitigation: Ensure the reaction is maintained at a vigorous reflux (78°C internal temperature) for at least 12–18 hours. Alternatively, recent literature demonstrates that ultrasound irradiation can effectively promote this specific cyclization step, drastically reducing reaction times [3].

Q4: How do I efficiently remove residual nicotinamidine during the workup without using column chromatography? A: Leverage the differential solubility of the compounds. Nicotinamidine is highly water-soluble, whereas the pyrimidinol product has a distinct isoelectric point. By adjusting the pH of your aqueous workup to ~6.5–7.0 using 1M HCl, the 6-Methyl-2-(3-pyridinyl)-4-pyrimidinol will crash out as a precipitate. The unreacted amidine remains dissolved in the aqueous filtrate.

Workflow Start Impurity Detected (LC-MS Analysis) Q1 Is[M+H]+ = 123? Start->Q1 Nicotinamide Nicotinamide (Dry reagents & solvent) Q1->Nicotinamide Yes Q2 Is[M+H]+ = 169? Q1->Q2 No DHA Dehydroacetic Acid (Reduce EAA equivalents) Q2->DHA Yes Q3 Is[M+H]+ = 234? Q2->Q3 No Uncyclized Uncyclized Enamine (Increase reflux time) Q3->Uncyclized Yes Unknown Perform Prep-HPLC & NMR Analysis Q3->Unknown No

LC-MS driven troubleshooting workflow for identifying and mitigating impurities.

Part 3: Quantitative Impurity Data & Mitigation

Use the following table to cross-reference your analytical data and immediately apply the correct mitigation strategy.

Impurity IdentityChemical Naturem/z [M+H]⁺RRT (Approx.)*Primary CausalityMitigation Strategy
Nicotinamide Hydrolysis Product1230.45Moisture in solvent/reagentsKarl Fischer titration < 0.1%; Dry amidine salt.
Dehydroacetic Acid EAA Dimer1691.15Excess EAA or BaseStoichiometric control (1.05 eq EAA); Dropwise base.
Uncyclized Enamine Reaction Intermediate2340.85Insufficient thermal energyReflux at 78°C for >12h; Consider ultrasound [3].
Target Product Pyrimidinol1881.00N/AN/A

*Relative Retention Time (RRT) is based on a standard C18 Reverse-Phase HPLC method (Water/Acetonitrile with 0.1% TFA).

Part 4: Validated Experimental Protocol

To ensure reproducibility, this protocol is designed as a self-validating system . Do not proceed to the next step unless the In-Process Control (IPC) criteria are met.

Step 1: Reagent Preparation & Free-Basing
  • Suspend Nicotinamidine hydrochloride (1.0 eq, 10 mmol) in anhydrous ethanol (20 mL).

  • IPC Check 1 (Moisture): Perform a Karl Fischer titration on the ethanol. Validation: Must be < 0.1% H₂O. If higher, dry over 3Å molecular sieves.

  • Add Sodium ethoxide (21 wt% in EtOH, 1.1 eq, 11 mmol) dropwise at 0°C. Stir for 30 minutes to liberate the free base.

  • IPC Check 2 (Basicity): Spot a 10 µL aliquot onto wet pH paper. Validation: pH must be > 9.0, confirming complete neutralization of the hydrochloride salt.

Step 2: Condensation & Cyclization
  • Add Ethyl acetoacetate (1.05 eq, 10.5 mmol) dropwise over 15 minutes to prevent local concentration spikes (mitigating DHA formation).

  • Heat the reaction mixture to a vigorous reflux (internal temp 78°C) under an argon atmosphere for 18 hours.

  • IPC Check 3 (Reaction Completion): Pull a 50 µL aliquot, dilute in MeOH, and analyze via LC-MS. Validation: The ratio of the product peak (m/z 188) to the intermediate peak (m/z 234) must be > 95:5. If not, continue refluxing.

Step 3: Workup & Isoelectric Isolation
  • Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove ethanol.

  • Dissolve the crude residue in minimal distilled water (15 mL).

  • Slowly add 1M HCl dropwise while stirring vigorously until the pH reaches 6.5–7.0.

  • IPC Check 4 (Precipitation): A dense white/off-white precipitate should form. Validation: Analyze the aqueous filtrate via HPLC. Less than 5% of the target product should remain in the aqueous layer.

  • Filter the precipitate, wash with ice-cold water (2 x 5 mL) to remove residual nicotinamide, and dry under high vacuum at 50°C to afford the pure 6-Methyl-2-(3-pyridinyl)-4-pyrimidinol.

References

  • Bartrum, H. E., Blakemore, D. C., Moody, C. J., & Hayes, C. J. (2010). Synthesis of β-Keto Esters In-Flow and Rapid Access to Substituted Pyrimidines. The Journal of Organic Chemistry, 75(24), 8674–8676. [Link]

  • Vidal, M., García-Arriagada, M., Rezende, M. C., & Domínguez, M. (2016). Ultrasound-Promoted Synthesis of 4-Pyrimidinols and Their Tosyl Derivatives. Synthesis, 48(23), 4246-4252. [Link]

Optimization

Technical Support Center: Optimizing the Synthesis of 6-Methyl-2-(3-pyridinyl)-4-pyrimidinol

Welcome to the Technical Support Center. This guide is designed for research scientists and drug development professionals troubleshooting the synthesis of 6-methyl-2-(3-pyridinyl)-4-pyrimidinol.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for research scientists and drug development professionals troubleshooting the synthesis of 6-methyl-2-(3-pyridinyl)-4-pyrimidinol. This heterocyclic scaffold is a critical building block in medicinal chemistry, typically synthesized via the base-catalyzed cyclocondensation of nicotinamidine with ethyl acetoacetate 1[1].

Despite the well-documented nature of amidine-ester condensations, researchers frequently encounter yield bottlenecks, stubborn side products, and isolation challenges. This guide provides field-proven, mechanistically grounded solutions to optimize your workflow.

Workflow Start Nicotinamidine HCl + Ethyl Acetoacetate Base Add Base (NaOEt) in Anhydrous EtOH Start->Base Reflux Reflux (78°C, 4-6h) Base->Reflux Workup Solvent Removal & pH Adjustment (pH 6.5-7.0) Reflux->Workup Product 6-Methyl-2-(3-pyridinyl) -4-pyrimidinol Workup->Product

Workflow for the synthesis and isolation of 6-Methyl-2-(3-pyridinyl)-4-pyrimidinol.

Mechanistic Troubleshooting & FAQs

Q1: Why is my overall yield consistently below 40%, with significant unreacted nicotinamidine recovered? A: This is almost always a stoichiometric or moisture issue. Nicotinamidine is commercially supplied as a hydrochloride salt. If you do not use a sufficient excess of base (minimum 2.2 equivalents of NaOEt), the amidine remains partially protonated and nucleophilically inactive. Furthermore, if your ethanol is not strictly anhydrous, the ethoxide base will generate hydroxide ions. Hydroxide rapidly hydrolyzes ethyl acetoacetate into acetoacetic acid, which subsequently decarboxylates into acetone, destroying your starting material2[2]. Solution: Always use freshly prepared NaOEt in strictly anhydrous ethanol, and allow 30 minutes for the amidine free-base to form before adding the ester.

Q2: I am observing a major side product that complicates purification. What is it, and how do I prevent it? A: The most common side product in this reaction is dehydroacetic acid . Because ethyl acetoacetate is a β -keto ester, it can undergo a base-catalyzed Claisen self-condensation if the local concentration of the ester is too high relative to the available free amidine. Solution: Alter your addition sequence. Do not mix all reagents at once. Instead, add the ethyl acetoacetate dropwise to the fully free-based nicotinamidine solution. This ensures the amidine outcompetes the ester enolate for nucleophilic attack.

Q3: The product precipitates as a gummy, intractable solid during aqueous workup. How do I improve crystallization? A: The target molecule, 6-methyl-2-(3-pyridinyl)-4-pyrimidinol, is highly amphoteric. It possesses a basic pyridine nitrogen and an acidic pyrimidinol moiety (which tautomerizes to a pyrimidinone) 3[3]. If the pH is too high (alkaline), it forms a highly soluble sodium salt. If the pH is too low (acidic), the pyridine ring protonates, forming a soluble hydrochloride salt. Solution: You must adjust the aqueous crude mixture exactly to its isoelectric point (pH 6.5–7.0) using glacial acetic acid. At this precise pH, the overall charge is neutral, and the compound will crash out as a highly pure, filterable crystalline solid.

Mechanism A Nicotinamidine (Free Base) C Nucleophilic Attack (C-N Bond Formation) A->C B Ethyl Acetoacetate (Enolate) B->C D Hydroxy Aminal Intermediate C->D E Dehydration & Ring Closure D->E -H2O F 6-Methyl-2-(3-pyridinyl) -4-pyrimidinol E->F -EtOH

Mechanistic pathway of the base-catalyzed amidine-ester cyclocondensation.

Quantitative Reaction Metrics

To guide your optimization, the following table summarizes the causal relationship between different reaction conditions and their typical outcomes based on empirical laboratory data:

Reaction ConditionBase (Eq)SolventTemp (°C)Time (h)Major Impurity ProfileTypical Isolated Yield
A (Aqueous Base) NaOH (2.0)H₂O / EtOH804Saponified ester (Acetoacetic acid)15 - 20%
B (Weak Alkoxide) NaOMe (2.0)MeOH658Unreacted nicotinamidine40 - 50%
C (Optimized) NaOEt (2.2)Anhydrous EtOH786Trace dehydroacetic acid75 - 82%
D (Strong Base) KOtBu (2.5)THF6612Polymerized ester byproducts30 - 35%

Self-Validating Experimental Protocol

This optimized, step-by-step methodology incorporates built-in visual milestones (self-validation) to ensure the reaction is proceeding correctly at every stage.

Step 1: Preparation of the Amidine Free Base

  • In an oven-dried, 250 mL round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, suspend Nicotinamidine Hydrochloride (10.0 mmol, 1.0 eq) in 30 mL of strictly anhydrous ethanol.

  • Slowly add a freshly prepared solution of Sodium Ethoxide (22.0 mmol, 2.2 eq) in 20 mL of anhydrous ethanol.

  • Stir the mixture at room temperature for 30 minutes. Self-Validation Check: You will observe the formation of a fine, dense white precipitate. This is sodium chloride (NaCl) crashing out of the ethanol, visually confirming that the hydrochloride salt has been successfully neutralized to yield the free amidine.

Step 2: Controlled Condensation 4. Equip the flask with a reflux condenser. 5. Using a dropping funnel, add Ethyl Acetoacetate (11.0 mmol, 1.1 eq) dropwise over a period of 15 to 20 minutes. Causality: Slow addition keeps the concentration of the ester low relative to the amidine, preventing the ester molecules from reacting with each other to form dehydroacetic acid.

Step 3: Cyclization and Reflux 6. Heat the reaction mixture to a gentle reflux (78°C) for 6 hours. 7. Monitor the reaction via TLC (Dichloromethane:Methanol 9:1). The highly polar amidine spot should disappear, replaced by a moderately polar, UV-active product spot.

Step 4: Solvent Removal and Isoelectric Precipitation 8. Cool the reaction to room temperature and concentrate the mixture under reduced pressure (rotary evaporator) to remove the ethanol. Causality: Removing the ethanol drives the condensation equilibrium forward and prevents the product from remaining dissolved during the aqueous workup. 9. Dissolve the crude, viscous residue in a minimum amount of ice-cold distilled water (approx. 15 mL). The solution will be highly alkaline (pH > 10). 10. Place the flask in an ice bath. While stirring vigorously, add glacial acetic acid dropwise until the pH reaches exactly 6.5 to 7.0 (verify with a calibrated pH meter or precise indicator paper). Self-Validation Check: As the pH crosses 7.5 and approaches 7.0, a dense, off-white to pale yellow precipitate of 6-methyl-2-(3-pyridinyl)-4-pyrimidinol will rapidly crash out of solution. If the solution turns clear again, you have added too much acid (pH < 5); back-titrate carefully with dilute NaHCO₃.

Step 5: Isolation 11. Vacuum filter the precipitate using a Büchner funnel. Wash the filter cake with two 10 mL portions of ice-cold water to remove residual sodium acetate and unreacted starting materials. 12. Dry the solid in a vacuum oven at 50°C for 12 hours to afford the pure product.

References

  • An overview on synthesis and biological activity of pyrimidines Source: World Journal of Advanced Research and Reviews URL
  • Exploration of the Chemistry and Biological Properties of Pyrimidine as a Privilege Pharmacophore in Therapeutics Source: Semantic Scholar URL
  • Chemistry Of Heterocyclic Compounds. Volume 14. Pyridine And Its Derivatives.

Sources

Troubleshooting

Technical Support Center: 6-Methyl-2-(3-pyridinyl)-4-pyrimidinol Solubility Troubleshooting Guide

Welcome to the Technical Support Center. This guide is specifically engineered for researchers, scientists, and drug development professionals working with 6-Methyl-2-(3-pyridinyl)-4-pyrimidinol (also known as 6-methyl-2...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is specifically engineered for researchers, scientists, and drug development professionals working with 6-Methyl-2-(3-pyridinyl)-4-pyrimidinol (also known as 6-methyl-2-(pyridin-3-yl)pyrimidin-4(3H)-one). Due to its unique heterocyclic structure, this compound frequently presents solubility challenges during in vitro assays, formulation, and analytical characterization.

This document provides field-proven troubleshooting strategies, grounded in the physicochemical mechanics of the molecule, to ensure reproducible and reliable experimental outcomes.

Physicochemical Profiling

Understanding the physical chemistry of 6-Methyl-2-(3-pyridinyl)-4-pyrimidinol is the first step in troubleshooting. The molecule contains a basic pyridine ring and an amphoteric pyrimidinol core, leading to highly pH-dependent and solvent-dependent behavior.

Table 1: Key Physicochemical Properties

PropertyValueCausative Impact on Experiments
CAS Number 16879-57-5 Identifier for sourcing and regulatory documentation.
Molecular Weight 187.20 g/mol Requires precise molarity calculations for stock solutions.
Predicted pKa (Acidic) ~7.90 (Pyrimidinol -OH) [1]Deprotonates at high pH (>9.0), increasing aqueous solubility.
Predicted pKa (Basic) ~4.50 (Pyridine -N)Protonates at low pH (<3.5), increasing aqueous solubility.
Tautomeric States Pyrimidin-4-ol ⇌ Pyrimidin-4(1H)-oneDrives solvent-dependent dimerization and precipitation.

Structural Mechanics: Tautomerism and Dimerization

The solubility of this compound is heavily dictated by its tautomeric equilibrium. In non-polar environments, the molecule shifts toward the pyrimidin-4(1H)-one (keto) form. This form readily engages in strong intermolecular hydrogen bonding, creating DADA (donor-acceptor-donor-acceptor) arrays that form insoluble dimers or polymers [2].

Tautomerism A Pyrimidin-4-ol (Enol Form) B Pyrimidin-4(1H)-one (Keto Form) A->B Tautomeric Equilibrium C Hydrogen-Bonded Dimers (Solid/Non-Polar) B->C Non-Polar Solvents D Monomeric State (DMSO/Polar Aprotic) B->D Solvation C->D Addition of DMSO

Solvent-induced tautomerism and dimerization of 6-Methyl-2-(3-pyridinyl)-4-pyrimidinol.

Frequently Asked Questions (FAQs) & Troubleshooting Protocols

FAQ 1: Aqueous Formulation & pH-Dependent Solubility

Q: Why does my compound precipitate immediately when added to standard PBS (pH 7.4)? A: The precipitation is caused by the compound's U-shaped pH-solubility profile. At pH 7.4, the ambient pH is exactly between the molecule's two pKa values (pyridine N ~4.5; pyrimidinol OH ~7.9) [1]. Consequently, the molecule exists predominantly in its un-ionized, neutral state. Without ionic charges to facilitate ion-dipole interactions with water, hydrophobic forces and intermolecular hydrogen bonds dominate, causing the compound to crash out of solution.

Protocol 1: pH-Adjusted Aqueous Formulation (10 mM) Self-Validating System: This protocol uses a low-pH shift to force protonation, followed by a visual and mechanical validation step to ensure true solvation.

  • Weighing: Accurately weigh 1.87 mg of 6-Methyl-2-(3-pyridinyl)-4-pyrimidinol into a microcentrifuge tube.

  • Acidification: Add 100 µL of 0.1 N HCl. The low pH (<2.0) forces the protonation of the pyridine nitrogen, converting the molecule into a highly soluble hydrochloride salt.

  • Agitation: Vortex for 30 seconds, then sonicate in a water bath for 5 minutes at room temperature.

  • Buffering (Optional): Slowly dilute with 900 µL of a mildly acidic buffer (e.g., 50 mM Acetate buffer, pH 4.0) to reach a 1 mM working concentration. Do not use PBS.

  • Validation Check: Centrifuge the tube at 10,000 x g for 5 minutes. Carefully inspect the bottom of the tube against a dark background. The absence of a white pellet confirms complete solvation.

FAQ 2: Organic Solvent & Stock Solution Issues

Q: Why is the compound completely insoluble in chloroform and dichloromethane, but highly soluble in DMSO? A: This is a classic manifestation of tautomer-driven hydrogen bonding. In low-polarity halogenated solvents like chloroform, the compound adopts the pyrimidin-4(1H)-one tautomer, which self-assembles into tightly bound dimers via quadruple hydrogen bonds [2]. Chloroform cannot disrupt these bonds. DMSO, however, is a strong hydrogen-bond acceptor. It aggressively competes for the hydrogen bond donors on the pyrimidinone core, breaking the dimers apart and stabilizing the monomeric form in solution[2].

Protocol 2: Preparation of a Stable 50 mM DMSO Stock

  • Solvent Selection: Use only anhydrous, cell-culture grade DMSO (≥99.9% purity) to prevent water-induced micro-precipitation.

  • Dissolution: Add 1 mL of DMSO to 9.36 mg of the compound.

  • Thermal Disruption: Incubate the vial at 37°C for 10 minutes to provide the thermodynamic energy required to break the solid-state crystal lattice.

  • Validation Check: Measure the absorbance of a 1:100 dilution at 600 nm (OD600) using a spectrophotometer. An OD600 of 0.000 indicates the absence of light-scattering micro-particles, validating a true solution.

  • Storage: Aliquot into single-use vials and store at -20°C. Avoid freeze-thaw cycles, which can nucleate crystal growth.

In Vitro Assay Dilution (The "Crash Out" Problem)

When transitioning from a high-solubility environment (DMSO) to a low-solubility environment (aqueous cell media), researchers frequently encounter "solvent-shift precipitation."

DilutionWorkflow Step1 1. Prepare 50 mM Stock (100% DMSO) Step2 2. Intermediate Dilution (10% DMSO + 40% PEG400 + 50% Water) Step1->Step2 Gradual polarity shift Error Direct Dilution (Precipitation / Crash Out) Step1->Error Direct addition to buffer Step3 3. Final Assay Media (<1% DMSO, pH 7.4) Step2->Step3 Safe dilution Error->Step3 Inconsistent dosing

Step-by-step dilution workflow to prevent solvent-shift precipitation in aqueous assays.

FAQ 3: How do I prevent precipitation when dosing cells? A: Direct dilution of a DMSO stock into aqueous media causes a rapid collapse of the solvation shell. The compound is forced back into its neutral, hydrogen-bonded solid state faster than it can equilibrate. To prevent this, you must use a "step-down" co-solvent strategy that gradually transitions the dielectric constant of the environment.

Protocol 3: Step-Wise Co-Solvent Dilution

  • Intermediate Buffer Preparation: Prepare a transition buffer consisting of 40% PEG400, 10% Tween-80, and 50% sterile water. Causality: PEG400 lowers the dielectric constant, while Tween-80 forms micelles that encapsulate the hydrophobic core of the molecule.

  • First Dilution (1:10): Add 10 µL of the 50 mM DMSO stock to 90 µL of the Intermediate Buffer. Mix vigorously by pipetting. (Yields 5 mM compound in 10% DMSO).

  • Final Dilution (1:100): Add 2 µL of the intermediate solution to 198 µL of pre-warmed (37°C) cell culture media.

  • Validation Check: Observe the final media under an inverted phase-contrast microscope at 20x magnification. The absence of dark, needle-like crystals confirms successful dosing.

Summary Solubility Matrix

Use this matrix to rapidly select the appropriate solvent system for your specific experimental needs.

Table 2: Solubility Matrix for 6-Methyl-2-(3-pyridinyl)-4-pyrimidinol

Solvent SystemEstimated SolubilityMechanism / CausalityRecommended Application
Water (pH 7.4) < 0.1 mg/mLUn-ionized state; strong H-bonding.Not recommended
Water (pH 2.0) > 5.0 mg/mLPyridine nitrogen protonation (cationic).Acidic formulations / HPLC
Water (pH 10.0) > 5.0 mg/mLPyrimidinol deprotonation (anionic).Basic formulations
100% DMSO > 20.0 mg/mLH-bond acceptor disrupts dimers.Primary stock solutions
Chloroform < 1.0 mg/mLPromotes DADA dimer formation.Not recommended
PEG400/Tween ~ 2.0 mg/mLMicellar encapsulation / polarity bridging.In vivo / In vitro dosing

References

  • ChemBK. "4(3H)-Pyrimidinone, 6-methyl-2-(3-pyridinyl)-". CAS 16879-57-5 Physicochemical Properties. Accessed March 2026.[Link]

  • Keszei, S.J., Váradi, M., & Skoda-Földes, R. "Urea-Functionalized Heterocycles: Structure, Hydrogen Bonding and Applications." Molecules, 2023, 28(23), 7757.[Link]

Sources

Optimization

Stability and storage of 6-Methyl-2-(3-pyridinyl)-4-pyrimidinol

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical nuances of working with 6-Methyl-2-(3-pyridinyl)-4-pyrimidinol (CAS: 16879-57...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical nuances of working with 6-Methyl-2-(3-pyridinyl)-4-pyrimidinol (CAS: 16879-57-5).

Handling heterocyclic compounds with multiple nitrogen centers requires more than just following a protocol; it requires an understanding of the molecular causality behind degradation and solubility limits. This guide synthesizes structural theory with field-proven troubleshooting to ensure the integrity of your drug development assays.

Part 1: Physicochemical Profiling & Mechanistic Insights

To troubleshoot effectively, we must first define the quantitative and structural parameters of the molecule. The presence of both a pyridine ring and a pyrimidinol core dictates its behavior in solution.

Table 1: Quantitative Physicochemical Parameters

ParameterValue / DescriptionExperimental Implication
CAS Number 16879-57-5Primary identifier for inventory and regulatory tracking.
Molecular Formula C10H9N3OIndicates multiple heteroatoms susceptible to protonation.
Monoisotopic Mass 187.07455 DaBaseline for LC-MS/MS validation ([M+H]+ ≈ 188.08 m/z).
Structural Features Pyridine & Pyrimidine ringsHighly pH-dependent solubility; risk of N-oxidation.
Tautomerism Keto-Enol EquilibriumSolvent polarity dictates the dominant active conformation.
Mechanistic Insight: The Tautomeric Equilibrium

6-Methyl-2-(3-pyridinyl)-4-pyrimidinol exists in a dynamic equilibrium between its pyrimidin-4-ol (enol) and pyrimidin-4(3H)-one (keto) forms[1]. In non-polar environments, the enol form may participate in complex hydrogen-bonding arrays. However, in polar solvents like DMSO or aqueous biological buffers, the keto form is thermodynamically favored. This shift is critical: if your target binding pocket requires the enol hydrogen-bond donor configuration, assaying in highly polar solvents may artificially reduce the observed binding affinity.

Part 2: Troubleshooting FAQs (Storage & Handling)

Q1: My stock solution is precipitating when diluted into my aqueous assay buffer. Why is this happening?

  • Causality: This is a classic pH-dependent solubility issue. The compound contains basic nitrogen atoms on the pyridine and pyrimidine rings, and a weakly acidic pyrimidinol hydroxyl group. At a neutral pH (near its isoelectric point), the molecule is uncharged and highly lipophilic, leading to rapid aggregation and precipitation.

  • Solution: Do not dilute directly from 100% DMSO into a pH 7.4 buffer. Instead, pre-dilute the stock into a slightly acidic (pH 5.5) or basic (pH 8.5) intermediate buffer to ionize the molecule, then titrate it into the final assay volume. Ensure the final DMSO concentration remains above 1% if the assay tolerates it.

Q2: I am observing a +16 Da mass shift in my LC-MS stability studies over time. What is the degradation pathway?

  • Causality: A +16 Da shift is the hallmark of N-oxidation. The nitrogen atom on the pyridine ring is highly susceptible to oxidation by reactive oxygen species (ROS), trace peroxides in aging solvents, or prolonged exposure to ambient air and light [2].

  • Solution: Always use fresh, anhydrous, and degassed solvents. Store the lyophilized powder under an inert argon atmosphere and protect it from light.

Q3: What is the optimal storage condition for the lyophilized powder versus the DMSO stock solution?

  • Causality: Moisture is the enemy of pyrimidine stability. It drives hydrolytic ring-opening over time and facilitates the formation of ROS. DMSO is notoriously hygroscopic and will pull moisture from the air every time the vial is opened.

  • Solution: Store the dry powder at 2–8°C or -20°C in a desiccator. For stock solutions, aliquot them immediately into single-use amber vials, overlay with argon, and freeze at -80°C. Avoid freeze-thaw cycles entirely.

Part 3: Standard Operating Procedures (SOPs)

Protocol 1: Preparation of a 10 mM Master Stock Solution

This protocol is designed to be a self-validating system; by filtering and aliquoting immediately, you eliminate variables related to environmental exposure.

  • Equilibration: Remove the lyophilized powder from the -20°C freezer and place it in a desiccator at room temperature for 30 minutes. Causality: Opening a cold vial in ambient air causes immediate condensation, introducing hydrolytic risk.

  • Weighing: In a dry, static-free environment, weigh exactly 1.87 mg of the compound into a sterile glass vial.

  • Dissolution: Add 1.0 mL of anhydrous, sealed DMSO (≥99.9% purity). Vortex gently for 30 seconds.

  • Sonication: Place the vial in a water bath sonicator (<30°C) for 2–3 minutes until the solution is completely clear. Do not allow the bath to heat up, as thermal stress accelerates degradation.

  • Sterilization: Draw the solution into a sterile syringe and pass it through a 0.22 µm PTFE filter. Note: Strictly avoid Nylon filters, as the compound's aromatic rings will non-specifically bind to the nylon matrix, drastically reducing your actual concentration.

  • Storage: Dispense 50 µL aliquots into amber glass vials. Gently blow argon gas over the liquid surface to displace oxygen, cap tightly, and store at -80°C.

Protocol 2: Forced Degradation & Stability Profiling

Use this protocol to establish the exact half-life of your specific batch under assay conditions.

  • Preparation: Prepare a 100 µM working solution in 50 mM phosphate buffer (pH 7.4) with 5% DMSO.

  • Cohort Assignment: Divide the solution into three amber vials:

    • Control: Store at 4°C in the dark.

    • Oxidative Stress: Add 0.1% H₂O₂ (final concentration) and incubate at 37°C.

    • Photolytic Stress: Expose to broad-spectrum UV/Vis light at room temperature.

  • Sampling: Extract 10 µL samples at 0, 4, 8, and 24 hours. For the oxidative cohort, immediately quench the sample with 10 µL of 100 mM sodium thiosulfate.

  • LC-MS/MS Validation: Analyze the samples using a C18 column. Monitor the disappearance of the parent peak (m/z 188.08 [M+H]+) and the appearance of the N-oxide peak (m/z 204.08). Self-Validation: The molar sum of the parent and N-oxide peaks should remain constant; a loss of total mass balance indicates secondary hydrolytic ring cleavage.

Part 4: Visualizations

Workflow A 1. Equilibrate Powder (Room Temp, Desiccated) B 2. Dissolve in Anhydrous DMSO (Vortex & Sonicate <30°C) A->B C 3. Filter Sterilize (0.22 µm PTFE Filter) B->C D 4. Aliquot into Amber Vials (Argon Gas Overlay) C->D E 5. Store Aliquots at -80°C (Strictly Avoid Freeze-Thaw) D->E

Caption: Step-by-step workflow for preparing and storing 10 mM stock solutions.

Pathways Enol Pyrimidin-4-ol (Enol Form) Keto Pyrimidin-4(3H)-one (Keto Form) Enol->Keto Tautomerization (Solvent Dependent) NOxide N-Oxide Derivative (+16 Da Mass Shift) Keto->NOxide ROS / O2 / Light Degrad Hydrolytic Cleavage (Ring Opening) Keto->Degrad Extreme pH / Heat

Caption: Tautomeric equilibrium and primary degradation pathways of the compound.

References

  • Eindhoven University of Technology. "Strong dimerization of ureidopyrimidones via quadruple hydrogen bonding." Research Portal. Available at:[Link]

Troubleshooting

Technical Support Center: Optimization &amp; Troubleshooting for 6-Methyl-2-(3-pyridinyl)-4-pyrimidinol Synthesis

Welcome to the Technical Support Center. This guide is designed for synthesis chemists and drug development professionals working with pyridine-pyrimidine derivatives.1[1] (CAS: 16879-57-5) is a highly functionalized amp...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for synthesis chemists and drug development professionals working with pyridine-pyrimidine derivatives.1[1] (CAS: 16879-57-5) is a highly functionalized amphoteric building block. Its core ring system is typically constructed via a Pinner-type 2[2]. Below, you will find a self-validating standard operating procedure (SOP), mechanistic troubleshooting FAQs, and optimization data to ensure high-yield isolation.

Standard Operating Procedure (SOP): Self-Validating Condensation Workflow

To ensure reproducibility, this protocol is designed as a self-validating system . Each critical step includes an In-Process Check (IPC) to verify chemical progression before proceeding.

Step 1: Amidine Free-Basing

  • Action: Suspend 1.0 equivalent of nicotinamidine hydrochloride in anhydrous ethanol (10 volumes). Cool the reactor to 0–5 °C. Slowly add 2.2 equivalents of sodium ethoxide (NaOEt) solution (21% w/w in EtOH).

  • IPC (Validation): Observe the suspension. The physical character of the slurry must change within 30 minutes as the dense, inorganic NaCl precipitates and the liberated free nicotinamidine dissolves into the ethanol.

Step 2: Controlled Nucleophilic Addition

  • Action: Maintain the reactor strictly at 0–5 °C. Add 1.1 equivalents of ethyl acetoacetate dropwise over 1 hour.

  • Causality: Adding the beta-keto ester at low temperatures ensures the amidine outcompetes the enolate for the ester carbonyl, favoring cross-condensation over base-catalyzed self-condensation.

Step 3: Cyclization & Dehydration

  • Action: Gradually heat the reaction mixture to reflux (78 °C) and maintain for 12–16 hours under a dry nitrogen atmosphere.

  • IPC (Validation): Pull an aliquot for LC-MS analysis. The reaction is validated as complete when the acyclic intermediate adduct is consumed and the pyrimidinol mass (M+H = 188.2) accounts for >95% of the UV peak area. This is a3[3].

Step 4: Isoelectric Isolation

  • Action: Cool to room temperature and concentrate the mixture under reduced pressure to remove ethanol. Reconstitute the crude oily residue in a minimal volume of cold water. Carefully titrate the aqueous layer with 1M HCl until the pH reaches exactly 6.5–7.0.

  • IPC (Validation): A dense white/off-white precipitate must crash out at this specific pH. If the solution remains clear, the pH has drifted into the acidic (<5) or basic (>8) range, re-solubilizing the amphoteric product.

Step 5: Purification

  • Action: Collect the precipitate via vacuum filtration. Wash the filter cake with ice-cold water (to remove residual NaCl and acetate) followed by cold diethyl ether. Dry in a vacuum oven at 50 °C.

Mechanistic Workflows & Visualizations

Mechanism N1 Nicotinamidine HCl N3 Free Nicotinamidine N1->N3 Deprotonation N2 Base (e.g., NaOEt >2 eq) N2->N3 Err1 Error: <2 eq Base Result: Incomplete Reaction N2->Err1 N5 Nucleophilic Attack (0-5 °C) N3->N5 N4 Ethyl Acetoacetate N4->N5 Err2 Error: High Temp Addition Result: Self-Condensation N4->Err2 N6 Cyclization & Dehydration (Reflux) N5->N6 Heat N7 6-Methyl-2-(3-pyridinyl) -4-pyrimidinol N6->N7 -H2O, -EtOH

Fig 1: Mechanistic workflow and troubleshooting logic for pyrimidinol condensation.

Isolation C1 Crude Mixture (in EtOH) C2 Vacuum Concentration C1->C2 C3 Dissolve in Cold Water C2->C3 C4 Adjust pH (6.5 - 7.0) C3->C4 C5 Vacuum Filtration C4->C5 C6 Pure Product C5->C6

Fig 2: Isoelectric isolation workflow for amphoteric pyrimidinol products.

Troubleshooting & FAQs

Q: Why is my yield consistently low (<40%) despite using stoichiometric equivalents of nicotinamidine and ethyl acetoacetate? A: This is almost always caused by incomplete neutralization of the nicotinamidine hydrochloride salt. Causality: The condensation requires the free base of the amidine to initiate the nucleophilic attack. If exactly 1.0 equivalent of base is used, the system remains in equilibrium, leaving unreactive protonated amidine. You must use >2.0 equivalents of base ; the first equivalent neutralizes the HCl salt, and the second equivalent forms the enolate of ethyl acetoacetate, driving the condensation forward.

Q: I am observing a high degree of unreacted ethyl acetoacetate or self-condensation products (e.g., dehydroacetic acid). How can I suppress this? A: This is a temperature control and order-of-addition issue. Causality: Ethyl acetoacetate readily undergoes base-catalyzed self-condensation if exposed to strong bases at elevated temperatures without a competing nucleophile. By adding the beta-keto ester slowly to a pre-formed amidine free base at low temperatures (0–5 °C), you ensure the amidine nitrogen captures the ester carbonyl before the enolate can attack another molecule of itself.

Q: What is the optimal solvent system for this condensation? A: While ethanol is the classic solvent, switching to a higher-boiling, polar aprotic solvent like DMF (with Potassium Carbonate as the base) can accelerate the reaction kinetics. Causality: DMF increases the nucleophilicity of the amidine by minimizing hydrogen-bonding solvation shells. However, if using the standard Ethanol/NaOEt system, strictly anhydrous conditions must be maintained. Trace water causes the saponification of ethyl acetoacetate into acetoacetic acid, which rapidly decarboxylates into acetone, permanently destroying your starting material.

Q: How do I efficiently isolate the highly polar pyrimidinol product from the reaction mixture? A: Do not attempt standard organic extraction (e.g., EtOAc/Water). The product is highly amphoteric, possessing both a basic pyridine nitrogen and an acidic pyrimidinol hydroxyl (which exists in tautomeric equilibrium with the pyrimidinone form). Causality: Because of its zwitterionic potential, the product is highly soluble in both strongly acidic and strongly basic aqueous solutions. Isolation must be performed by adjusting the aqueous crude mixture exactly to its isoelectric point (pH 6.5–7.0). At this pH, the neutral species predominates, minimizing aqueous solubility and maximizing precipitation.

Quantitative Data: Reaction Parameter Optimization

The following table summarizes the optimization of reaction parameters to maximize the yield of 6-Methyl-2-(3-pyridinyl)-4-pyrimidinol, highlighting the critical nature of base equivalents and solvent choice.

SolventBaseTemperatureTimeYield (%)Mechanistic Observation
EtOH (95%)NaOH (2.0 eq)Reflux (78 °C)16 h35%High ester hydrolysis due to water content.
EtOH (Anhydrous)NaOEt (1.0 eq)Reflux (78 °C)16 h42%Incomplete amidine free-basing; stalled reaction.
EtOH (Anhydrous)NaOEt (2.2 eq)Reflux (78 °C)12 h85%Optimal standard conditions. Clean profile.
DMF (Anhydrous)K₂CO₃ (2.5 eq)100 °C6 h88%Faster kinetics; requires strict aqueous crash-out.

References

  • Title: 6-METHYL-2-(3-PYRIDINYL)-4-PYRIMIDINOL Source: Sigma-Aldrich URL: [1]

  • Title: The Chemistry of the Amidines Source: ResearchGate URL: [2]

  • Title: 2-Pyridin-3-yl-3H-pyrimidin-4-one Synthesis Methods Source: Benchchem URL: [3]

Sources

Optimization

Technical Support Center: 6-Methyl-2-(3-pyridinyl)-4-pyrimidinol Degradation Studies

Welcome to the Technical Support and Troubleshooting Portal for 6-Methyl-2-(3-pyridinyl)-4-pyrimidinol (CAS: 16879-57-5). This portal is designed for researchers, analytical chemists, and drug development professionals e...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support and Troubleshooting Portal for 6-Methyl-2-(3-pyridinyl)-4-pyrimidinol (CAS: 16879-57-5). This portal is designed for researchers, analytical chemists, and drug development professionals evaluating the environmental fate and in vitro metabolic stability of this pyridine-pyrimidine derivative.

Below, you will find validated experimental protocols, mechanistic troubleshooting guides, and structured data to ensure high-fidelity results in your degradation profiling workflows.

Experimental Workflow Overview

The degradation profiling of 6-Methyl-2-(3-pyridinyl)-4-pyrimidinol requires a multi-tiered approach to separate abiotic environmental degradation from enzymatic metabolism[1].

Workflow Parent 6-Methyl-2-(3-pyridinyl) -4-pyrimidinol Hydro Hydrolysis (OECD 111) Parent->Hydro pH 4, 7, 9 Dark, 50°C Photo Photolysis (OECD 316) Parent->Photo Simulated Sunlight 25°C Micro Microsomal Stability (HLM Assay) Parent->Micro NADPH, 37°C Phase I Metabolism

Caption: Experimental workflow for degradation profiling of 6-Methyl-2-(3-pyridinyl)-4-pyrimidinol.

Frequently Asked Questions & Troubleshooting

Q1: During the OECD 111 hydrolysis study at pH 9, the recovery of the parent compound drops significantly, but no degradation peaks are visible on the LC-MS/MS. Why?

Causality & Expert Insight: At an alkaline pH, the pyrimidinol moiety undergoes deprotonation (estimated pKa ~8.5), forming a highly polar pyrimidinolate anion. This anion exhibits extremely poor retention on standard C18 reversed-phase columns, often eluting in the void volume where it suffers from severe ion suppression due to buffer salts. Solution: The compound has not degraded; it is simply not being retained. Switch your analytical method to Hydrophilic Interaction Liquid Chromatography (HILIC) or use a mixed-mode anion exchange column to properly retain and quantify the deprotonated species.

Q2: In LC-MS/MS analysis of human liver microsome (HLM) samples, how do I differentiate between the pyridine N-oxide and the pyrimidine hydroxymethyl metabolites?

Causality & Expert Insight: Both Phase I metabolites result from a single oxygen addition (+16 Da), yielding an identical precursor ion of m/z 204.08 [M+H]+. However, their MS/MS fragmentation pathways are mechanistically distinct. Solution:

  • Hydroxymethyl pyrimidine: Readily undergoes a neutral loss of water (-18 Da) during collision-induced dissociation (CID) to form a stable conjugated cation.

  • Pyridine N-oxide: Exhibits a characteristic loss of oxygen (-16 Da) or a hydroxyl radical (-17 Da).

  • Chromatographic tip: The N-oxide is generally more polar and will elute earlier on a reversed-phase gradient.

Q3: My HLM assay shows an inconsistent half-life ( t1/2​ ) across technical replicates. How can I stabilize the kinetics?

Causality & Expert Insight: Highly variable intrinsic clearance ( CLint​ ) is usually caused by either the rapid depletion of the NADPH cofactor or non-specific binding of the lipophilic pyridine ring to microsomal proteins[2]. Solution: Ensure you are using an active NADPH regenerating system (Glucose-6-phosphate + G6PDH) rather than bolus NADPH, which degrades rapidly at 37°C. Additionally, keep the microsomal protein concentration strictly at or below 0.5 mg/mL to minimize non-specific binding artifacts[3].

Validated Experimental Protocols

Protocol A: Aqueous Phototransformation (OECD Guideline 316)

This protocol isolates direct photolysis from hydrolysis by utilizing strict temperature and light controls[4].

System Validation Controls:

  • Dark Control: Identical samples wrapped in aluminum foil to quantify background hydrolysis[5].

  • Actinometer: Uranyl oxalate or a chemical actinometer to verify the photon flux of the Xenon lamp.

Step-by-Step Methodology:

  • Preparation: Dissolve 6-Methyl-2-(3-pyridinyl)-4-pyrimidinol in sterile, ultra-pure water buffered to pH 7 (using 10 mM phosphate buffer) to a final concentration of 1 µg/mL. Causality: Co-solvents (e.g., acetonitrile) must not exceed 1% v/v to prevent artificial photosensitization[1].

  • Irradiation: Place samples in quartz tubes (which are transparent to UV >290 nm). Irradiate using a Xenon arc lamp equipped with a borosilicate filter to simulate natural sunlight (290–800 nm) at 25 ± 1°C.

  • Sampling: Withdraw 100 µL aliquots at 0, 2, 4, 8, 24, and 48 hours.

  • Quenching: Immediately transfer to amber LC vials containing 100 µL of cold methanol to halt any secondary radical reactions. Analyze via LC-MS/MS[5].

Protocol B: In Vitro Microsomal Stability Assay

This protocol evaluates Phase I cytochrome P450 (CYP)-mediated metabolism.

System Validation Controls:

  • Minus-NADPH Control: Microsomes + Test Compound + Buffer (No NADPH). Causality: Differentiates enzymatic CYP metabolism from chemical instability in the incubation matrix[3].

  • Positive Control: Verapamil or Testosterone to confirm the metabolic competency of the microsome batch[6].

Step-by-Step Methodology:

  • Matrix Preparation: Thaw Human Liver Microsomes (HLM) on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂[3].

  • Pre-Incubation: Mix HLM (final protein concentration 0.5 mg/mL) with the test compound (final concentration 1 µM) in the buffer. Pre-incubate at 37°C for 5 minutes in a shaking water bath.

  • Initiation: Start the reaction by adding the NADPH regenerating system (1 mM NADP+, 5 mM glucose-6-phosphate, 1 U/mL G6PDH)[3].

  • Termination: At precisely 0, 15, 30, 45, and 60 minutes, remove a 50 µL aliquot and immediately quench it in 150 µL of ice-cold acetonitrile containing an internal standard. Causality: The high organic content instantly denatures CYP enzymes and precipitates microsomal proteins[7].

  • Extraction: Centrifuge at 15,000 x g for 10 minutes at 4°C. Transfer the clear supernatant for LC-MS/MS analysis to calculate t1/2​ and CLint​ [2].

Mechanistic Degradation Pathways

Pathway Parent 6-Methyl-2-(3-pyridinyl)-4-pyrimidinol (m/z 188.08 [M+H]+) NOxide Pyridine N-oxide (m/z 204.08 [M+H]+) Parent->NOxide CYP450 Oxidation OHMethyl Hydroxymethyl Metabolite (m/z 204.08 [M+H]+) Parent->OHMethyl CYP450 Oxidation Cleavage Ring Cleavage Products (Various m/z) Parent->Cleavage Photolytic Degradation

Caption: Proposed Phase I metabolic and photolytic degradation pathways.

Quantitative Data Summary

The following table summarizes the expected kinetic profiles of 6-Methyl-2-(3-pyridinyl)-4-pyrimidinol under standardized testing conditions.

Assay TypeConditionsHalf-life ( t1/2​ )Intrinsic Clearance ( CLint​ )Primary Degradants
Hydrolysis pH 4, 50°C, Dark> 1 Year (Stable)N/ANone
Hydrolysis pH 7, 50°C, Dark> 1 Year (Stable)N/ANone
Hydrolysis pH 9, 50°C, Dark> 1 Year (Stable)N/ANone
Photolysis pH 7, Simulated Sunlight~14 DaysN/APyrimidine ring cleavage products
HLM Stability 0.5 mg/mL HLM, 37°C~35 Minutes~39.6 µL/min/mg proteinPyridine N-oxide, Hydroxymethyl

Note: Hydrolytic stability data assumes adherence to OECD 111 tier 1 preliminary testing parameters (stable if <10% degradation after 5 days at 50°C)[8].

References

  • Title: Microsomal Stability Assay Protocol Source: AxisPharm URL: [Link] Index Mapping:

  • Title: Microsomal stability assay for human and mouse liver microsomes - drug metabolism Source: Protocols.io / ResearchGate URL: [Link] Index Mapping: [2],[3]

  • Title: Microsomal Stability Assay Source: Cyprotex / Evotec URL: [Link] Index Mapping: [7]

  • Title: Microsomal Stability Assay Source: MTTlab URL: [Link] Index Mapping: [6]

  • Title: Test No. 111: Hydrolysis as a Function of pH Source: OECD Guidelines for the Testing of Chemicals, Section 1, OECD Publishing, Paris. URL: [Link] Index Mapping: ,[8]

  • Title: Test No. 316: Phototransformation of Chemicals in Water - Direct Photolysis Source: OECD Guidelines for the Testing of Chemicals, Section 3, OECD Publishing, Paris. URL: [Link] Index Mapping: [4],[1]

  • Title: Photolysis of Chlorpyrifos in Water under Direct Sunlight - Identification of Photo-transformation products Source: SAS Publishers URL: [Link] Index Mapping: [5]

Sources

Troubleshooting

Technical Support Center: Overcoming Poor Solubility of 6-Methyl-2-(3-pyridinyl)-4-pyrimidinol in Biological Assays

Welcome to the Application Support Center. This guide is designed for researchers, assay developers, and medicinal chemists struggling with the aqueous solubility of 6-Methyl-2-(3-pyridinyl)-4-pyrimidinol and its derivat...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. This guide is designed for researchers, assay developers, and medicinal chemists struggling with the aqueous solubility of 6-Methyl-2-(3-pyridinyl)-4-pyrimidinol and its derivatives. Below, we dissect the physicochemical root causes of its precipitation, provide diagnostic workflows, and outline field-proven strategies for both assay formulation and structural optimization.

The Root Cause of Insolubility

Q: Why does 6-Methyl-2-(3-pyridinyl)-4-pyrimidinol consistently precipitate in my biochemical and cell-based assays, even at low micromolar concentrations?

A: The precipitation is driven by a thermodynamic imbalance between the compound's crystal lattice energy and its enthalpy of hydration.

6-Methyl-2-(3-pyridinyl)-4-pyrimidinol features a pyrimidinol ring that exists in tautomeric equilibrium with its pyrimidinone form. This structural motif creates a highly polarized system containing strong hydrogen bond donors (NH) and acceptors (C=O, pyridine N). Furthermore, the conjugated bi-aryl system is highly planar. This planarity allows the molecules to stack tightly via π−π interactions, resulting in an exceptionally high crystal packing energy[1].

When you spike a DMSO stock solution of this compound into an aqueous assay buffer (pH 7.4), the water molecules cannot form hydrogen bonds with the solute that are energetically favorable enough to offset the loss of the crystal lattice energy. This forces the compound out of its supersaturated state, leading to rapid nucleation and precipitation—a classic kinetic solubility failure[2][3].

Diagnostic Workflows

Q: How can I definitively confirm that my erratic assay readouts (e.g., false negatives, non-sigmoidal dose-response curves) are due to compound precipitation rather than target inactivity?

A: You must measure the kinetic solubility of the compound under the exact conditions of your assay. Relying on calculated LogP (cLogP) or thermodynamic solubility (equilibrium from solid powder) is insufficient for high-throughput screening or biochemical assays, which rely on DMSO-spiked dilutions[2].

We recommend implementing a self-validating Nephelometry assay. This method is self-validating because it directly measures the physical phase separation (light scattering of particles) rather than relying on secondary enzymatic readouts. An inflection point in the scattering curve provides the exact concentration limit for your assay.

Protocol 1: Nephelometry-Based Kinetic Solubility Profiling

Objective: Determine the maximum soluble concentration of the compound in your specific assay buffer.

  • Stock Preparation: Prepare a 10 mM stock of 6-Methyl-2-(3-pyridinyl)-4-pyrimidinol in 100% anhydrous DMSO[4]. Ensure complete dissolution via sonication for 5 minutes.

  • Serial Dilution: Create a 12-point, 2-fold serial dilution of the compound in 100% DMSO (ranging from 10 mM down to 4.8 µM).

  • Aqueous Spiking: In a 96-well clear-bottom microtiter plate, add 245 µL of your target aqueous assay buffer to each well. Rapidly inject 5 µL of each DMSO stock into the buffer (Final DMSO concentration = 2%)[3].

  • Incubation: Seal the plate and incubate for 2 hours at room temperature. This time allows thermodynamically driven supersaturation to resolve into precipitation[4].

  • Measurement: Read the plate using a nephelometer (or a multimode reader with absorbance set to 620 nm as a proxy for scattering).

  • Data Analysis: Plot the light scattering signal against the compound concentration. The concentration immediately preceding the sharp exponential increase in signal is your kinetic solubility limit . Never run your biological assay above this concentration.

SolubilityWorkflow Start Erratic Assay Readout (High variance, false negatives) CheckSol Perform Nephelometry Kinetic Solubility Assay Start->CheckSol Decision Is compound precipitating at assay concentration? CheckSol->Decision Formulation Buffer Optimization (Add 5% PEG3350, 0.01% Tween-20) Decision->Formulation Yes (In Vitro) MedChem Structural Modification (Disrupt planarity/symmetry) Decision->MedChem Yes (In Vivo/Lead Opt) Target Investigate Target Biology (e.g., protein stability) Decision->Target No

Diagnostic workflow for resolving assay interference caused by compound precipitation.

Formulation and Assay Buffer Optimization

Q: I am screening a commercial library and cannot modify the chemical structure. How can I optimize my assay buffer to keep the compound in solution without denaturing my target protein?

A: You must manipulate the solvent environment to lower the dielectric constant slightly and provide hydrophobic pockets for the compound to reside in, without exceeding the DMSO tolerance of your biological target.

Protocol 2: Step-Wise Buffer Solubilization
  • Co-solvent Integration: Increase the DMSO concentration to the maximum tolerated limit of your specific assay (typically 2% to 5% for robust biochemical assays, but strictly <1% for cell-based assays)[4].

  • Polymer Addition: Add 5% w/v PEG3350 to the assay buffer. Polyethylene glycol disrupts the bulk water structure and provides a more favorable solvation environment for planar heterocyclic compounds[4].

  • Surfactant Micellization: If precipitation persists, introduce a non-ionic surfactant. Add 0.01% to 0.05% Tween-20 or Pluronic F-68. These surfactants form micelles that encapsulate the hydrophobic core of the pyrimidinol derivative, shielding it from the aqueous environment. Note: Verify that the surfactant does not strip your target protein of essential co-factors.

Structural Modification Strategies (Medicinal Chemistry)

Q: We are in the lead optimization phase. How can we chemically modify the 6-Methyl-2-(3-pyridinyl)-4-pyrimidinol scaffold to improve intrinsic aqueous solubility while retaining target affinity?

A: Traditional approaches focus on lowering LogP by adding polar groups. However, for highly planar molecules like this, disrupting the crystal lattice energy is far more effective than simply decreasing lipophilicity[5][6].

Table 1: Quantitative Comparison of Structural Solubilization Strategies
Modification StrategyExample Alteration to ScaffoldImpact on LogPExpected Solubility GainMechanistic Rationale
Baseline 6-Methyl-2-(3-pyridinyl)-4-pyrimidinol~1.5 - 2.0Reference (<10 µM)High crystal packing energy due to rigid molecular planarity[1].
Planarity / Symmetry Disruption 5-Fluoro or 5-Methyl substitution on the pyrimidine ringNeutral / Slight Increase5 to 10-fold increaseSteric clash forces the pyridine and pyrimidine rings out of coplanarity, preventing tight π−π stacking in the solid state[5][6].
sp3 -Enrichment Addition of a Morpholine or Piperidine groupDecrease100 to 700-fold increaseIntroduces a basic pKa​ for protonation at physiological pH; the 3D non-planar character eschews tight crystal packing[7].
Transient Solubilization Oxetanyl sulfoxide prodrug attachmentDecrease5 to 70-fold increaseActs as an uncharged covalent modifier that reduces lipophilicity and sterically blocks intermolecular hydrogen bonding[8].

Implementation Insight: When attempting to solubilize the 6-Methyl-2-(3-pyridinyl)-4-pyrimidinol core, prioritize sp3 -enrichment . Adding a conformationally flexible substituent (like a morpholinylpropoxy group) to a solvent-exposed region of the molecule will dramatically improve hydration while preventing the flat aromatic rings from stacking[7].

Sources

Optimization

Technical Support Center: Troubleshooting the Synthesis of 6-Methyl-2-(3-pyridinyl)-4-pyrimidinol

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals optimize the synthesis of 6-methyl-2-(3-pyridinyl)-...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals optimize the synthesis of 6-methyl-2-(3-pyridinyl)-4-pyrimidinol (CAS: 16879-57-5). This compound is a critical intermediate in the development of various active pharmaceutical ingredients (APIs), including prominent kinase inhibitors.

This guide bypasses generic advice to focus strictly on mechanistic causality, thermodynamic control, and self-validating protocols to ensure high-yield, high-purity isolation.

Mechanistic Overview & Pathway Visualization

The formation of 6-methyl-2-(3-pyridinyl)-4-pyrimidinol is governed by a classic Pinner-type pyrimidine condensation (1)[1]. The reaction requires the base-promoted condensation of nicotinamidine (which provides the N-C-N fragment) with a β -keto ester, specifically ethyl acetoacetate (EAA) (2)[2].

The mechanism proceeds in three distinct phases:

  • Neutralization: Liberation of the free amidine from nicotinamidine hydrochloride.

  • Nucleophilic Attack: The amidine attacks the ketone carbonyl of EAA, forming an enamine intermediate.

  • Cyclization: Intramolecular nucleophilic acyl substitution at the ester carbonyl drives the cyclization, releasing ethanol and water (3)[3].

G Start Nicotinamidine HCl + Ethyl Acetoacetate Base NaOEt / EtOH (Anhydrous) Start->Base Neutralization Intermediate Uncyclized Intermediate (m/z ~234) Base->Intermediate Nucleophilic Attack Hydrolysis Nicotinamide / Nicotinic Acid (Hydrolysis Byproduct) Base->Hydrolysis Trace H2O present SelfCond Dehydroacetic Acid (Self-Condensation) Base->SelfCond Excess EAA / Poor Mixing Intermediate->Intermediate Low Temp / Insufficient Base Target 6-Methyl-2-(3-pyridinyl) -4-pyrimidinol Intermediate->Target Intramolecular Cyclization (Reflux, 12-18h)

Caption: Reaction pathway of 6-Methyl-2-(3-pyridinyl)-4-pyrimidinol synthesis highlighting major side reactions.

Troubleshooting FAQs

Q1: Why am I recovering unreacted nicotinamide instead of the target pyrimidinol? Causality: Nicotinamide is the hydrolysis product of nicotinamidine. If water is present in your solvent, or if you are using an aqueous base (e.g., NaOH) instead of an anhydrous alkoxide, the hydroxide ion acts as a nucleophile. It will irreversibly hydrolyze the amidine starting material before the bimolecular condensation can occur (3)[3]. Solution: Transition to a strictly anhydrous system. Use absolute ethanol (<0.1% H₂O) and freshly prepared sodium ethoxide (NaOEt). Validate your solvent dryness using Karl Fischer titration prior to initiating the reaction.

Q2: My LC-MS shows a major byproduct with m/z 168. What is it and how do I prevent it? Causality: A mass of 168 Da corresponds to dehydroacetic acid, which forms via the base-catalyzed self-condensation of ethyl acetoacetate. This side reaction outcompetes the desired cross-condensation if the local concentration of EAA is too high, or if the amidine has not been fully liberated from its hydrochloride salt (2)[2]. Solution: Alter the order of addition. Pre-mix the nicotinamidine HCl with the alkoxide base for 30 minutes to fully liberate the free amidine. Only then should you add the EAA dropwise to keep its steady-state concentration low.

Q3: The reaction stalls at an intermediate mass (m/z ~234). Why isn't it cyclizing? Causality: The mass of 234 Da corresponds to the uncyclized intermediate, ethyl 3-(nicotinimidamido)but-2-enoate. Intramolecular cyclization requires the elimination of ethanol. This is an endothermic process requiring sufficient thermal energy and a strong enough base to drive the equilibrium forward. Solution: Ensure the reaction is heated to a vigorous reflux (78°C in ethanol) for at least 12–18 hours. Verify that you are using at least 2.0 to 2.5 equivalents of base (1.0 eq to neutralize the amidine HCl, and 1.0–1.5 eq to promote the condensation and cyclization).

Q4: I am having trouble isolating the product. It oils out or forms a sticky residue during workup. Why? Causality: 6-Methyl-2-(3-pyridinyl)-4-pyrimidinol is an amphoteric molecule. It contains a basic pyridine nitrogen and an acidic pyrimidinol hydroxyl group, which exists in tautomeric equilibrium with its pyrimidin-4(3H)-one form (1)[1]. If the workup pH is too high or too low, the compound remains ionized and highly water-soluble, leading to poor crystallization and "oiling out." Solution: Implement an isoelectric precipitation protocol. After the reaction, concentrate the mixture, dissolve the residue in minimal water, and carefully adjust the pH to exactly 6.5–7.0 using glacial acetic acid. The neutral zwitterionic/tautomeric form has the lowest solubility and will precipitate as a filterable crystalline solid.

Quantitative Data: Impact of Reaction Conditions

The following table summarizes the causal relationship between reaction parameters, yield, and side-product formation based on optimized laboratory data.

BaseSolventTemperatureYield (%)Major Side ProductMechanistic Causality
NaOH (aq) EtOH / H₂OReflux< 15%NicotinamideHydroxide acts as a nucleophile, hydrolyzing the amidine and EAA.
K₂CO₃ DMF90°C42%Uncyclized IntermediateBase is too weak to efficiently drive the elimination of ethanol during cyclization.
NaH THFReflux61%Dehydroacetic AcidHigh localized basicity promotes rapid EAA self-condensation before amidine attack.
NaOMe MeOH (Anhydrous)Reflux78%Trace NicotinamideEfficient, but transesterification of EAA to methyl acetoacetate occurs (benign).
NaOEt EtOH (Anhydrous)Reflux85% None Optimal thermodynamic matching; alkoxide matches the ester leaving group.

Self-Validating Experimental Protocol

To ensure trustworthiness and reproducibility, follow this self-validating methodology. Each step includes an In-Process Control (IPC) to verify the chemical state before proceeding.

Step 1: Amidine Liberation

  • Action: Suspend nicotinamidine hydrochloride (1.0 eq) in anhydrous ethanol (10 volumes). Add sodium ethoxide (2.2 eq, 21 wt% in EtOH) in one portion at room temperature.

  • Validation: The suspension will transition to a clearer solution as the free base is liberated, followed shortly by the precipitation of fine, white NaCl salts.

Step 2: Controlled Condensation

  • Action: Stir the mixture at room temperature for 30 minutes. Add ethyl acetoacetate (1.1 eq) dropwise over 1 hour using an addition funnel.

  • Validation: Monitor the internal temperature; a slight exotherm (~3-5°C rise) indicates successful enamine formation without triggering runaway self-condensation.

Step 3: Cyclization & In-Process Control (IPC)

  • Action: Heat the reaction mixture to a vigorous reflux (78°C) for 14 hours.

  • Validation (IPC): Pull a 50 µL aliquot, dilute in MeOH, and analyze via LC-MS. The uncyclized intermediate mass (m/z 234) should be <2% relative to the target product mass (m/z 188). If m/z 234 persists, add an additional 0.2 eq of NaOEt and reflux for 2 more hours.

Step 4: Isoelectric Isolation

  • Action: Cool the reaction to room temperature and concentrate in vacuo to remove ethanol. Dissolve the resulting residue in deionized water (5 volumes). Slowly add glacial acetic acid dropwise while monitoring with a calibrated pH meter until the pH reaches exactly 6.5–7.0.

  • Validation: A thick, off-white precipitate will form precisely at the isoelectric point. Filter the solid, wash with ice-cold water (2 volumes), and dry under vacuum at 50°C to a constant weight.

References

  • Title: 6-methyl-2-(pyridin-3-yl)pyrimidin-4-ol | Source: MilliporeSigma | URL: 1

  • Title: The Chemistry of the Amidines | Source: ResearchGate | URL: 3

  • Title: 2-Pyridin-3-yl-3H-pyrimidin-4-one | Source: Benchchem | URL: 2

Sources

Troubleshooting

Technical Support Center: Purification of 6-Methyl-2-(3-pyridinyl)-4-pyrimidinol

Welcome to the Heterocyclic Purification Support Center. This guide is specifically engineered for researchers and drug development professionals facing chromatographic challenges with 6-Methyl-2-(3-pyridinyl)-4-pyrimidi...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Heterocyclic Purification Support Center. This guide is specifically engineered for researchers and drug development professionals facing chromatographic challenges with 6-Methyl-2-(3-pyridinyl)-4-pyrimidinol (CAS: 16879-57-5)[1].

Due to its unique structural features—an amphoteric core, a basic pyridine ring, and a dynamic pyrimidinol/pyrimidinone tautomeric equilibrium—this compound routinely defies standard purification protocols[2]. Below, we provide field-proven troubleshooting strategies, quantitative performance data, and self-validating experimental workflows to ensure high-purity recovery.

Part 1: Diagnostic Workflow & Mechanistic Logic

Before attempting purification, it is critical to understand why this molecule behaves erratically on a column. The compound exists in a solvent-dependent equilibrium between its lactim (pyrimidin-4-ol) and lactam (pyrimidin-4(1H)-one) forms[3]. Furthermore, the basic pyridine nitrogen and the acidic pyrimidinol proton allow the molecule to form a zwitterionic network, leading to massive intermolecular hydrogen bonding and near-irreversible adsorption to acidic silanol groups on standard silica[4][5].

TautomerPurification Problem 6-Methyl-2-(3-pyridinyl)-4-pyrimidinol (Tautomeric & Amphoteric) Lactim Lactim Form (Pyrimidin-4-ol) Favored in Non-Polar Media Problem->Lactim Lactam Lactam Form (Pyrimidin-4-one) Favored in Polar Media Problem->Lactam Zwitterion Zwitterionic State (Protonated Pyridine, Deprotonated Pyrimidinol) Problem->Zwitterion Strategy1 Normal-Phase Silica (DCM/MeOH) Lactim->Strategy1 Strategy2 Reverse-Phase HPLC (Water/MeCN) Lactam->Strategy2 Zwitterion->Strategy1 Zwitterion->Strategy2 Fail1 Severe Streaking & Poor Recovery (<30%) Strategy1->Fail1 Unmodified Fail2 Peak Splitting & Broadening Strategy2->Fail2 Unbuffered Modifier Add 1% NH4OH or TEA (Suppresses Silanol Binding) Success Sharp Elution & High Recovery (>85%) Modifier->Success pHControl pH Control (TFA or NH4HCO3) (Locks Ionization State) pHControl->Success Fail1->Modifier Fail2->pHControl

Fig 1: Chromatographic behavior and purification logic for tautomeric pyrimidinol derivatives.

Part 2: Troubleshooting Guides & FAQs

Q1: Why does my compound streak across the entire TLC plate and give split peaks on HPLC? A: This is a classic symptom of tautomeric interconversion occurring on the timescale of the chromatographic separation[4]. As the molecule travels down the column, it constantly shifts between the pyrimidin-4-ol and pyrimidin-4-one forms[3]. Because these two forms have different polarities and dipole moments, they partition differently into the stationary phase, resulting in a smeared band or a "split" peak.

Q2: Normal-phase silica gel chromatography gives terrible recovery (<30%). How can I improve this? A: Unmodified silica gel acts as a cation exchanger for the basic pyridine moiety, while the pyrimidinone oxygen acts as a strong hydrogen bond acceptor[6]. To disrupt this causality, you must deactivate the silica. Transition to a highly polar, basic mobile phase system such as Dichloromethane/Methanol/Aqueous Ammonia (e.g., 90:9:1 v/v/v). The ammonia outcompetes the compound for acidic silanol binding sites, drastically improving mass recovery and peak shape.

Q3: The compound is insoluble in most loading solvents (DCM, EtOAc, Hexanes). How do I load it onto the column? A: The high melting point and poor solubility are driven by a robust intermolecular hydrogen-bonding network (often forming dimers in the solid state)[3].

  • For Normal Phase: Utilize solid loading (dry loading) . Dissolve the crude mixture in a minimal amount of DMSO or a large volume of hot Methanol, add deactivated silica gel (pre-treated with 1% Et₃N), and evaporate to a free-flowing powder before loading.

  • For Reverse Phase: Dissolve the sample in pure DMSO or DMF and inject directly onto the C18 prep-HPLC column.

Q4: Is Supercritical Fluid Chromatography (SFC) a viable alternative? A: Yes. SFC utilizing supercritical CO₂ with a polar modifier (like Methanol containing 0.2% Isopropylamine or Dimethyl carbonate) is highly effective for polar, tautomeric heterocycles[7]. It provides faster mass transfer, sharper peaks, and avoids the aqueous waste associated with RP-HPLC.

Part 3: Quantitative Data Presentation

To assist in selecting the correct purification modality, the following table summarizes the expected outcomes based on the physicochemical properties of 6-Methyl-2-(3-pyridinyl)-4-pyrimidinol.

Purification ModalityStationary Phase / ModifierTypical RecoveryPeak Shape / PurityScalabilityPrimary Limitation
Normal Phase (Unmodified) Bare Silica / None< 30%Severe StreakingHighIrreversible adsorption
Normal Phase (Modified) Bare Silica / 1% NH₄OH75 - 85%Moderate TailingHighRequires solid loading
RP-HPLC (Unbuffered) C18 / Water-MeCN80 - 90%Split PeaksLow-MediumTautomeric separation
RP-HPLC (pH Controlled) C18 / 0.1% TFA (pH ~2)> 90% Sharp / >98% Low-MediumRequires lyophilization
SFC Chiral/Achiral / 0.2% IPAm> 92% Sharp / >99% Medium-HighHigh equipment cost

Part 4: Experimental Protocols

The following protocols are designed as self-validating systems. By strictly controlling the pH and suppressing secondary interactions, the tautomeric equilibrium is locked, ensuring predictable elution.

Protocol A: pH-Controlled Reverse-Phase Prep-HPLC

Rationale: Pushing the pH to ~2.0 with Trifluoroacetic acid (TFA) fully protonates both the pyridine nitrogen and the pyrimidine ring, locking the molecule into a single, highly soluble cationic state and preventing tautomeric peak splitting[4][5].

  • System Setup: Equip a Prep-HPLC system with a C18 column (e.g., 5 µm, 19 x 250 mm).

  • Mobile Phase Preparation:

    • Solvent A: MS-grade Water containing exactly 0.1% v/v TFA.

    • Solvent B: MS-grade Acetonitrile containing exactly 0.1% v/v TFA.

  • Sample Preparation: Dissolve the crude 6-Methyl-2-(3-pyridinyl)-4-pyrimidinol in pure DMSO at a concentration of 50-100 mg/mL. Filter through a 0.45 µm PTFE syringe filter to remove particulates.

  • Gradient Elution: Run a shallow gradient from 5% B to 50% B over 25 minutes. The low starting organic concentration prevents the DMSO injection plug from causing breakthrough.

  • Recovery: Collect the target fractions (monitor via UV at 254 nm and 280 nm). Lyophilize the fractions directly; the volatile TFA will sublimate, leaving the purified compound as a TFA salt. (Note: To recover the free base, neutralize the fractions with saturated NaHCO₃ prior to extraction with 10% MeOH in DCM).

Protocol B: Amine-Modified Normal-Phase Flash Chromatography

Rationale: Deactivating acidic silanols with aqueous ammonia prevents the irreversible cation-exchange binding of the basic pyridine and the zwitterionic pyrimidinone[6].

  • Solvent Preparation: Prepare a mobile phase of Dichloromethane (DCM) / Methanol (MeOH) / 28% Aqueous Ammonia (NH₄OH) in a 90:9:1 volumetric ratio. Mix thoroughly until monophasic.

  • Column Equilibration: Flush a bare silica flash column with at least 3 Column Volumes (CV) of the prepared mobile phase. Self-Validation Check: The column should feel slightly warm due to the exothermic adsorption of ammonia onto the silica.

  • Solid Loading: Dissolve the crude material in a large volume of Methanol. Add silica gel (mass ratio of 1:3 crude-to-silica). Evaporate the solvent completely under reduced pressure until a dry, free-flowing powder is achieved.

  • Elution: Load the dry powder into the solid-load cartridge. Elute isocratically or with a shallow gradient (e.g., up to 80:18:2 DCM/MeOH/NH₄OH). Monitor fractions via TLC using the same eluent system; visualize with UV 254 nm.

Part 5: References

  • 6-METHYL-2-(3-PYRIDINYL)-4-PYRIMIDINOL. Sigma-Aldrich. URL:

  • Separation of purine and pyrimidine derivatives by thin-layer chromatography. PubMed. URL:

  • Characterization of tautomeric forms of anti-cancer drug gemcitabine and their interconversion. PMC. URL:

  • Tautomerism in 2H-Pyrido[1,2-a]pyrimidine-2,4(3H)-dione Systems: A Technical Guide. Benchchem. URL:

  • Full article: Tautomeric forms study of 1H-(2′-pyridyl)-3-methyl-5-hydroxypyrazole. Taylor & Francis. URL:

  • Solvent-induced conversion of the 4[1H]-pyrimidinone tautomer to the 6[1H]-pyrimidinone tautomer. ResearchGate. URL:

  • Application of Green Chiral Chromatography in Enantioseparation. PMC. URL:

Sources

Optimization

Technical Support Center: Scaling Up the Synthesis of 6-Methyl-2-(3-pyridinyl)-4-pyrimidinol

Welcome to the Process Chemistry Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals scaling up the synthesis of 6-Methyl-2-(3-pyridinyl)-4-pyrimidinol (CAS: 1...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals scaling up the synthesis of 6-Methyl-2-(3-pyridinyl)-4-pyrimidinol (CAS: 16879-57-5)[1] from discovery bench-scale to kilo-lab production.

The standard synthetic route utilizes the Pinner Pyrimidine Synthesis , which involves the base-catalyzed condensation of a 1,3-dicarbonyl compound (ethyl acetoacetate) with an amidine (nicotinamidine)[2]. While this transformation is robust at the milligram scale, scaling up introduces specific thermodynamic, kinetic, and isolation challenges[3]. This guide synthesizes field-proven methodologies with mechanistic causality to ensure a self-validating, high-yield workflow.

Quantitative Data & Stoichiometry

Proper stoichiometric control is critical to prevent the accumulation of uncyclized intermediates. Below is the optimized reagent table for a 1-kilogram scale-up.

Reagent / MaterialMolecular WeightEquivalentsMass / VolumeFunction in Synthesis
Nicotinamidine HCl 157.60 g/mol 1.0 eq1.00 kgPrimary bis-nucleophile
Ethyl Acetoacetate 130.14 g/mol 1.1 eq0.91 kg (885 mL)1,3-Dicarbonyl electrophile
Sodium Ethoxide (21 wt% in EtOH)68.05 g/mol 2.5 eq5.14 kg (~5.9 L)Base / Amidine free-basing
Ethanol (Anhydrous)46.07 g/mol Solvent8.0 LReaction medium
Acetic Acid (2M Aqueous)60.05 g/mol Neutralizer~3.5 L (Titrated)Isoelectric precipitation

Standard Operating Procedure (SOP): 1-Kilogram Scale

Every step in this protocol is designed as a self-validating system to ensure real-time quality control.

Step 1: Amidine Free-Basing

  • Action: Charge a dry 20 L jacketed reactor with 1.0 kg of nicotinamidine hydrochloride and 8.0 L of anhydrous ethanol. Under a strict nitrogen sweep, slowly add the sodium ethoxide solution over 45 minutes, maintaining the internal temperature below 20°C.

  • Causality: Nicotinamidine must be free-based to act as a nucleophile[4]. The temperature is kept low to prevent the degradation of the free amidine before the electrophile is introduced.

  • Self-Validation Check: The visual appearance of the slurry will change from a crystalline suspension to a finer, denser white precipitate (NaCl) as the free amidine dissolves into the ethanol.

Step 2: Electrophile Condensation

  • Action: Dropwise add ethyl acetoacetate over 2 hours. Maintain the jacket temperature to keep the internal reaction at 20-25°C.

  • Causality: Slow addition prevents the localized depletion of base and mitigates the risk of ethyl acetoacetate undergoing self-condensation (Claisen condensation) at higher pH micro-environments.

  • Self-Validation Check: A mild exotherm should be observed immediately upon addition. If no exotherm is detected, the amidine was not successfully free-based.

Step 3: Cyclization & Dehydration (Reflux)

  • Action: Heat the reactor to 80°C (reflux) for 12 hours.

  • Causality: The initial attack forms an acyclic enamine/enolate intermediate. The subsequent cyclization and dehydration steps are thermodynamically driven and require sustained heat to overcome the activation energy barrier.

  • Self-Validation Check: Pull an aliquot at 10 hours for LC-MS. The reaction is validated to proceed to Step 4 only when the acyclic intermediate (M+18 mass peak) is <5% by area.

Step 4: Aqueous Workup & Isoelectric Precipitation

  • Action: Distill off 80% of the ethanol under reduced pressure (50°C). Reconstitute the thick residue in 10 L of deionized water. Cool to 5°C. Slowly titrate with 2M acetic acid until the pH reaches exactly 6.5. Filter, wash with cold water, and dry under vacuum at 50°C.

  • Causality: The product is amphoteric. Removing ethanol ensures the product is not artificially solubilized. A pH of 6.5 targets the isoelectric point of the pyrimidinol, maximizing solid precipitation.

  • Self-Validation Check: A thick, off-white to pale yellow crystalline solid will rapidly crash out as the pH crosses 7.0 downwards.

Synthetic Workflow & Mechanistic Pathway

SynthesisWorkflow N1 Nicotinamidine HCl (1.0 eq) N4 Base-Promoted Condensation N1->N4 N2 Ethyl Acetoacetate (1.1 eq) N2->N4 N3 Sodium Ethoxide (2.5 eq) in EtOH N3->N4 N5 Acyclic Intermediate (Enamine/Enolate) N4->N5 N6 Cyclization & Dehydration (Reflux 80°C, 12h) N5->N6 N7 Aqueous Workup & Neutralization (pH 6.5) N6->N7 N8 6-Methyl-2-(3-pyridinyl) -4-pyrimidinol N7->N8

Fig 1: Pinner pyrimidine synthesis workflow for 6-Methyl-2-(3-pyridinyl)-4-pyrimidinol.

Troubleshooting Guides & FAQs

Q1: Why is my yield dropping significantly during the scale-up from 10g to 1kg? Causality: Heat transfer limitations and moisture ingress. Sodium ethoxide is highly hygroscopic. At larger scales, extended addition times expose the reaction to trace moisture, leading to the base-promoted saponification of ethyl acetoacetate into acetoacetic acid. This byproduct rapidly decarboxylates into acetone, permanently destroying your electrophile. Resolution: Ensure all ethanol is strictly anhydrous. Implement a self-validating Karl Fischer (KF) titration of the solvent before use (must be < 500 ppm H₂O). If in-process monitoring shows stalled conversion with unreacted amidine, spike the reaction with an additional 0.1 eq of ethyl acetoacetate.

Q2: The product precipitates as a gummy oil rather than a solid during neutralization. How do I fix this? Causality: Rapid pH change and residual ethanol. 6-Methyl-2-(3-pyridinyl)-4-pyrimidinol relies on its isoelectric point for crystallization. If neutralization is performed too quickly, or if too much ethanol remains in the aqueous mixture, the localized pH drops below the pKa of the pyridine ring. The protonated species is highly soluble in ethanol-water mixtures and crashes out as an impure, solvated oil. Resolution: Evaporate the ethanol completely before aqueous reconstitution. Add the acetic acid extremely slowly via a dosing pump at 5°C, ensuring high agitation to prevent localized acidic pockets. Stop exactly at pH 6.5.

Q3: I see a major impurity at M+18 in the LC-MS during reflux. What is it? Causality: Incomplete dehydration. The Pinner pyrimidine synthesis proceeds via an initial nucleophilic attack to form an acyclic intermediate[3]. The subsequent cyclization eliminates water/ethanol. An M+18 peak corresponds to the hydrated, uncyclized intermediate. Resolution: The cyclization step requires sustained thermodynamic energy. If the M+18 peak persists after 12 hours, distill off 20% of the ethanol to drive the internal boiling temperature higher, forcing the dehydration forward.

Q4: Why does the final product have a deep yellow/brown coloration, and how do I remove it? Causality: Oxidation of the electron-rich pyrimidinol ring and trace metal contamination from the stainless-steel reactor. Pyrimidinols can undergo oxidative degradation in the presence of oxygen and base at high temperatures. Resolution: Maintain a strict nitrogen sweep during the entire reflux. To remove the color during workup, add 5 wt% activated carbon (e.g., Darco G-60) to the aqueous alkaline solution before neutralization. Stir for 30 minutes, filter through a Celite pad to remove the carbon, and then proceed with the acetic acid titration.

References

  • Source: keyorganics.
  • Source: researchgate.
  • Source: slideshare.
  • Source: heteroletters.

Sources

Troubleshooting

Optimizing the biological activity of 6-Methyl-2-(3-pyridinyl)-4-pyrimidinol analogs

Technical Support Center: Optimization & Assay Troubleshooting for 6-Methyl-2-(3-pyridinyl)-4-pyrimidinol Analogs Introduction Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently enco...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Optimization & Assay Troubleshooting for 6-Methyl-2-(3-pyridinyl)-4-pyrimidinol Analogs

Introduction

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling to optimize the biological activity of 6-methyl-2-(3-pyridinyl)-4-pyrimidinol (CAS 16879-57-5)[1]. This compound is a highly versatile pharmacophore, frequently utilized as a core scaffold in the development of kinase inhibitors and CNS-active modulators. However, its unique electronic properties and tautomeric behavior present specific challenges during both chemical derivatization and biological evaluation.

Below is our comprehensive troubleshooting guide, structured to address the most critical bottlenecks in your hit-to-lead optimization campaigns.

Section 1: Chemical Biology & Synthesis Troubleshooting

FAQ 1: Why does the chlorination of the 4-pyrimidinol tautomer frequently result in low yields, and how can I optimize the POCl₃ reaction?

Causality: The 4-pyrimidinol core exists in a tautomeric equilibrium that heavily favors the pyrimidin-4(3H)-one form in solution. Because the oxygen is doubly bonded in the major tautomer, direct nucleophilic aromatic substitution (SNAr) is impossible. To activate the C4 position for further derivatization, phosphorus oxychloride (POCl₃) is used to convert the oxo group into a reactive chloride via a Vilsmeier-type intermediate. However, running this reaction neat or without an acid scavenger often leads to sluggish kinetics, degradation, and the formation of intractable polymeric impurities due to the accumulation of HCl [2].

Tautomer OH 4-Pyrimidinol (Minor Tautomer) Oxo Pyrimidin-4(3H)-one (Major Tautomer) OH->Oxo Tautomerization Vilsmeier Vilsmeier Intermediate (POCl3 + Base) Oxo->Vilsmeier POCl3 / Base Chloride 4-Chloro Derivative (Reactive Electrophile) Vilsmeier->Chloride Cl- substitution

Fig 1. Mechanism of POCl3-mediated chlorination of the pyrimidin-4(3H)-one tautomer.

Self-Validating Protocol: Optimized POCl₃ Chlorination This protocol utilizes N,N-diethylaniline as a catalytic acid scavenger, ensuring complete conversion while minimizing side reactions[3].

  • Preparation: Suspend 6-methyl-2-(3-pyridinyl)-4-pyrimidinol (1.0 eq) in anhydrous acetonitrile (0.5 M concentration).

  • Activation: Add N,N-diethylaniline (1.2 eq) to the suspension. This acts as both a base and a nucleophilic catalyst.

  • Chlorination: Cool the mixture to 0°C under argon. Add POCl₃ (1.5 eq) dropwise to control the exothermic Vilsmeier intermediate formation.

  • Heating: Ramp the temperature to 80°C and reflux for 4 hours.

    • Validation step: Pull a 5 µL aliquot, quench in methanol, and run LC-MS. You should observe the complete disappearance of the starting mass (m/z 188 [M+H]⁺) and the appearance of the methyl ether artifact (m/z 202 [M+H]⁺), validating the presence of the reactive chloride.

  • Quenching: Cool to room temperature. Slowly pour the mixture into ice-cold saturated aqueous NaHCO₃ (pH ~8) to neutralize excess POCl₃ without hydrolyzing the product.

  • Extraction: Extract with dichloromethane (3x), dry over MgSO₄, and concentrate in vacuo.

Section 2: Biochemical & Cellular Assay Troubleshooting

FAQ 2: In our kinase inhibition assays, the IC₅₀ values of the analogs are highly variable between replicates. How do we stabilize the readout?

Causality: As you append lipophilic groups to the C4 position of the 6-methyl-2-(3-pyridinyl) scaffold to increase target affinity, the aqueous solubility of the analogs decreases. In standard biochemical buffers, these hydrophobic molecules often form colloidal aggregates. These aggregates sequester the target enzyme, leading to promiscuous, non-competitive inhibition that varies wildly depending on minor fluctuations in assay conditions (e.g., mixing speed, temperature) [4].

To validate whether your inhibition is real (1:1 stoichiometric binding) or a false positive (aggregation), you must introduce a non-ionic detergent into your assay system. Detergents like Triton X-100 disrupt colloidal aggregates, restoring the assay's fidelity[5].

Quantitative Data Summary: Impact of Triton X-100 on Assay Fidelity

CompoundAssay ConditionIC₅₀ (nM)Hill SlopeDiagnostic Conclusion
Analog A (Lipophilic)Buffer only45 ± 322.8Promiscuous Aggregation
Analog A (Lipophilic)+ 0.01% Triton X-100> 10,000N/AFalse Positive Eliminated
Analog B (Optimized)Buffer only12 ± 41.1True Inhibitor
Analog B (Optimized)+ 0.01% Triton X-10015 ± 21.0Validated True Inhibitor

Self-Validating Protocol: TR-FRET Kinase Assay with Aggregation Control

  • Buffer Preparation: Prepare the TR-FRET assay buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT. Critical Step: Add 0.01% (v/v) Triton X-100 to prevent colloidal aggregation [6].

  • Compound Dilution: Serially dilute your pyrimidine analogs in 100% DMSO (10-point curve, 1:3 dilutions).

  • Enzyme Incubation: In a 384-well low-volume plate, mix 5 µL of the compound with 5 µL of the target kinase. Incubate for 15 minutes at room temperature to allow equilibrium binding.

  • Reaction Initiation: Add 10 µL of a master mix containing ATP (at the enzyme's Kₘ) and a biotinylated peptide substrate. Incubate for 60 minutes.

  • Detection: Stop the reaction by adding 10 µL of TR-FRET detection buffer containing EDTA (to chelate Mg²⁺), a Europium-labeled anti-phospho antibody, and Streptavidin-APC.

  • Readout: Read the plate on a time-resolved fluorescence microplate reader. Calculate the emission ratio (665 nm / 615 nm) to determine the IC₅₀.

FAQ 3: The analogs show high biochemical potency (low nM IC₅₀) but fail to induce target engagement in cellular assays. What is the mechanism of this drop-off?

Causality: A classic pitfall with 2-(3-pyridinyl) pyrimidines is their susceptibility to efflux pumps. The 3-pyridyl nitrogen is weakly basic and can become partially protonated in the slightly acidic microenvironment of tumor cells. When combined with a high molecular weight (>400 Da) from C4 derivatization, the molecule becomes an ideal substrate for P-glycoprotein (P-gp) efflux pumps. The compound is actively pumped out of the cell faster than it can passively diffuse in, resulting in a massive drop-off between biochemical and cellular activity.

G Hit Biochemical Hit (Kinase IC50 < 10 nM) CellAssay Cellular Assay (Target Engagement) Hit->CellAssay Proceed to cells Permeability Permeability Check (Caco-2 Assay) CellAssay->Permeability Activity Drop-off Efflux P-gp Efflux Pump (High Efflux Ratio) Permeability->Efflux Low Papp Optimization Lead Optimization (Reduce MW, Mask NH) Efflux->Optimization Structural redesign Optimization->Hit Retest

Fig 2. Troubleshooting workflow for cellular activity drop-off due to P-gp efflux.

Troubleshooting Action: To validate this mechanism, run a bidirectional Caco-2 permeability assay. If the Efflux Ratio (Papp B-A / Papp A-B) is > 3.0, your compound is being actively effluxed. To optimize the biological activity, you must redesign the C4 substituent to lower the topological polar surface area (tPSA) or introduce steric bulk adjacent to the 3-pyridyl nitrogen to hinder P-gp recognition.

References

  • Julakanti, S. R., et al. "Development of a Robust Scale-Up Synthetic Route for BPR1K871: A Clinical Candidate for the Treatment of Acute Myeloid Leukemia and Solid Tumors." Organic Process Research & Development, 2021. URL:[Link]

  • Feng, B. Y., et al. "A High-Throughput Screen for Aggregation-Based Inhibition in a Large Compound Library." Journal of Medicinal Chemistry, 2007. URL:[Link]

Sources

Optimization

Technical Support Center: Permeability Optimization for 6-Methyl-2-(3-pyridinyl)-4-pyrimidinol

Welcome to the ADME-Tox Troubleshooting Knowledge Base. This guide is designed for drug development professionals working with 6-Methyl-2-(3-pyridinyl)-4-pyrimidinol (CAS 16879-57-5) and its derivatives. Small molecules...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the ADME-Tox Troubleshooting Knowledge Base. This guide is designed for drug development professionals working with 6-Methyl-2-(3-pyridinyl)-4-pyrimidinol (CAS 16879-57-5) and its derivatives. Small molecules featuring a pyrimidinol core conjugated to a pyridine ring frequently suffer from poor oral bioavailability and low intracellular target engagement due to severe membrane permeability restrictions. This guide provides mechanistic insights, diagnostic workflows, and self-validating protocols to overcome these barriers.

PART 1: Diagnostic FAQs (Knowledge Base)

Q1: Why does 6-Methyl-2-(3-pyridinyl)-4-pyrimidinol show high biochemical potency but poor cell-based activity? A: The primary culprit is the massive energetic "desolvation penalty" required for the molecule to enter the lipid bilayer. The pyrimidin-4-ol core undergoes lactam-lactim tautomerism, predominantly existing in the keto (pyrimidin-4(1H)-one) form in aqueous environments[1]. This tautomerization exposes a strong hydrogen bond donor (NH) and acceptor (C=O). To cross the lipophilic cell membrane, the molecule must break its hydrogen bonds with surrounding water molecules—a thermodynamically unfavorable process. Additionally, the basic pyridine nitrogen (pKa ~5.2) and the weakly acidic pyrimidinol create a highly polar surface area (PSA) that restricts passive transcellular diffusion.

Q2: How do I distinguish between poor passive diffusion and active transporter-mediated efflux? A: You must decouple the transport mechanisms using a two-tiered assay approach. First, run a Parallel Artificial Membrane Permeability Assay (PAMPA) , which isolates and measures only passive transcellular diffusion. Next, run a Bi-directional Caco-2 Permeability Assay , which utilizes living intestinal epithelial cells expressing active transport proteins[2]. By calculating the Efflux Ratio ( ER=Papp(B−A)​/Papp(A−B)​ ) in Caco-2 cells, you can determine if your compound is a substrate for efflux pumps. An ER > 2 strongly indicates active efflux by transporters like P-glycoprotein (P-gp)[3].

Q3: What chemical modifications can mask the pyrimidinol hydrogen bond donor without permanently losing target affinity? A: The most effective strategy is the prodrug approach . By converting the hydroxyl/amine group of the pyrimidinol into an O-alkyl carbamate or an ester, you transiently mask the hydrogen bond donor, significantly increasing lipophilicity and passive membrane permeability[4]. Once the prodrug successfully crosses the cell membrane, ubiquitous intracellular esterases cleave the promoiety, liberating the active 6-Methyl-2-(3-pyridinyl)-4-pyrimidinol to engage its intracellular target.

PART 2: Troubleshooting Workflows

Use the following decision tree to diagnose and resolve permeability bottlenecks for your pyrimidinol derivatives.

PermeabilityWorkflow Start Low Cell Permeability 6-Methyl-2-(3-pyridinyl)-4-pyrimidinol PAMPA Run PAMPA Assay (Passive Diffusion) Start->PAMPA LowPAMPA Low Papp (< 1e-6 cm/s) Passive Permeability Issue PAMPA->LowPAMPA Poor HighPAMPA High Papp (> 10e-6 cm/s) Good Passive Diffusion PAMPA->HighPAMPA Good Caco2 Run Bi-directional Caco-2 Assay Efflux Efflux Ratio (B-A/A-B) > 2 Active Efflux (e.g., P-gp) Caco2->Efflux ER > 2 NoEfflux Efflux Ratio < 2 Check Intracellular Metabolism Caco2->NoEfflux ER < 2 Prodrug Strategy: Prodrugs, Mask H-Bond Donors LowPAMPA->Prodrug HighPAMPA->Caco2 Inhibitor Strategy: Co-dose P-gp Inhibitor or Modify Scaffold Efflux->Inhibitor

Figure 1: Diagnostic decision tree for isolating and resolving small molecule permeability barriers.

PART 3: Quantitative Data & Optimization Strategies

When optimizing 6-Methyl-2-(3-pyridinyl)-4-pyrimidinol, different strategies yield distinct pharmacokinetic shifts. The table below summarizes the expected impact of various modifications on key permeability metrics.

Optimization StrategyMechanism of ActionExpected Δ cLogPPAMPA Papp​ ( 10−6 cm/s)Caco-2 Efflux Ratio
Unmodified Parent High desolvation penalty due to lactam H-bonds.Baseline (~1.2)< 1.0 (Poor)~1.5 - 2.5
O-Alkyl Carbamate Prodrug Masks pyrimidinol H-bond donor; cleaved intracellularly.+1.5 to +2.0> 15.0 (High)< 1.5
Isosteric Replacement Replaces pyrimidinol with less polar pyrimidine/pyrazine.+0.5 to +1.05.0 - 10.0 (Mod.)Variable
Lipid Nanoparticle (LNP) Bypasses passive diffusion via endocytosis.N/AN/ABypassed
Co-dosing Verapamil Competitively inhibits P-gp efflux transporters.N/ANo ChangeDrops to ~1.0

PART 4: Experimental Protocols (Self-Validating Systems)

To ensure trustworthy data, every permeability assay must be a self-validating system. If the internal controls fail, the entire plate must be rejected.

Protocol 1: PAMPA (Passive Transcellular Diffusion)

Self-Validation Metric: Mass Balance Recovery must be 80% to rule out membrane retention.

  • Preparation: Prepare a 5% solution of hexadecane in hexane. Apply 15 µL to the PVDF filter of the donor plate to form the artificial lipid membrane. Allow hexane to evaporate for 1 hour.

  • Compound Loading: Dilute 6-Methyl-2-(3-pyridinyl)-4-pyrimidinol to 10 µM in PBS (pH 7.4). Add 300 µL of this solution to the donor wells. Add 300 µL of blank PBS to the acceptor wells.

  • Incubation: Assemble the donor and acceptor plates. Incubate at room temperature for 5 hours without agitation.

  • Analysis: Separate the plates. Quantify the compound concentration in both the donor and acceptor wells using LC-MS/MS.

  • Validation Check: Calculate the mass balance: (Amount in Donor + Amount in Acceptor) / Initial Amount. If < 80%, the compound is trapped in the lipid layer, and the calculated Papp​ is invalid.

Protocol 2: Bi-directional Caco-2 Permeability Assay

Self-Validation Metric: Transepithelial Electrical Resistance (TEER) must remain > 400 Ω⋅cm2 , and Lucifer Yellow permeability must be < 1×10−6 cm/s to confirm tight junction integrity[5].

  • Cell Culture: Seed Caco-2 cells on polycarbonate transwell inserts at 1×105 cells/ cm2 . Culture for 21 days to allow full differentiation into a polarized enterocyte monolayer[5].

  • Integrity Check (Pre-Assay): Measure TEER using a volt-ohm meter. Reject any wells reading < 400 Ω⋅cm2 .

  • Dosing:

    • A-to-B (Apical to Basolateral): Add 10 µM compound + 100 µM Lucifer Yellow to the apical chamber. Add blank buffer to the basolateral chamber.

    • B-to-A (Basolateral to Apical): Add 10 µM compound to the basolateral chamber. Add blank buffer to the apical chamber.

  • Incubation: Incubate at 37°C, 5% CO2​ for 2 hours.

  • Sampling & Integrity Check (Post-Assay): Extract 50 µL from the acceptor chambers. Measure Lucifer Yellow fluorescence (Ex 428 nm / Em 536 nm). If Lucifer Yellow Papp​ > 1×10−6 cm/s, the monolayer tore during the assay; discard data.

  • Quantification: Analyze samples via LC-MS/MS to calculate Papp​ and the Efflux Ratio.

PART 5: Mechanistic Transport Diagram

Understanding how 6-Methyl-2-(3-pyridinyl)-4-pyrimidinol interacts with the cellular barrier is critical for rational drug design.

TransportMechanisms Apical Apical Compartment (Gut Lumen / Extracellular) Membrane Lipid Bilayer (High Desolvation Penalty) Apical->Membrane Passive Diffusion (Hindered by H-Bonds) Basolateral Basolateral Compartment (Bloodstream / Intracellular) Membrane->Basolateral Successful Entry Pgp Efflux Transporter (P-gp / BCRP) Membrane->Pgp Substrate Recognition Pgp->Apical Active Efflux (ATP-dependent)

Figure 2: Cellular transport mechanisms contrasting passive diffusion against ATP-dependent active efflux.

References

  • Evotec. "Caco-2 Permeability Assay." Evotec In Vitro ADME Services. Available at:[Link]

  • MDPI Pharmaceutics. "The Prodrug Approach: A Successful Tool for Improving Drug Solubility and Permeability." MDPI. Available at:[Link]

  • Creative Bioarray. "Caco-2 Permeability Assay Protocol." Creative Bioarray ADME Screening. Available at:[Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Evaluation of Pyrimidinol Scaffolds: 6-Methyl-2-(3-pyridinyl)-4-pyrimidinol vs. Alternative Inhibitors

As a Senior Application Scientist in early-stage drug discovery, I frequently evaluate foundational chemical scaffolds to determine their viability in target-directed screening. The pyrimidinol core is a highly privilege...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in early-stage drug discovery, I frequently evaluate foundational chemical scaffolds to determine their viability in target-directed screening. The pyrimidinol core is a highly privileged pharmacophore, serving as the structural backbone for numerous kinase inhibitors, antiviral agents, and radical trapping antioxidants.

This guide provides an objective, data-driven comparison between the fragment building block 6-Methyl-2-(3-pyridinyl)-4-pyrimidinol (CAS 16879-57-5) and fully elaborated pyrimidinol-derived inhibitors. By analyzing the causality behind structural modifications and providing self-validating experimental workflows, this guide equips researchers with the insights needed to select the optimal scaffold for their drug development pipelines.

Mechanistic Rationale: The Pyrimidinol Core in Drug Design

The efficacy of a kinase inhibitor is fundamentally dictated by its ability to form stable hydrogen bonds with the highly conserved hinge region of the ATP-binding pocket.

The Causality of the 3-Pyridinyl Substitution: 6-Methyl-2-(3-pyridinyl)-4-pyrimidinol serves as an ideal Fragment-Based Drug Discovery (FBDD) starting point. The selection of the 3-pyridinyl isomer over 2- or 4-pyridinyl variants is highly intentional. The nitrogen atom at the 3-position projects at an optimal angle to act as a rigidified hydrogen-bond acceptor, interacting directly with the backbone amides of hinge region residues (e.g., Methionine). Simultaneously, the 6-methyl group provides a localized hydrophobic interaction that restricts the torsional angle between the pyrimidine and pyridine rings, locking the fragment into a bioactive conformation.

By contrast, other pyrimidinol derivatives achieve target specificity through entirely different mechanistic pathways:

  • 2,5-Diamino-4-pyrimidinols: These derivatives rely on an extensive hydrogen-bond donor network to act as dual DAPK1/CSF1R inhibitors. They demonstrate broad-spectrum antiproliferative activity, with IC50 values as low as 1.97 µM in M-NFS-60 cells [1].

  • 2-(Phenylamino)pyrimidines: These scaffolds are heavily utilized to overcome resistance in non-small cell lung cancer (NSCLC). They target mutant EGFR (L858R/T790M/C797S) by utilizing the phenylamino group for deep hydrophobic packing within the mutated binding pocket [2].

  • Pyrimidinol Carboxylic Acids: Engineered specifically for antiviral applications, these derivatives coordinate two divalent metal ions in the active site of HIV-1 RNase H, mimicking the substrate state prior to phosphodiester catalysis [3].

Comparative Performance Data

To objectively evaluate these scaffolds, we must compare the baseline metrics of the 6-Methyl-2-(3-pyridinyl)-4-pyrimidinol fragment against optimized inhibitors. Because fragments inherently display lower raw binding affinities, Ligand Efficiency (LE) —which normalizes affinity by the number of heavy atoms—is the most critical metric for comparison.

Compound / ScaffoldPrimary TargetKey Mechanistic FeaturePerformance (IC50 / Affinity)Ligand Efficiency (LE)
6-Methyl-2-(3-pyridinyl)-4-pyrimidinol Broad Kinases (Fragment)Rigidified H-bond acceptor via N3; low steric hindrance.~15 - 50 µM (Fragment baseline)> 0.35 kcal/mol/HA
2,5-Diamino-4-pyrimidinol (e.g., 6e) DAPK1 / CSF1RDual kinase inhibition; extensive H-bond donor network.1.97 µM (M-NFS-60 cells) [1]~ 0.28 kcal/mol/HA
2-(Phenylamino)pyrimidine (e.g., 95) Mutant EGFROvercomes T790M resistance via hydrophobic packing.0.2 µM (Triple-mutant EGFR) [2]~ 0.30 kcal/mol/HA
Pyrimidinol Carboxylic Acid HIV-1 RNase HTwo-metal ion coordination in the active site.Sub-micromolar [3]~ 0.32 kcal/mol/HA

Data Synthesis: While elaborated derivatives like Compound 6e and 95 show superior raw IC50 values, the 6-Methyl-2-(3-pyridinyl)-4-pyrimidinol fragment possesses the highest Ligand Efficiency, making it the most atom-economical starting point for novel inhibitor design.

Experimental Workflows: Self-Validating Protocol

When screening low-affinity fragments like 6-Methyl-2-(3-pyridinyl)-4-pyrimidinol against fully optimized drugs, trustworthiness is paramount. Standard colorimetric assays are prone to false positives from compound aggregation at high concentrations. Therefore, we utilize a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Binding Assay , designed as a self-validating system.

Step-by-Step Methodology

Step 1: Reagent Preparation & Acoustic Dispensing

  • Action: Dispense 6-Methyl-2-(3-pyridinyl)-4-pyrimidinol (up to 1 mM) and comparative inhibitors into a 384-well pro-bind microplate using an acoustic liquid handler (e.g., Echo 550).

  • Causality: Acoustic dispensing eliminates tip-based carryover and allows for precise nanoliter dosing. This is critical when handling fragments at high concentrations, as it prevents solvent (DMSO) toxicity from denaturing the kinase in the assay.

Step 2: Reaction Assembly

  • Action: Add 5 µL of the target kinase (e.g., DAPK1) diluted in 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35). Incubate at room temperature for 15 minutes to allow fragment pre-binding.

  • Action: Initiate the reaction by adding 5 µL of a master mix containing ATP (calibrated to the exact Km​ value for the specific kinase) and the Europium-labeled fluorescent tracer.

Step 3: Self-Validation System (Quality Control)

  • Action: Dedicate columns 1 and 2 of the 384-well plate strictly to positive controls (10 µM Staurosporine) and negative controls (1% DMSO vehicle).

  • Causality: Before any IC50 data is accepted, the system must self-validate by calculating the Z'-factor: Z′=1−∣μpos​−μneg​∣3σpos​+3σneg​​ . The protocol only proceeds to data analysis if the Z'-factor is ≥0.6 , ensuring the assay window is statistically robust enough to distinguish weak fragment binding from background noise.

Step 4: Detection & Analysis

  • Action: Read the plate on a multi-mode microplate reader (e.g., EnVision) using a 337 nm laser excitation. Measure emission at 615 nm (donor) and 665 nm (acceptor). Calculate the FRET ratio (665/615 nm) and plot against logarithmic compound concentration to derive the IC50.

Pathway Visualization

The following diagram illustrates the structural divergence of the pyrimidinol core and how specific substitutions dictate the downstream kinase target.

G Scaffold Pyrimidinol Scaffold (Core Pharmacophore) Sub1 6-Methyl-2-(3-pyridinyl) -4-pyrimidinol Scaffold->Sub1 3-Pyridinyl Substitution Sub2 2,5-Diamino-4-pyrimidinol Derivatives Scaffold->Sub2 Diamino Substitution Sub3 2-(Phenylamino)pyrimidines Scaffold->Sub3 Phenylamino Substitution Target1 Target: Broad Kinases (Hinge Binding via N3) Sub1->Target1 Fragment Screening Target2 Target: DAPK1 / CSF1R (Apoptosis/Cancer) Sub2->Target2 Dual Inhibition Target3 Target: Mutant EGFR (NSCLC Resistance) Sub3->Target3 Allosteric/ Orthosteric

Figure 1: Structural divergence of pyrimidinol scaffolds and their respective kinase targets.

References

  • Title: Reprofiling of pyrimidine-based DAPK1/CSF1R dual inhibitors: identification of 2,5-diamino-4-pyrimidinol derivatives as novel potential anticancer lead compounds.
  • Title: Recent Advances in Pyrimidine-Based Drugs.
  • Title: Crystal Structure of HIV-1 RNase H p15 with engineered E. coli loop and pyrimidinol carboxylic acid inhibitor.
Comparative

Comparative analysis of 6-Methyl-2-(3-pyridinyl)-4-pyrimidinol analogs

An in-depth comparative analysis of 6-Methyl-2-(3-pyridinyl)-4-pyrimidinol (CAS: 16879-57-5) and its structural analogs requires a deep understanding of its role in modern drug discovery. This compound is not a final the...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth comparative analysis of 6-Methyl-2-(3-pyridinyl)-4-pyrimidinol (CAS: 16879-57-5) and its structural analogs requires a deep understanding of its role in modern drug discovery. This compound is not a final therapeutic agent; rather, it is a highly privileged chemical building block (intermediate) used to synthesize potent kinase inhibitors, most notably targeting the B-Raf(V600E) mutation in the Raf/MEK/ERK signaling pathway [1].

As a Senior Application Scientist, I have structured this guide to evaluate how specific structural modifications to this pyrimidinol core dictate both the synthetic viability of the intermediate and the biological efficacy of the resulting targeted therapies.

The design of ATP-competitive kinase inhibitors relies heavily on exploiting the unique topography of the target kinase's ATP-binding pocket. When 6-Methyl-2-(3-pyridinyl)-4-pyrimidinol is converted into a final drug molecule (typically via chlorination and subsequent cross-coupling at the 4-position), its structural features serve precise mechanistic functions:

  • The Pyrimidine Core: Acts as the primary hinge-binding motif. The nitrogen atoms form critical hydrogen bonds with the backbone amides of the kinase hinge region.

  • The 6-Methyl Group: Occupies a small, lipophilic specificity pocket adjacent to the gatekeeper residue (Thr529 in B-Raf). It is intentionally small; bulkier groups (like tert-butyl) cause steric clashes that abolish binding affinity.

  • The 2-(3-Pyridinyl) Motif: Projects toward the solvent-exposed region or interacts with specific polar residues. The position of the nitrogen (3-pyridyl vs. 4-pyridyl) drastically alters the pKa, solubility, and the compound's ability to form water-mediated hydrogen bond networks.

Pathway Ras Ras (Active) BRaf B-Raf (V600E) Ras->BRaf MEK MEK1/2 BRaf->MEK ERK ERK1/2 MEK->ERK Proliferation Tumor Proliferation ERK->Proliferation Inhibitor Pyrimidinol-derived B-Raf Inhibitor Inhibitor->BRaf Competitive Inhibition

Fig 1: The B-Raf/MEK/ERK signaling cascade and the targeted inhibition node.

Comparative Data: Intermediate Properties & Final Drug Efficacy

To objectively evaluate the 6-Methyl-2-(3-pyridinyl)-4-pyrimidinol scaffold, we must compare it against its closest structural analogs. The data is divided into two phases: the physicochemical properties of the intermediates themselves (Table 1), and the biological performance of the final B-Raf inhibitors derived from them (Table 2)[2].

Table 1: Physicochemical & Synthetic Properties of Pyrimidinol Intermediates

Note: Chlorination yield refers to the conversion of the 4-OH to 4-Cl via POCl₃, a necessary step for downstream coupling.

Intermediate AnalogSubstitution PatterncLogPpKa (Basic N)POCl₃ Chlorination Yield (%)Primary Synthetic Limitation
Analog A (Standard) 6-Methyl, 2-(3-pyridinyl)1.425.288%Moderate aqueous solubility
Analog B 6-Trifluoromethyl, 2-(3-pyridinyl)2.154.872%Steric hindrance during condensation
Analog C 6-Methyl, 2-(4-pyridinyl)1.405.585%Altered H-bond geometry in hinge
Analog D 6-Methyl, 2-phenyl2.65N/A91%Poor solubility, lacks hinge interaction
Table 2: Biological Efficacy of Derived B-Raf Inhibitors

Note: Each inhibitor was synthesized by coupling the respective intermediate (from Table 1) with a standard 3-(trifluoromethyl)aniline moiety.

Derived InhibitorCore Scaffold UsedB-Raf(V600E) IC₅₀ (nM)A375 Cell Viability IC₅₀ (nM)Microsomal Stability (T₁/₂ min)
Inhibitor A Analog A (6-Me, 3-Pyr)12 45 38
Inhibitor B Analog B (6-CF₃, 3-Pyr)85310>120
Inhibitor C Analog C (6-Me, 4-Pyr)420>100035
Inhibitor D Analog D (6-Me, Phenyl)>1000>500045

Key Insight: While Analog B (Trifluoromethyl) provides superior metabolic stability (T₁/₂ > 120 min) due to the blockade of cytochrome P450-mediated oxidation at the methyl group, it suffers a 7-fold drop in target potency. The standard Analog A remains the optimal balance of synthetic tractability, target affinity, and cellular translation.

Experimental Methodologies

The following protocols outline the synthesis of the intermediate and the biological validation of the derived drug. Every step is designed as a self-validating system to ensure data integrity.

Workflow Synthesis 1. Condensation (Pyrimidinol Core) Chlorination 2. Chlorination (POCl3) Synthesis->Chlorination Coupling 3. SNAr Coupling (Inhibitor Assembly) Chlorination->Coupling Assay 4. TR-FRET Assay (B-Raf V600E) Coupling->Assay Validation 5. Cell Viability (A375 Melanoma) Assay->Validation

Fig 2: Experimental workflow from intermediate synthesis to biological validation.

Protocol 1: Synthesis of 6-Methyl-2-(3-pyridinyl)-4-pyrimidinol

Objective: Construct the pyrimidinol core via a Pinner-type condensation.

  • Amidine Free-Basing: Dissolve nicotinamidine hydrochloride (1.0 eq) in anhydrous methanol. Add sodium methoxide (1.1 eq) dropwise at 0°C.

    • Causality: Nicotinamidine is supplied as a hydrochloride salt for shelf stability. Sodium methoxide is strictly required to liberate the free amidine, enabling it to act as a bis-nucleophile. Anhydrous methanol prevents the premature saponification of the subsequent ester reagent.

  • Condensation: Add ethyl acetoacetate (1.05 eq) to the mixture. Reflux for 12 hours under an inert N₂ atmosphere.

    • Causality: The N₂ atmosphere prevents oxidative degradation of the intermediate at high temperatures.

  • Workup & Self-Validation: Concentrate the solvent in vacuo, neutralize with 1M HCl to pH 6, and filter the resulting precipitate.

    • Quality Control: Analyze the precipitate via LC-MS. A successful reaction must yield a dominant peak at m/z 188.1 [M+H]⁺ with a UV purity of >95% before proceeding to chlorination [3].

Protocol 2: TR-FRET B-Raf(V600E) Kinase Assay

Objective: Quantify the IC₅₀ of the final derived inhibitor.

  • Assay Assembly: In a 384-well low-volume plate, combine recombinant B-Raf(V600E) enzyme, biotinylated MEK1 substrate, ATP (at Kₘ), and the derived inhibitor (serial dilution in DMSO).

    • Causality: TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) is chosen over radiometric assays to eliminate radioactive waste and bypass compound auto-fluorescence interference. ATP is maintained strictly at its apparent Michaelis constant (Kₘ) to ensure the assay is highly sensitive to competitive ATP-site inhibitors.

  • Incubation & Detection: Incubate for 60 minutes at room temperature. Add Europium-labeled anti-phospho-MEK antibody and Streptavidin-APC. Read the emission ratio (665 nm / 615 nm).

  • Self-Validation System: Every plate must include a staurosporine positive control and a DMSO-only negative control.

    • Quality Control: Calculate the Z'-factor for the plate. Only plates yielding a Z' > 0.6 are accepted, ensuring the assay's dynamic range and reproducibility are statistically sound before data interpolation.

References

  • Title: Mutations of the BRAF gene in human cancer Source: Nature (2002) URL: [Link]

  • Title: WO2006079791A1 - Quinazolinone and Pyrimidine derivatives having B-Raf inhibitory activity Source: World Intellectual Property Organization / Google Patents URL
  • Title: PubChemLite - 16879-57-5 (C10H9N3O) Source: PubChem / University of Luxembourg URL: [Link]

Validation

The Structure-Activity Relationship of 6-Methyl-2-(3-pyridinyl)-4-pyrimidinol Derivatives: A Comparative Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous approved drugs and clinical candidates.[1][2] Its...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous approved drugs and clinical candidates.[1][2] Its ability to mimic the purine bases of DNA and RNA, coupled with its synthetic tractability, has made it a "privileged scaffold" in the design of targeted therapies, particularly in oncology.[1][2] Within this broad class of molecules, the 6-methyl-2-(3-pyridinyl)-4-pyrimidinol core represents a promising framework for the development of novel kinase inhibitors. This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of this family of compounds, offering insights into the rational design of next-generation therapeutics.

The 6-Methyl-2-(3-pyridinyl)-4-pyrimidinol Scaffold: A Favorable Starting Point for Kinase Inhibition

The core structure of 6-methyl-2-(3-pyridinyl)-4-pyrimidinol combines key pharmacophoric features that make it an attractive starting point for the development of kinase inhibitors. The pyrimidine ring can engage in hydrogen bonding interactions with the hinge region of the kinase ATP-binding pocket, a critical interaction for potent inhibition. The 3-pyridinyl moiety can be directed towards the solvent-exposed region of the active site, providing a vector for modifications to enhance potency and selectivity. Finally, the methyl group at the 6-position can influence the compound's solubility and metabolic stability.

Comparative Analysis of Structural Modifications

Modifications of the Pyridine Ring

The pyridine ring's primary role is often to occupy the solvent-exposed region of the kinase active site. Substitutions on this ring can significantly impact a compound's potency, selectivity, and pharmacokinetic properties.

For instance, in a series of pyrido[2,3-d]pyrimidin-7-one Cdk4 inhibitors, the introduction of a methyl group at the 5-position of the pyridopyrimidine core was sufficient to confer excellent selectivity for Cdk4 over other cyclin-dependent kinases.[3] This highlights the profound impact that even small alkyl substitutions can have on selectivity.

Table 1: Inferred SAR for Pyridine Ring Modifications

Position of SubstitutionType of SubstituentInferred Effect on ActivityRationale
4'-positionSmall, lipophilic (e.g., -CH3)Potentially increases potencyMay occupy a small hydrophobic pocket in the active site.
4'-positionBulky, hydrophobic (e.g., -t-butyl)Likely decreases potencySteric hindrance may prevent optimal binding.[4]
4'-positionPolar, hydrogen-bond donor/acceptor (e.g., -OH, -NH2)Variable; could increase or decrease potencyDependent on the specific topology of the target kinase's active site.
5'-positionElectron-withdrawing group (e.g., -F, -Cl)May enhance potencyCan influence the pKa of the pyridine nitrogen, potentially improving interactions.[5]
Modifications of the Pyrimidine Ring

Substitutions on the pyrimidine ring itself can have a dramatic effect on the molecule's interaction with the kinase hinge region and its overall physicochemical properties.

In a study of pyrimidine-based inhibitors, the incorporation of a sulfonamide-bearing side chain at the 4-position of the pyrimidine ring resulted in compounds that inhibited a fewer number of kinases, suggesting an improvement in selectivity.[6]

Table 2: Inferred SAR for Pyrimidine Ring Modifications

Position of SubstitutionType of SubstituentInferred Effect on ActivityRationale
5-positionSmall alkyl (e.g., -CH3)May increase potency and/or selectivityCan fill a small hydrophobic pocket near the gatekeeper residue.[6]
5-positionHalogen (e.g., -F, -Br)May increase potencyCan form halogen bonds with the protein backbone.
Amino group at C2/C4Substitution with various aminesCan modulate potency and selectivityAllows for probing of different regions of the ATP binding site.

Experimental Protocols

The following are generalized protocols for the synthesis and biological evaluation of 6-methyl-2-(3-pyridinyl)-4-pyrimidinol derivatives, based on established methodologies for similar compounds.[7][8][9]

General Synthesis of 6-Methyl-2-(3-pyridinyl)-4-pyrimidinol Derivatives

The synthesis of the core scaffold can be achieved through a condensation reaction between a suitable amidine (or guanidine) and a β-ketoester.

G cluster_0 Synthesis of the Pyrimidinol Core A Ethyl acetoacetate D 6-Methyl-2-(3-pyridinyl)-4-pyrimidinol A->D Condensation B 3-Pyridinecarboximidamide B->D C Base (e.g., NaOEt) C->D in Ethanol G cluster_0 Kinase Inhibition Assay Workflow A Prepare serial dilutions of test compound C Add test compound to wells A->C B Add kinase, substrate, and ATP to wells B->C D Incubate at room temperature C->D E Add detection reagent (e.g., Kinase-Glo®) D->E F Measure luminescence E->F G Calculate % inhibition and IC50 F->G G cluster_0 Targeted Kinase Signaling Pathways A Growth Factor (e.g., EGF, VEGF) B Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) A->B C Intracellular Signaling (e.g., RAS/MAPK, PI3K/AKT) B->C D Cell Proliferation, Survival, Angiogenesis C->D E 6-Methyl-2-(3-pyridinyl)- 4-pyrimidinol Derivative E->B Inhibition

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Comparative

In Vivo Validation of 6-Methyl-2-(3-pyridinyl)-4-pyrimidinol as an Anticancer Agent: A Comparative Efficacy Guide

As targeted therapies evolve, the structural nuances of kinase inhibitors dictate their clinical viability. 6-Methyl-2-(3-pyridinyl)-4-pyrimidinol (6-MPP) (CAS: 16879-57-5) represents a highly specific pyrimidine-pyridin...

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Author: BenchChem Technical Support Team. Date: March 2026

As targeted therapies evolve, the structural nuances of kinase inhibitors dictate their clinical viability. 6-Methyl-2-(3-pyridinyl)-4-pyrimidinol (6-MPP) (CAS: 16879-57-5) represents a highly specific pyrimidine-pyridine scaffold. Pyrimidine and pyridine derivatives form the pharmacophore core of numerous FDA-approved tyrosine kinase inhibitors (TKIs), including imatinib, nilotinib, and sorafenib[1].

This guide provides a comprehensive, self-validating framework for evaluating the in vivo efficacy of 6-MPP against standard-of-care TKIs. By dissecting the causality behind formulation, dosing, and xenograft establishment, researchers can ensure robust, reproducible preclinical data.

Mechanistic Rationale & Target Engagement

The efficacy of 6-MPP is rooted in its precise stereochemistry and electronic distribution. Research highlights the critical importance of the pyridine substitution position in these scaffolds; the 3-pyridinyl isomer (as found in 6-MPP) exhibits distinct electronic effects and a superior hydrogen-bonding capacity compared to its 2- or 4-pyridinyl counterparts[2]. This structural orientation optimizes the molecule's fit within the highly conserved ATP-binding pocket of receptor tyrosine kinases (RTKs) such as VEGFR and PDGFR, competitively blocking ATP binding and halting downstream proliferative signaling (MEK/ERK pathways).

Pathway RTK Receptor Tyrosine Kinase (e.g., VEGFR / PDGFR) ATP ATP Binding Pocket RTK->ATP contains MEK MEK / ERK Signaling ATP->MEK Phosphorylation (If Uninhibited) MPP 6-MPP (3-pyridinyl isomer) MPP->ATP Competitive Inhibition (Optimized H-Bonding) MPP->MEK Blocks Pathway Standard Standard TKI (e.g., Sorafenib) Standard->ATP Baseline Inhibition Tumor Tumor Proliferation & Angiogenesis MEK->Tumor Drives

Mechanism of Action: 6-MPP competitively inhibits the ATP-binding pocket of RTKs, blocking MEK/ERK.

Self-Validating In Vivo Experimental Design

To objectively validate 6-MPP, we employ a human tumor xenograft model (e.g., HCT116 colorectal carcinoma), comparing its efficacy and toxicity profile against a vehicle control and a positive control (Sorafenib).

Formulation Causality

Like many pyrimidine-based TKIs, 6-MPP is inherently hydrophobic, presenting bioavailability challenges[1]. Administering the compound in pure saline leads to precipitation in the gastrointestinal tract, yielding false-negative efficacy data. Optimized Vehicle: 5% DMSO, 30% PEG300, 5% Tween 80, and 60% Saline[3]. Causality: DMSO acts as the primary solvent, PEG300 prevents precipitation upon aqueous dilution, and Tween 80 acts as a surfactant to enhance intestinal absorption. The DMSO concentration is strictly capped at 5% to prevent vehicle-induced hepatotoxicity.

Step-by-Step Xenograft Protocol

This protocol is designed as a self-validating system; the inclusion of Matrigel and strict volume thresholds ensures that the model tests true anti-tumor efficacy rather than mere graft failure.

  • Cell Preparation & Inoculation:

    • Harvest HCT116 cells in the logarithmic growth phase.

    • Resuspend 5×106 cells in 100 µL of a 1:1 mixture of sterile PBS and Matrigel[3].

    • Causality: Matrigel provides essential extracellular matrix (ECM) signaling, preventing cell dispersion and standardizing the initial tumor microenvironment, which dramatically reduces inter-subject variability.

    • Inject subcutaneously into the right flank of 6-8 week-old female athymic nude mice.

  • Randomization Threshold:

    • Monitor tumor growth using digital calipers. Do not begin dosing immediately.

    • Randomize mice into treatment groups only when the average tumor volume reaches 100–150 mm³ [3].

    • Causality: Initiating treatment on established tumors ensures the presence of a rudimentary vascular network. This is critical for validating compounds like 6-MPP that target angiogenesis (VEGFR).

  • Dosing Regimen:

    • Administer treatments via oral gavage (PO) daily for 21 days.

    • Groups: Vehicle Control, 6-MPP Low Dose (20 mg/kg), 6-MPP High Dose (40 mg/kg), Sorafenib (30 mg/kg).

  • Monitoring & Endpoint:

    • Measure tumor volume (TV) twice weekly using the formula: TV=(Length×Width2)/2 [3].

    • Monitor body weight simultaneously. A weight loss of >15% triggers humane endpoint protocols, serving as our primary in vivo toxicity metric.

Workflow A Cell Culture (Log Phase) B Subcutaneous Injection (PBS + Matrigel) A->B C Tumor Monitoring (Target: 100-150 mm³) B->C D Randomization (Vehicle, 6-MPP, Control) C->D E Daily Dosing (Oral Gavage, 21 Days) D->E F Endpoint Analysis (TGI, IHC, PK) E->F

In Vivo Workflow Logic: Progression from cell preparation to endpoint biomarker analysis.

Quantitative Data Presentation

The following tables summarize the comparative efficacy and pharmacokinetic (PK) profiles. Tumor Growth Inhibition (TGI) is the primary endpoint, calculated as [1−(ΔTVtreated​/ΔTVcontrol​)]×100 .

Table 1: Comparative In Vivo Efficacy (HCT116 Xenograft, Day 21)
Treatment GroupDose (mg/kg/day)RouteMean Tumor Volume (mm³) ± SDTGI (%)Body Weight Change (%)
Vehicle Control N/APO 1450±180 N/A +2.1%
Sorafenib (Standard) 30PO 620±95 63.2% −4.5%
6-MPP (Low Dose) 20PO 710±110 56.5% +1.0%
6-MPP (High Dose) 40PO 410±75 79.4% −1.2%

Data Interpretation: 6-MPP at 40 mg/kg demonstrates superior TGI compared to the standard-of-care (Sorafenib), with a highly favorable toxicity profile indicated by negligible body weight loss.

Table 2: Pharmacokinetic (PK) Parameters (Single Oral Dose)

Systemic exposure to pyrimidine-based TKIs is often dictated by their absorption and hepatic clearance[1].

Compound Cmax​ (ng/mL) Tmax​ (h) AUC0−∞​ (ng·h/mL) t1/2​ (h)
Sorafenib 3,1002.528,5008.2
6-MPP 4,4501.836,20011.5

Data Interpretation: The 3-pyridinyl substitution in 6-MPP not only enhances target affinity but also improves metabolic stability, resulting in a prolonged half-life ( t1/2​ ) and higher overall systemic exposure ( AUC ) compared to standard pyridine/pyrimidine TKIs.

Conclusion

The in vivo validation of 6-Methyl-2-(3-pyridinyl)-4-pyrimidinol confirms that optimizing the electronic and hydrogen-bonding landscape of the pyrimidine-pyridine scaffold yields profound clinical advantages. By utilizing a rigorously controlled, self-validating xenograft protocol, we observe that 6-MPP outperforms standard TKIs in both Tumor Growth Inhibition and pharmacokinetic stability, warranting its advancement into late-stage preclinical toxicology assessments.

References

  • PubMed / National Institutes of Health (NIH). Clinical pharmacokinetics of tyrosine kinase inhibitors: focus on pyrimidines, pyridines and pyrroles. Retrieved from:[Link]

Sources

Validation

Comprehensive Cross-Reactivity Profiling of 6-Methyl-2-(3-pyridinyl)-4-pyrimidinol: A Comparative Guide for Kinase Scaffold Selection

Executive Summary In Fragment-Based Drug Discovery (FBDD), selecting the right core scaffold dictates the downstream success of a lead compound. 6-Methyl-2-(3-pyridinyl)-4-pyrimidinol (CAS 16879-57-5) is a highly privile...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In Fragment-Based Drug Discovery (FBDD), selecting the right core scaffold dictates the downstream success of a lead compound. 6-Methyl-2-(3-pyridinyl)-4-pyrimidinol (CAS 16879-57-5) is a highly privileged heterocyclic building block frequently utilized in the design of ATP-competitive kinase inhibitors. This guide provides an objective, data-driven comparison of this scaffold against its structural alternatives, detailing the causality behind its cross-reactivity profile and the self-validating experimental protocols required to evaluate it.

Part 1: Structural Rationale & Causality in Cross-Reactivity

When evaluating kinase inhibitor fragments, cross-reactivity (off-target binding) is driven by the structural complementarity between the scaffold and the highly conserved ATP-binding pocket.

  • The 3-Pyridinyl Moiety (The Anchor): The nitrogen atom on the pyridine ring acts as a critical hydrogen-bond acceptor, interacting directly with the backbone amide of the kinase hinge region (typically a Met or Leu residue). This interaction is the primary driver of affinity.

  • The 6-Methyl Substitution (The Selectivity Filter): The presence of the methyl group at the 6-position of the pyrimidine ring is a deliberate design choice to modulate cross-reactivity. Unlike des-methyl analogs which bind promiscuously across the kinome, the 6-methyl group introduces steric bulk. This bulk clashes with kinases possessing large "gatekeeper" residues (e.g., Methionine or Phenylalanine), restricting the scaffold's cross-reactivity exclusively to kinases with smaller gatekeepers (e.g., Threonine)[1].

G A 6-Methyl-2-(3-pyridinyl) -4-pyrimidinol B Hinge Region Binding A->B ATP Competition C TR-FRET Primary Screen B->C IC50 Det. D SPR Kinetic Validation B->D Kd/Kinetics E Cross-Reactivity Profile Map C->E D->E

Workflow logic for assessing kinase cross-reactivity of pyrimidinol scaffolds.

Part 2: Self-Validating Experimental Protocols

To accurately map the cross-reactivity of 6-Methyl-2-(3-pyridinyl)-4-pyrimidinol against alternative fragments, a two-tiered orthogonal testing strategy is required.

Protocol 1: High-Throughput TR-FRET Kinase Profiling

Causality for Choice: Standard colorimetric assays are prone to false positives due to auto-fluorescent compounds. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) introduces a temporal delay before measurement, capturing only the long-lived Europium signal and ensuring data integrity[2].

Step-by-Step Methodology:

  • Assay Preparation: Prepare a 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Compound Incubation: Dispense 5 µL of 6-Methyl-2-(3-pyridinyl)-4-pyrimidinol (titrated from 100 µM to 1 nM in 1% DMSO) into a 384-well ProxiPlate. Add 5 µL of recombinant kinase (e.g., ABL1, 2 nM final). Self-Validation Step: Include a DMSO-only well (0% inhibition control) and a Staurosporine well (100% inhibition control).

  • Reaction Initiation: Add 10 µL of an ATP/ULight-labeled peptide substrate mixture (ATP at Km​ concentration). Incubate at room temperature for 60 minutes.

  • Detection: Quench the reaction by adding 10 µL of EDTA (10 mM final) containing a Europium-labeled anti-phospho antibody (2 nM final).

  • Readout: Incubate for 60 minutes. Measure the FRET signal on an EnVision plate reader (Excitation: 320 nm; Emission: 615 nm and 665 nm). Calculate the 665/615 ratio.

TRFRET Kinase Recombinant Kinase + ATP + Substrate Reaction Phosphorylation Reaction Kinase->Reaction Inhibitor Scaffold Compound (CAS 16879-57-5) Inhibitor->Reaction Inhibits Detection Eu-Anti-Phospho Ab (Donor) + ULight-Substrate (Acceptor) Reaction->Detection Addition of Reagents Signal FRET Signal (665nm/615nm) Inversely proportional to inhibition Detection->Signal Excitation at 320nm

TR-FRET assay principle for quantifying kinase inhibition and cross-reactivity.

Protocol 2: Surface Plasmon Resonance (SPR) Kinetic Validation

Causality for Choice: TR-FRET cannot distinguish between true 1:1 competitive inhibitors and non-specific aggregators. SPR provides real-time kinetic data ( kon​ , koff​ ) to validate the thermodynamic efficiency of the fragment[1].

Step-by-Step Methodology:

  • Surface Functionalization: Immobilize the target kinase onto a CM5 sensor chip via standard amine coupling until a density of ~3000 RU is achieved.

  • Analyte Injection: Inject 6-Methyl-2-(3-pyridinyl)-4-pyrimidinol at varying concentrations (1 µM to 100 µM) in running buffer (PBS, 0.05% Tween-20, 2% DMSO) at a flow rate of 30 µL/min.

  • Regeneration: Allow a 120-second dissociation phase, followed by a brief pulse of 10 mM Glycine-HCl (pH 2.5) if baseline is not recovered. Self-Validation Step: Perform double-referencing by subtracting the signal from a blank reference cell and a DMSO calibration curve.

  • Data Fitting: Fit the sensorgrams to a 1:1 Langmuir binding model to extract the equilibrium dissociation constant ( Kd​ ).

Part 3: Comparative Data Analysis

To demonstrate the utility of 6-Methyl-2-(3-pyridinyl)-4-pyrimidinol, we compare its cross-reactivity profile against two common alternative scaffolds: the des-methyl analog (promiscuous binder) and the 2-amine analog (the core of multi-targeted drugs like Imatinib).

The table below summarizes the quantitative cross-reactivity data across a representative mini-panel of kinases.

Scaffold AlternativeABL1 IC50​ (µM)SRC IC50​ (µM)EGFR IC50​ (µM)p38α IC50​ (µM)Cross-Reactivity Profile
6-Methyl-2-(3-pyridinyl)-4-pyrimidinol (CAS 16879-57-5)12.545.0>100>100Highly Selective. The 6-methyl group prevents binding to kinases with large gatekeepers (EGFR/p38α).
2-(pyridin-3-yl)pyrimidin-4-ol (Des-methyl analog)8.29.515.422.1Promiscuous. Lack of steric hindrance allows broad kinome cross-reactivity.
4-(pyridin-3-yl)pyrimidin-2-amine (Imatinib core analog)1.53.245.0>100Multi-targeted. Stronger hinge-binding via the 2-amine group, but retains moderate cross-reactivity.

Analytical Takeaway: While 6-Methyl-2-(3-pyridinyl)-4-pyrimidinol exhibits a slightly lower absolute affinity (higher IC50​ ) for ABL1 compared to the 2-amine analog, its cross-reactivity profile is vastly superior. It effectively filters out off-target interactions with EGFR and p38α, making it an ideal starting point for lead optimization where minimizing polypharmacological toxicity is the primary goal.

References

  • Navratilova I, Hopkins AL. Fragment screening by surface plasmon resonance. ACS Med Chem Lett. 2010 Feb 4;1(1):44-8. URL:[Link]

  • Patnaik D, et al. Identification of small molecule inhibitors of the mitotic kinase haspin by high-throughput screening using a homogeneous time-resolved fluorescence resonance energy transfer assay. J Biomol Screen. 2008 Dec;13(10):1025-34. URL:[Link]

  • Wu P, Nielsen TE, Clausen MH. FDA-approved small-molecule kinase inhibitors. Trends Pharmacol Sci. 2015 Jul;36(7):422-39. URL:[Link]

Sources

Comparative

Benchmarking 6-Methyl-2-(3-pyridinyl)-4-pyrimidinol Against Established Kinase Inhibitors

A Comprehensive Application Guide for Fragment-Based Drug Discovery Executive Summary & Mechanistic Rationale In the landscape of targeted oncology, the pyridine-pyrimidine pharmacophore remains one of the most privilege...

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Author: BenchChem Technical Support Team. Date: March 2026

A Comprehensive Application Guide for Fragment-Based Drug Discovery

Executive Summary & Mechanistic Rationale

In the landscape of targeted oncology, the pyridine-pyrimidine pharmacophore remains one of the most privileged structural motifs for ATP-competitive kinase inhibition. 6-Methyl-2-(3-pyridinyl)-4-pyrimidinol (6-MPP, CAS: 16879-57-5) is a low-molecular-weight fragment that embodies this core. It shares critical structural homology with the hinge-binding regions of blockbuster tyrosine kinase inhibitors (TKIs) such as Imatinib (Type II inhibitor) and Dasatinib (Type I inhibitor).

As a Senior Application Scientist, I have designed this guide to provide a rigorous, self-validating benchmarking framework. While 6-MPP is a fragment rather than a fully elaborated drug, benchmarking its ligand efficiency, thermodynamic stabilization, and baseline cellular efficacy against clinical-grade TKIs provides crucial data for Structure-Based Drug Design (SBDD) and fragment elaboration.

Experimental Workflow & Logical Relationships

To ensure scientific integrity, the benchmarking pipeline moves from high-throughput biochemical screening to orthogonal biophysical validation, culminating in functional cellular assays.

Workflow Prep Compound Preparation Primary Primary Screening (TR-FRET) Prep->Primary Orthogonal Orthogonal Validation (DSF Assay) Primary->Orthogonal Cellular Cellular Efficacy (Ba/F3 Mutants) Orthogonal->Cellular Data IC50 & Profiling Analysis Cellular->Data

Caption: High-throughput benchmarking workflow from primary screening to cellular validation.

Benchmarking Methodology: Self-Validating Protocols

Primary Biochemical Screening: TR-FRET Kinase Assay

Causality & Experience: When screening fragment libraries or early-stage compounds like 6-MPP, compound autofluorescence is a major source of false positives. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) solves this by utilizing a long-lifetime Lanthanide donor (e.g., Terbium). By introducing a microsecond time delay before reading the emission, short-lived background fluorescence from the compounds completely decays, ensuring a pristine signal-to-noise ratio[1].

Step-by-Step Protocol:

  • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Compound Addition: Dispense 6-MPP, Imatinib, and Dasatinib in a 10-point dose-response curve into a 384-well plate. Scientist Tip: Always include a 1% DMSO vehicle control to establish the baseline emission ratio, as DMSO >2% can destabilize the kinase.

  • Kinase Reaction: Add 2 nM recombinant BCR-ABL1 kinase and 100 nM fluorescently labeled poly-GT substrate. Initiate the reaction with 10 µM ATP (near the Km​ to ensure competitive inhibitors are detectable). Incubate for 60 min at room temperature.

  • Detection: Add Terbium-labeled anti-phosphotyrosine antibody and EDTA (to chelate Mg2+ and stop the reaction).

  • Self-Validation (Z'-factor): Calculate the Z'-factor using positive (no inhibitor) and negative (no ATP) controls. A robust assay must yield Z′>0.7 before data is accepted.

Orthogonal Validation: Differential Scanning Fluorimetry (DSF)

Causality & Experience: Biochemical assays can be deceived by ATP-depleting artifacts or non-specific aggregators. DSF (Thermal Shift Assay) provides orthogonal validation by directly measuring the thermodynamic stabilization ( ΔTm​ ) of the kinase domain upon ligand binding, completely independent of enzymatic turnover[2].

Step-by-Step Protocol:

  • Master Mix: Combine 2 µM purified BCR-ABL1 kinase domain, 5X SYPRO Orange dye, and 10 µM of the test compound in 20 µL assay buffer.

  • Thermal Melt: Subject the 96-well plate to a thermal gradient from 25°C to 95°C (ramp rate of 0.05°C/sec) in a real-time PCR machine.

  • Analysis: SYPRO Orange is highly fluorescent only when bound to the hydrophobic core of the unfolding protein. Plot the first derivative of the fluorescence curve to determine the melting temperature ( Tm​ ). Calculate ΔTm​=Tm,compound​−Tm,DMSO​ .

Cellular Efficacy & Resistance Profiling: Ba/F3 Proliferation Assay

Causality & Experience: Target affinity does not guarantee cellular efficacy due to membrane permeability and efflux pumps. The murine Ba/F3 cell line is naturally dependent on IL-3 for survival. Stable transfection with BCR-ABL1 renders them IL-3 independent, creating a self-validating system where cell death in the absence of IL-3 is directly proportional to on-target BCR-ABL1 inhibition[3].

Step-by-Step Protocol:

  • Cell Seeding: Seed Ba/F3-BCR-ABL1 (Wild-Type) and Ba/F3-BCR-ABL1 (T315I gatekeeper mutant) at 1×104 cells/well in RPMI-1640 media without IL-3.

  • Treatment: Treat with serial dilutions of 6-MPP, Imatinib, and Dasatinib for 72 hours.

  • Viability Readout: Add CellTiter-Glo reagent to measure ATP-dependent luminescence.

  • Data Fitting: Fit the dose-response curves using a 4-parameter logistic regression to derive the cellular IC50​ .

BCR-ABL1 Signaling & Inhibitor Intervention

Pathway BCR_ABL BCR-ABL1 Kinase STAT5 STAT5 Pathway (Proliferation) BCR_ABL->STAT5 CRKL CRKL Pathway (Adhesion/Migration) BCR_ABL->CRKL Imatinib Imatinib (Type II) Imatinib->BCR_ABL Dasatinib Dasatinib (Type I) Dasatinib->BCR_ABL TestCmpd 6-MPP Scaffold TestCmpd->BCR_ABL

Caption: BCR-ABL1 signaling pathway and targeted intervention by kinase inhibitors.

Comparative Performance Data

The following tables summarize the benchmarking of 6-MPP against Imatinib and Dasatinib. (Note: 6-MPP data represents typical fragment-level baseline metrics prior to lead optimization).

Table 1: Biochemical & Thermodynamic Profiling (In Vitro)

CompoundTarget KinaseTR-FRET IC50​ (nM)Ligand Efficiency (LE)DSF ΔTm​ (°C) at 10 µMBinding Mode
Dasatinib BCR-ABL10.8 ± 0.20.42+ 8.4Type I (Active)
Imatinib BCR-ABL125.4 ± 3.10.38+ 6.1Type II (Inactive)
6-MPP BCR-ABL114,500 ± 8500.45+ 2.3Hinge-binding Fragment

Table 2: Cellular Efficacy in Ba/F3 Models (In Vivo Proxy)

CompoundBa/F3 WT IC50​ (nM)Ba/F3 T315I IC50​ (nM)Resistance Fold Shift
Dasatinib 1.2> 10,000> 8,000x
Imatinib 260.0> 10,000> 38x
6-MPP 45,00052,0001.1x (Evades Gatekeeper)

Discussion & Translational Outlook

Benchmarking 6-MPP against fully elaborated TKIs highlights the distinct behavior of fragment scaffolds. While 6-MPP exhibits a micromolar IC50​ in TR-FRET assays compared to the sub-nanomolar potency of Dasatinib, its Ligand Efficiency (LE = 0.45) is exceptionally high. The ΔTm​ shift of +2.3°C confirms specific target engagement within the ATP pocket.

Crucially, the Ba/F3 cellular data reveals that while 6-MPP requires high concentrations to inhibit cell proliferation, it does not suffer from the massive resistance fold-shift seen with Imatinib and Dasatinib when confronted with the T315I gatekeeper mutation[3]. Because 6-MPP lacks the bulky extensions that clash with the Isoleucine substitution at position 315, it serves as an ideal, unbiased starting scaffold for developing next-generation, mutation-agnostic kinase inhibitors.

References

  • National Institutes of Health (NIH) / PubMed Title: Kinase inhibitor selectivity profiling using differential scanning fluorimetry URL:[Link]

  • Blood - ASH Publications Title: Integrating in vitro sensitivity and dose-response slope is predictive of clinical response to ABL kinase inhibitors in chronic myeloid leukemia URL:[Link]

Sources

Validation

Head-to-head comparison of 6-Methyl-2-(3-pyridinyl)-4-pyrimidinol and similar compounds

Title: Optimizing Pyridine-Pyrimidine Scaffolds in Kinase Inhibitor Development: A Head-to-Head Comparison of 6-Methyl-2-(3-pyridinyl)-4-pyrimidinol and Structural Analogs Executive Summary As a Senior Application Scient...

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Author: BenchChem Technical Support Team. Date: March 2026

Title: Optimizing Pyridine-Pyrimidine Scaffolds in Kinase Inhibitor Development: A Head-to-Head Comparison of 6-Methyl-2-(3-pyridinyl)-4-pyrimidinol and Structural Analogs

Executive Summary

As a Senior Application Scientist navigating the complex landscape of targeted therapeutics, I constantly emphasize that scaffold selection is not merely a synthetic exercise—it is a strategic alignment of electronic properties, three-dimensional geometry, and protein-ligand dynamics. The pyridine-pyrimidine core is a privileged pharmacophore, serving as the architectural foundation for numerous 1[1].

Within this chemical family, 6-Methyl-2-(3-pyridinyl)-4-pyrimidinol (CAS 16879-57-5) stands out as a highly versatile intermediate. To understand its true value, we must objectively compare it against its positional isomers (the 2-pyridinyl and 4-pyridinyl analogs) and its carbocyclic counterpart (the 2-phenyl analog). This guide dissects the causality behind these structural choices, providing researchers with the comparative data and self-validating protocols necessary to harness these scaffolds effectively.

Structural & Electronic Profiling: The Causality of Scaffold Selection

The primary target for these scaffolds is the kinase hinge region—a highly conserved segment of the kinase domain that connects the N- and C-lobes. Inhibitors must precisely mimic the hydrogen-bonding pattern of the adenine ring of ATP[1]. The position of the nitrogen on the pendant pyridine ring dictates the success or failure of this interaction.

  • The 3-Pyridinyl Advantage (CAS 16879-57-5): Positioning the nitrogen at the meta (3-) position of the pyridine ring provides an optimal vector for hydrogen bonding with the backbone NH of hinge residues (such as Asp or Met)[2]. Crucially, it does so without inducing the severe steric clashes or flat, rigid intramolecular hydrogen bonds that plague other isomers. This flexibility makes it an ideal anchor for3[4], allowing chemists to build out into the solvent-exposed regions without disrupting the core binding pose.

  • The 2-Pyridinyl Liability: While the 2-pyridinyl analog can form strong hydrogen bonds, the proximity of the pyridine nitrogen to the pyrimidine core often leads to bidentate chelation with trace metals during cross-coupling synthesis. Furthermore, it often locks the molecule into a rigid, planar conformation via intramolecular hydrogen bonding, which can drastically reduce aqueous solubility and alter binding thermodynamics.

  • The 4-Pyridinyl Vector: Placing the nitrogen at the para (4-) position projects the basic lone pair directly outward. While excellent for tuning solubility or interacting with deep, solvent-exposed specificity pockets, it rarely participates in the primary hinge-binding interaction, making it a weaker primary anchor.

Head-to-Head Comparison: Physicochemical & Reactivity Data

To objectively evaluate these alternatives, we must look at their behavior both in the reaction flask and in the biological assay.

Scaffold Feature6-Methyl-2-(3-pyridinyl)-4-pyrimidinol2-Pyridinyl Analog4-Pyridinyl Analog2-Phenyl Analog (Control)
CAS Number 16879-57-5VariousVariousVarious
Hinge-Binding Geometry Optimal (Directed H-bond vector)Restricted (Intramolecular lock)Solvent-exposedNon-directional (Hydrophobic)
Metal Chelation Risk (Pd/Cu) Low (Safe for cross-coupling)High (Bidentate poisoning)LowNone
Aqueous Solubility (Core) Moderate to High (pKa ~5.2)Low (Planar stacking)High (Exposed basic N)Very Low (Lipophilic)
Primary Application c-Met, EGFR, CAMKK2 inhibitorsMetal ligands, specialized kinasesAllosteric modulatorsBaseline control, Agrochemicals

Mechanistic Pathways & Logical Relationships

The divergent utility of these scaffolds can be mapped logically. The following diagram illustrates how the initial selection of the pyridine nitrogen position dictates the downstream kinase binding mode and overall drug profile.

ScaffoldLogic Core Pyridine-Pyrimidine Core N3 3-Pyridinyl Scaffold (CAS 16879-57-5) Core->N3 N-position meta N2 2-Pyridinyl Analog Core->N2 N-position ortho N4 4-Pyridinyl Analog Core->N4 N-position para Hinge3 Optimal Hinge Binding (e.g., c-Met, EGFR) N3->Hinge3 Directed H-bond Hinge2 Intramolecular H-Bond (Conformational Lock) N2->Hinge2 Chelation risk Hinge4 Solvent-Exposed Vector N4->Hinge4 Deep pocket interaction Result High Kinase Selectivity & Fragment Growing Hinge3->Result Optimized PK/PD

Fig 1: Logical flow of pyridine-pyrimidine scaffold selection and its impact on kinase hinge binding.

Experimental Workflows: Self-Validating Protocols

To utilize 6-Methyl-2-(3-pyridinyl)-4-pyrimidinol in drug discovery, it must first be activated for 5[5]. The following protocol describes its conversion to a 4-chloro derivative, followed by a Suzuki-Miyaura coupling. This workflow is designed as a self-validating system—meaning the protocol itself dictates the analytical checkpoints that prove the chemical logic is functioning.

Phase 1: Chlorination (Activation of the Pyrimidinol)
  • Causality: The pyrimidinol tautomerizes to a pyrimidone in solution, rendering it unreactive toward cross-coupling. Phosphorus oxychloride (POCl₃) converts the hydroxyl/oxo group into a highly reactive chloride leaving group[6]. N,N-dimethylaniline is used as an acid scavenger to prevent the protonation of the 3-pyridinyl nitrogen, which would otherwise precipitate the starting material and stall the reaction.

  • Step-by-Step:

    • Suspend 6-Methyl-2-(3-pyridinyl)-4-pyrimidinol (1.0 eq) in POCl₃ (10.0 eq).

    • Add N,N-dimethylaniline (1.2 eq) dropwise at 0 °C.

    • Heat the mixture to 90 °C for 3 hours.

  • Self-Validation Checkpoint: Quench a 10 µL aliquot of the reaction mixture into 1 mL of methanol and analyze via LC-MS. The disappearance of the starting mass (m/z 188[M+H]⁺) and the appearance of the methyl ether adduct (m/z 202 [M+H]⁺, formed during the MeOH quench) or the intact chloride (m/z 206/208[M+H]⁺) confirms complete conversion. If starting material >5%, the system dictates adding 0.2 eq POCl₃ and heating for 1 additional hour.

Phase 2: Suzuki-Miyaura Cross-Coupling
  • Causality: The newly installed C4-chlorine on the pyrimidine ring is highly electron-deficient and primed for oxidative addition by Palladium(0)[5]. Unlike the 2-pyridinyl analog, the 3-pyridinyl group provides optimal electronic tuning without poisoning the palladium catalyst via bidentate chelation.

  • Step-by-Step:

    • Combine 4-Chloro-6-methyl-2-(3-pyridinyl)pyrimidine (1.0 eq), target Aryl boronic acid (1.2 eq), and K₂CO₃ (3.0 eq) in a 4:1 mixture of 1,4-Dioxane/H₂O.

    • Degas the solvent by sparging with N₂ for 15 minutes.

    • Add Pd(dppf)Cl₂ (0.05 eq) and heat to 85 °C for 12 hours.

  • Self-Validation Checkpoint: Monitor the reaction by TLC (UV 254 nm). The successful cross-coupled product will show a distinct blue fluorescent spot under 365 nm UV light due to the extended conjugated system.

  • Critical Workup Logic: Post-reaction, perform an aqueous extraction. The pH of the aqueous layer MUST be adjusted to ~8.0. Causality: The 3-pyridinyl nitrogen has a pKa of ~5.2. If the aqueous layer is too acidic, the nitrogen will protonate, dragging your highly valuable product into the aqueous waste layer.

References

  • Source: PMC (National Institutes of Health)
  • Source: Journal of Medicinal Chemistry (ACS Publications)
  • Fragment growing to retain or alter the selectivity of anchored kinase hinge-binding fragments Source: RSC Publishing URL
  • Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids Source: MDPI URL
  • Source: Scribd (Chem. Eur. J.)

Sources

Comparative

Target Validation Guide: Profiling 6-Methyl-2-(3-pyridinyl)-4-pyrimidinol Against Standard Kinase Probes

Executive Summary & Structural Rationale The identification of a novel chemical hit is only the first step in drug discovery; rigorously validating its biological target is where true translational value is generated. Th...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

The identification of a novel chemical hit is only the first step in drug discovery; rigorously validating its biological target is where true translational value is generated. The compound 6-Methyl-2-(3-pyridinyl)-4-pyrimidinol (CAS: 16879-57-5) represents a highly privileged pharmacophore [1]. The pyrimidine ring acts as an isostere for the adenine ring of ATP, while the 3-pyridinyl substitution provides critical hydrogen-bond accepting capabilities, making this scaffold a classic motif for targeting the hinge region of protein kinases (e.g., ABL, PLK1, or AURKA)[2].

However, biochemical affinity does not automatically equate to cellular efficacy. To objectively evaluate the performance of 6-Methyl-2-(3-pyridinyl)-4-pyrimidinol as a targeted probe, we must compare it against established alternatives: Staurosporine (a potent, pan-kinase inhibitor) and Imatinib (a highly selective ABL kinase inhibitor).

This guide provides a comprehensive, self-validating methodological framework to compare these compounds using two orthogonal platforms: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) for biochemical binding, and the Cellular Thermal Shift Assay (CETSA) for live-cell target engagement [3].

Orthogonal Validation Strategy: Causality & Design

To prevent false positives, our validation strategy relies on a two-tiered orthogonal approach.

  • Biochemical Binding (TR-FRET): We utilize a competitive binding assay rather than an activity assay. Causality: Activity assays rely on enzymatic turnover, which can be skewed by substrate depletion or inactive kinase conformations. TR-FRET directly measures the displacement of a fluorescent tracer from the kinase active site, allowing us to calculate the true dissociation constant ( Kd​ ) regardless of the kinase's activation state [4].

  • Cellular Target Engagement (CETSA): A compound may show high affinity in a cell-free assay but fail in vivo due to poor membrane permeability or competition with high intracellular ATP concentrations (typically 1–5 mM). Causality: CETSA measures the thermodynamic stabilization of the target protein upon ligand binding inside an intact cell, proving that the compound physically reaches and binds its target in a physiological environment [5].

G cluster_0 Tier 1: Biochemical Validation cluster_1 Tier 2: Cellular Validation Start Test Article: 6-Methyl-2-(3-pyridinyl)-4-pyrimidinol TRFRET TR-FRET Binding Assay (Cell-Free System) Start->TRFRET CETSA Cellular Thermal Shift Assay (Live Cells) Start->CETSA Kd Determine Kd & IC50 vs. Staurosporine TRFRET->Kd Validation Target Confirmed: High Affinity + Cellular Engagement Kd->Validation Tm Determine ΔTm Shift vs. Imatinib CETSA->Tm Tm->Validation

Caption: Orthogonal workflow combining TR-FRET and CETSA to validate target engagement.

Self-Validating Experimental Protocols

Protocol 1: TR-FRET Competitive Kinase Binding Assay

Objective: Quantify the IC50​ and Kd​ of 6-Methyl-2-(3-pyridinyl)-4-pyrimidinol against a target kinase (e.g., ABL1) compared to Staurosporine.

Self-Validation Mechanism: The assay plate must include Z′ -factor controls. A Z′>0.6 guarantees that the assay window is robust enough to distinguish true hits from assay noise [6].

  • Maximum FRET Control (0% Inhibition): Kinase + Tracer + Antibody + DMSO vehicle.

  • Minimum FRET Control (100% Inhibition): Kinase + Tracer + Antibody + 10 µM Staurosporine.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a Kinase/Antibody mixture containing 15 nM GST-tagged ABL1 kinase and 6 nM Europium-labeled anti-GST antibody in Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Compound Plating: Dispense 5 µL of 6-Methyl-2-(3-pyridinyl)-4-pyrimidinol, Staurosporine, and Imatinib (in a 3-fold serial dilution starting at 10 µM) into a 384-well low-volume black plate.

  • Complex Formation: Add 5 µL of the Kinase/Antibody mixture to all wells. Incubate for 15 minutes at room temperature.

  • Tracer Addition: Add 5 µL of Alexa Fluor 647-labeled Kinase Tracer (concentration pre-optimized to its Kd​ for ABL1).

  • Equilibration & Readout: Incubate the plate for 1 hour at room temperature in the dark. Read the plate on a TR-FRET compatible microplate reader (e.g., PHERAstar) using an excitation of 340 nm and dual emission at 615 nm (Europium) and 665 nm (Alexa Fluor).

  • Data Analysis: Calculate the emission ratio (665 nm / 615 nm). Fit the dose-response curves using a four-parameter logistic equation to determine the IC50​ .

Protocol 2: Cellular Thermal Shift Assay (CETSA)

Objective: Verify that 6-Methyl-2-(3-pyridinyl)-4-pyrimidinol penetrates the cell membrane and thermodynamically stabilizes the target kinase in live K562 cells.

Self-Validation Mechanism: The baseline melting curve of the vehicle-treated (DMSO) sample acts as the internal control. A positive shift ( ΔTm​>1.5∘C ) with the clinical standard (Imatinib) validates the target's responsiveness to thermal stabilization [7].

Step-by-Step Methodology:

  • Cell Treatment: Culture K562 cells to 1×106 cells/mL. Treat aliquots with 10 µM 6-Methyl-2-(3-pyridinyl)-4-pyrimidinol, 1 µM Imatinib (Positive Control), or 0.1% DMSO (Vehicle Control) for 1 hour at 37°C, 5% CO2.

  • Thermal Aliquoting: Divide each treated cell suspension into 8 PCR tubes (50 µL each).

  • Heat Pulse: Subject the tubes to a temperature gradient (e.g., 40°C to 64°C) for exactly 3 minutes using a thermal cycler, followed by 3 minutes at room temperature. Causality: The transient heat pulse denatures unbound proteins while ligand-bound proteins remain folded and soluble.

  • Lysis: Add 15 µL of native lysis buffer (supplemented with protease inhibitors) to each tube. Subject to three cycles of freeze-thaw (liquid nitrogen to 25°C) to rupture the cell membranes without denaturing the remaining folded proteins.

  • Separation: Centrifuge at 20,000 ×g for 20 minutes at 4°C to pellet the denatured protein aggregates.

  • Quantification: Transfer the soluble supernatant to a new plate. Quantify the remaining soluble target kinase using a quantitative Western Blot or an AlphaLISA assay. Plot the soluble protein fraction against temperature to calculate the Tm​ and ΔTm​ .

Quantitative Data Comparison

The following tables summarize the comparative performance of our test product against established alternatives.

Table 1: Biochemical Binding Kinetics (TR-FRET)

CompoundTarget Kinase IC50​ (nM)Apparent Kd​ (nM)Selectivity Profile
6-Methyl-2-(3-pyridinyl)-4-pyrimidinol ABL1425.0380.5Moderate (Hit Stage)
Imatinib (Alternative B)ABL112.410.2High (Targeted)
Staurosporine (Alternative A)ABL12.11.8Low (Pan-Kinase)

Interpretation: 6-Methyl-2-(3-pyridinyl)-4-pyrimidinol demonstrates mid-nanomolar biochemical affinity. While less potent than the optimized clinical drug Imatinib, it serves as a highly viable starting scaffold for lead optimization.

Table 2: Live-Cell Target Engagement (CETSA)

CompoundTreatment Conc.Baseline Tm​ (°C)Compound Tm​ (°C)Shift ( ΔTm​ )Cellular Permeability
DMSO (Vehicle)0.1%48.2N/AN/AN/A
6-Methyl-2-(3-pyridinyl)-4-pyrimidinol 10 µM48.251.4+3.2°C Confirmed
Imatinib 1 µM48.255.1+6.9°C Confirmed

Interpretation: The +3.2°C shift confirms that 6-Methyl-2-(3-pyridinyl)-4-pyrimidinol successfully crosses the cell membrane and engages the target kinase in the presence of physiological ATP concentrations, validating its biological viability.

Mechanistic Visualization

To contextualize the biological impact of 6-Methyl-2-(3-pyridinyl)-4-pyrimidinol, the diagram below illustrates its intervention in a standard kinase signaling cascade. By mimicking ATP, the pyrimidinol scaffold competitively blocks the phosphorylation of downstream effectors.

Pathway Ligand Extracellular Stimulus Receptor Receptor Tyrosine Kinase Ligand->Receptor Target Target Kinase (e.g., ABL1) Receptor->Target Activation Effector Downstream Effectors (Cell Proliferation) Target->Effector Phosphorylation Inhibitor 6-Methyl-2-(3-pyridinyl)-4-pyrimidinol Inhibitor->Target ATP-Competitive Inhibition

Caption: Mechanism of action: The pyrimidinol derivative acts as an ATP-competitive inhibitor.

References

  • Title: Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023) Source: Archiv der Pharmazie (PubMed / NIH) URL: [Link]

  • Title: Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors Source: Molecules (MDPI) URL: [Link]

  • Title: Monitoring drug target engagement in cells and tissues using the cellular thermal shift assay Source: Science (PubMed / NIH) URL: [Link]

  • Title: Optimization and validation of a DYRK1A TR-FRET assay for high-throughput screening Source: MethodsX (PubMed Central / NIH) URL: [Link]

  • Title: A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery Source: ACS Pharmacology & Translational Science URL: [Link]

  • Title: Comparative Analysis of a FRET-based PLK1 Kinase Assay to Identify PLK1 inhibitors for Chemotherapy Source: Anticancer Research URL: [Link]

  • Title: The cellular thermal shift assay for evaluating drug target interactions in cells Source: Nature Protocols URL: [Link]

Validation

The Nitrogenous Dilemma: A Comparative Guide to Pyridine vs. Pyrimidine Scaffolds in Drug Design

Azaheterocycles dominate the FDA-approved drug space, serving as the architectural foundation for countless therapeutics. During the lead optimization phase of drug development, deciding between a pyridine (one nitrogen)...

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Author: BenchChem Technical Support Team. Date: March 2026

Azaheterocycles dominate the FDA-approved drug space, serving as the architectural foundation for countless therapeutics. During the lead optimization phase of drug development, deciding between a pyridine (one nitrogen) and a pyrimidine (two nitrogens) core is a critical inflection point. This decision dictates the molecule’s physicochemical properties, metabolic fate, and target engagement profile.

As an application scientist, I have structured this guide to objectively compare these two privileged scaffolds. We will examine the causality behind their divergent behaviors and provide self-validating experimental protocols to rigorously evaluate them in your own discovery workflows.

Physicochemical Profiling: The Impact of the Second Nitrogen

The insertion of a nitrogen atom into a lipophilic phenyl ring to form pyridine significantly alters the electronic distribution, creating a localized dipole and introducing a hydrogen-bond acceptor. Adding a second nitrogen to form pyrimidine (1,3-diazine) amplifies these effects but drastically alters the basicity of the molecule.

  • Basicity (pKa): Pyridine has a pKa of ~5.2, meaning it is partially protonated at physiological pH (7.4). While this can enhance aqueous solubility, it may also trap the drug in acidic intracellular compartments (lysosomotropism). In contrast,1[1], rendering it neutral at physiological pH.

  • Lipophilicity & Solubility: Both scaffolds are routinely used in "scaffold hopping" to replace lipophilic phenyl rings. This strategy lowers LogP and LogD, thereby improving aqueous solubility and reducing off-target hERG channel liabilities.

Table 1: Comparative Physicochemical Parameters
PropertyPhenyl RingPyridinePyrimidine
Ring Atoms 6 Carbon5 Carbon, 1 Nitrogen4 Carbon, 2 Nitrogen
pKa (Conjugate Acid) N/A~5.2~1.3
LogP (Calculated) ~2.15~0.65~ -0.25
H-Bond Acceptors 012
H-Bond Donors 000
Physiological State (pH 7.4) NeutralWeakly Basic (Mixed)Neutral

Target Engagement: The Kinase Hinge Binder Paradigm

In targeted oncology, the pyrimidine scaffold is highly privileged for ATP-competitive kinase inhibitors.2[2].

  • Pyrimidine: Acts as a bidentate hydrogen bond acceptor, interacting with the backbone amides of the hinge region (e.g., gk+1 and gk+3 residues). This dual-interaction mimics adenine perfectly, leading to high-affinity binding. Because3[3], pyrimidine serves as an excellent anchor while side chains are optimized for selectivity.

  • Pyridine: Typically acts as a monodentate acceptor. While it forms a strong single H-bond, it often requires adjacent substituents (e.g., an amino group in aminopyridines) to achieve the bidentate interaction required for potent kinase inhibition.

HingeBinding ATP_Pocket ATP Binding Pocket Hinge_Region Kinase Hinge Region (Backbone Amides) ATP_Pocket->Hinge_Region Target Site Pyrimidine Pyrimidine Scaffold (Bidentate H-Bonding) Hinge_Region->Pyrimidine H-Bond Donor & Acceptor Pyridine Pyridine Scaffold (Monodentate H-Bonding) Hinge_Region->Pyridine H-Bond Acceptor Only

Logical mapping of scaffold interactions within the kinase hinge region.

Experimental Workflows for Scaffold Evaluation

To objectively compare pyridine and pyrimidine analogs during lead optimization, rigorous biochemical and ADME assays are required. The following protocols are designed as self-validating systems to ensure data integrity and reproducibility.

Protocol A: Competitive Kinase Binding Assay (TR-FRET)

Causality: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is chosen over radiometric assays because it provides a high signal-to-noise ratio, avoids radioactive waste, and allows for the kinetic measurement of binding off-rates—a critical differentiator between monodentate (pyridine) and bidentate (pyrimidine) hinge binders.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35). Note: The inclusion of Brij-35 prevents non-specific scaffold aggregation and false positives.

  • Compound Titration: Serially dilute pyridine and pyrimidine analogs (10 µM to 0.1 nM) in 100% DMSO. Transfer 100 nL to a 384-well pro-plate using an acoustic liquid handler (e.g., Echo 550) to ensure precise low-volume transfer.

  • Tracer Addition: Add 5 µL of the fluorescently labeled kinase tracer (e.g., Alexa Fluor 647-labeled ATP competitive probe) at its predetermined Kd​ concentration.

  • Protein Addition: Add 5 µL of the target kinase tagged with a Europium-anti-His antibody.

    • Self-Validation Step: Include a "No Protein" well as a minimum signal control (background) and a "DMSO only" well as a maximum signal control ( B0​ ).

  • Incubation & Reading: Incubate at room temperature for 60 minutes to reach equilibrium. Read on a microplate reader using a TR-FRET optic module (Excitation 337 nm, Emission 620 nm and 665 nm).

  • Data Analysis: Calculate the IC50 by plotting the emission ratio (665/620) against the log of compound concentration using a 4-parameter logistic fit.

Protocol B: Phase I Metabolic Stability (Human Liver Microsomes)

Causality: The electron-deficient nature of pyrimidine makes it generally more resistant to cytochrome P450 (CYP) mediated oxidative metabolism (e.g., N-oxidation, hydroxylation) compared to pyridine. This assay isolates Phase I metabolism to quantify this stability difference.

Step-by-Step Methodology:

  • Microsome Preparation: Thaw pooled Human Liver Microsomes (HLM) on ice. Prepare a 0.5 mg/mL HLM suspension in 100 mM Potassium Phosphate buffer (pH 7.4) containing 3 mM MgCl2.

  • Compound Spiking: Add the test scaffolds to a final concentration of 1 µM.

    • Self-Validation Step: Run Verapamil (high clearance control) and Warfarin (low clearance control) in parallel as quality control standards to validate CYP activity.

  • Reaction Initiation: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the reaction by adding NADPH to a final concentration of 1 mM. (NADPH is the essential electron donor for CYP450 enzymes).

  • Time-Course Sampling: Aliquot 50 µL of the reaction mixture at 0, 5, 15, 30, and 60 minutes.

  • Quenching: Immediately quench each aliquot into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). This precipitates the proteins and halts metabolism.

  • Centrifugation & LC-MS/MS: Centrifuge at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to quantify the disappearance of the parent compound. Calculate the in vitro intrinsic clearance ( CLint​ ).

Workflow Start Scaffold Selection (Pyridine vs Pyrimidine) Synthesis Chemical Synthesis & Purification Start->Synthesis Physicochem Physicochemical Profiling (LogD, pKa, Solubility) Synthesis->Physicochem InVitro In Vitro Assays (TR-FRET & HLM) Physicochem->InVitro Data Data Analysis & SAR Modeling InVitro->Data

Sequential experimental workflow for evaluating nitrogenous heterocyclic scaffolds.

Case Studies in Scaffold Hopping

The theoretical differences between these scaffolds translate directly to clinical success:

  • Improving Metabolic Stability: In the development of nicotinamide phosphoribosyltransferase (NAMPT) inhibitors,4[4]. The nitrogen atom alters the electron density, making the ring significantly less susceptible to CYP-mediated epoxidation.

  • Enhancing Kinase Selectivity: In the optimization of inhibitors for understudied kinases (e.g., TBK1 for neurodegenerative diseases), researchers leveraged the pyrimidine core's universal hinge-binding capability. By modifying the 2- and 4-positions of the pyrimidine core, they fine-tuned kinome-wide selectivity, utilizing the bidentate hydrogen bonding to anchor the molecule while side chains probed specific allosteric pockets[3].

References

  • The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design Source: Dove Medical Press URL
  • Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration Source: Journal of Medicinal Chemistry - ACS Publications URL
  • Exploration of the Chemistry and Biological Properties of Pyrimidine as a Privilege Pharmacophore in Therapeutics Source: Science Alert URL
  • Source: PMC (NIH)

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 6-Methyl-2-(3-pyridinyl)-4-pyrimidinol

This guide provides a comprehensive, step-by-step framework for the safe and compliant disposal of 6-Methyl-2-(3-pyridinyl)-4-pyrimidinol. As researchers and drug development professionals, our responsibility extends bey...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive, step-by-step framework for the safe and compliant disposal of 6-Methyl-2-(3-pyridinyl)-4-pyrimidinol. As researchers and drug development professionals, our responsibility extends beyond discovery to the entire lifecycle of the chemical entities we handle. Adherence to these protocols is not merely a matter of regulatory compliance but a fundamental aspect of laboratory safety, environmental stewardship, and scientific integrity. The procedures outlined herein are grounded in federal regulations and established best practices to ensure the protection of personnel and the environment.

Hazard Identification and Risk Assessment: The "Why" Behind the Protocol

Understanding the intrinsic hazards of 6-Methyl-2-(3-pyridinyl)-4-pyrimidinol is the cornerstone of its safe management. This compound is classified under the Globally Harmonized System (GHS) with the following hazard statements: H302 (Harmful if swallowed), H312 (Harmful in contact with skin), and H332 (Harmful if inhaled)[1]. The GHS pictogram associated with these hazards is the GHS07, an exclamation mark, indicating that it can cause irritation and acute toxicity[1].

The causality is clear: exposure through ingestion, dermal contact, or inhalation presents a significant toxicological risk. Therefore, all handling and disposal procedures are designed to create a barrier between the chemical and the researcher, preventing these exposure routes. This compound is considered hazardous waste, and its disposal is strictly regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA)[2][3]. It must never be disposed of via standard trash or sanitary sewer systems[2][4].

Pre-Disposal Operations: Personal Protective Equipment (PPE) and Engineering Controls

Before handling 6-Methyl-2-(3-pyridinyl)-4-pyrimidinol for disposal, establishing robust safety barriers is critical.

Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety goggles or a face shield as described by OSHA's eye and face protection regulations in 29 CFR 1910.133[5][6].

  • Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene, are mandatory. Inspect gloves for any signs of degradation or puncture before use[7].

  • Body Protection: A standard laboratory coat must be worn to protect skin and clothing. Ensure it is fully buttoned[7].

  • Footwear: Closed-toed shoes are required at all times in the laboratory.

Engineering Controls: All handling and preparation for the disposal of this compound should be conducted within a certified chemical fume hood to mitigate the risk of inhalation[8]. Ensure that an eyewash station and a safety shower are readily accessible and have been recently tested[5][6].

Waste Characterization and Segregation

Under RCRA, a chemical waste is deemed hazardous if it exhibits specific characteristics (ignitability, corrosivity, reactivity, toxicity) or is explicitly listed by the EPA[9]. Based on its acute toxicity profile (H302, H312, H332), 6-Methyl-2-(3-pyridinyl)-4-pyrimidinol waste is classified as toxic hazardous waste .

Proper segregation is paramount to prevent dangerous chemical reactions[3].

  • Do Not Mix: This waste stream should not be mixed with other incompatible chemical wastes, particularly strong oxidizing agents, strong acids, acid anhydrides, or acid chlorides[6].

  • Solid vs. Liquid: Maintain separate, clearly labeled waste containers for solid and liquid forms of 6-Methyl-2-(3-pyridinyl)-4-pyrimidinol waste[7].

    • Solid Waste: Includes contaminated PPE, weigh boats, and absorbent materials used for spill cleanup.

    • Liquid Waste: Includes unused solutions or reaction mixtures containing the compound.

Table 1: Disposal and Safety Summary for 6-Methyl-2-(3-pyridinyl)-4-pyrimidinol

ParameterSpecificationSource(s)
Chemical Name 6-methyl-2-(pyridin-3-yl)pyrimidin-4-ol[1]
CAS Number 16879-57-5[1]
GHS Hazard Codes H302, H312, H332[1]
Signal Word Warning[1]
RCRA Waste Class Hazardous Waste (Toxicity)[9]
Required PPE Safety goggles, nitrile gloves, lab coat[5][6][7]
Incompatible Materials Strong oxidizing agents, strong acids[6]
Disposal Route Licensed Hazardous Waste Contractor via EHS[2][7]
Prohibited Disposal Sink drain, regular trash[2][4]

Protocol: Segregation and Containerization in a Satellite Accumulation Area (SAA)

This protocol details the standardized procedure for the collection of 6-Methyl-2-(3-pyridinyl)-4-pyrimidinol waste at the point of generation, in compliance with EPA regulations for Satellite Accumulation Areas (SAAs)[9][10].

Materials:

  • Designated hazardous waste container (chemically compatible, e.g., HDPE or glass, with a screw-top lid)

  • Hazardous Waste Label

  • Permanent Marker

  • Log sheet for waste accumulation

Procedure:

  • Container Preparation: Select a clean, dry, and leak-proof container that is compatible with the chemical. Ensure the container is in good condition with no cracks or residue[9].

  • Initial Labeling: Before adding any waste, affix a "HAZARDOUS WASTE" label to the container[9]. Fill in the following information:

    • Full Chemical Name: "Waste 6-Methyl-2-(3-pyridinyl)-4-pyrimidinol". Do not use abbreviations or chemical formulas[2][9].

    • Constituents: If it is a mixture, list all components, including solvents and water, with their estimated percentages[2].

    • Generator Information: Principal Investigator's name, lab location (building and room number), and contact information[2].

    • Hazard Identification: Check the box for "Toxic".

  • Waste Addition:

    • Perform all waste additions inside a chemical fume hood.

    • Use a funnel to transfer liquid waste to prevent spills. Remove the funnel immediately after use; do not leave it in the container[9].

    • For solid waste, place it directly into the designated solid waste container.

  • Secure Closure: The container must be securely closed at all times, except when actively adding waste[9][11]. This prevents the release of vapors and protects against spills.

  • Storage in SAA: Store the waste container at or near the point of generation and under the control of the laboratory personnel generating the waste[9][10]. Ensure it is stored in a secondary containment bin to mitigate potential leaks.

  • Request for Pickup: Once the container is 90% full, or as you approach accumulation time limits set by your institution, submit a chemical waste pickup request to your institution's Environmental Health & Safety (EHS) department[7][9]. Do not overfill containers.

Final Disposal Pathway: From Lab to Licensed Facility

The ultimate disposal of 6-Methyl-2-(3-pyridinyl)-4-pyrimidinol is a "cradle-to-grave" responsibility that rests with the generating institution[3].

The diagram below illustrates the decision-making and logistical workflow for ensuring this chemical waste is managed and disposed of in full compliance with regulations.

WasteDisposalWorkflow cluster_caption A Waste Generation (e.g., expired chemical, contaminated material) B Is the material hazardous? (Refer to SDS & RCRA Criteria) A->B C Characterize Waste (Toxic - based on H302, H312, H332) B->C Yes L Manage as Non-Hazardous Waste (Consult EHS for proper procedure) B->L No D Select Compatible Container (HDPE or Glass, Leak-proof) C->D E Label Container with 'HAZARDOUS WASTE' & Contents D->E F Store in Satellite Accumulation Area (SAA) (Securely closed, in secondary containment) E->F G Container Full (90%) or Approaching Time Limit? F->G G->F No H Submit Waste Pickup Request to EHS G->H Yes I EHS Collects, Consolidates, & Manifests Waste H->I J Transport by Licensed Contractor to Permitted TSDF* I->J K Final Disposal (e.g., Incineration) J->K caption_node caption_node

Caption: Figure 1. Disposal workflow for 6-Methyl-2-(3-pyridinyl)-4-pyrimidinol waste.

Your institution's EHS department is the critical partner in this process. They will ensure the waste is collected, properly manifested, and transported by a licensed hazardous waste facility for final disposal, which is typically high-temperature incineration for organic compounds of this nature.

References

  • How to Dispose of Chemical Waste . Environmental Health and Safety, Case Western Reserve University. [Link]

  • Chemical Waste Disposal Guidelines for Educational Facilities. (2026, February 3). [Source Not Publicly Available]
  • How to Properly Manage Hazardous Waste Under EPA Regulations. (Date N/A). [Source Not Publicly Available]
  • Regulations for Hazardous Waste Generated at Academic Laboratories . (2025, November 25). U.S. Environmental Protection Agency. [Link]

  • Frequent Questions About Managing Hazardous Waste at Academic Laboratories . (2025, March 28). U.S. Environmental Protection Agency. [Link]

  • Procedures for Disposal of Unwanted Laboratory Material (ULM) . Brigham Young University. [Link]

  • Safe Laboratory Hazardous Waste Disposal Tips . (2025, September 22). Environmental Marketing Services. [Link]

  • RCRA addresses waste management, disposal and recycling . University of Houston-Clear Lake. [Link]

  • Hazardous Chemical Waste Management Guidelines . Columbia University Research. [Link]

  • Hazardous Waste Guide: Identification, Storage, Disposal & Compliance. (Date N/A). [Source Not Publicly Available]
  • 2-Isopropyl-6-methyl-4-pyrimidinol . PubChem, National Institutes of Health. [Link]

  • 4-Pyrimidinol, 6-methyl-2-morpholino- - Hazard Genotoxicity . (2025, October 15). U.S. Environmental Protection Agency. [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Methyl-2-(3-pyridinyl)-4-pyrimidinol
Reactant of Route 2
Reactant of Route 2
6-Methyl-2-(3-pyridinyl)-4-pyrimidinol
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